AZ3246
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C21H20F3N9O |
|---|---|
分子量 |
471.4 g/mol |
IUPAC 名称 |
5-cyclopropyl-6-(3-methylimidazo[4,5-c]pyridin-7-yl)-3-[[3-methyl-1-(2,2,2-trifluoroethyl)pyrazol-4-yl]amino]pyrazine-2-carboxamide |
InChI |
InChI=1S/C21H20F3N9O/c1-10-13(7-33(31-10)8-21(22,23)24)28-20-18(19(25)34)29-17(15(30-20)11-3-4-11)12-5-26-6-14-16(12)27-9-32(14)2/h5-7,9,11H,3-4,8H2,1-2H3,(H2,25,34)(H,28,30) |
InChI 键 |
YLGMPWWMPCGYBF-UHFFFAOYSA-N |
产品来源 |
United States |
Foundational & Exploratory
The Mechanism of Action of AZ3246: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZ3246 is a potent and highly selective, orally bioavailable small molecule inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1). HPK1 is a critical negative regulator of T-cell receptor (TCR) signaling, functioning as an intracellular immune checkpoint. By inhibiting HPK1, this compound enhances T-cell activation and proliferation, thereby augmenting the anti-tumor immune response. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its effects on cellular signaling pathways, quantitative data from preclinical studies, and detailed methodologies for key experimental assays.
Core Mechanism of Action: Inhibition of HPK1
The primary mechanism of action of this compound is its selective inhibition of the serine/threonine kinase HPK1.[1][2] HPK1 is predominantly expressed in hematopoietic cells and plays a crucial role in dampening the strength and duration of the T-cell response following TCR engagement.[1] Inhibition of HPK1 by this compound removes this natural brake on T-cell activity, leading to a more robust and sustained anti-tumor immune response.[1]
T-Cell Receptor (TCR) Signaling Pathway and the Role of HPK1
Upon engagement of the TCR with an antigen presented by an antigen-presenting cell (APC), a complex signaling cascade is initiated within the T-cell. A key early event is the phosphorylation of immunoreceptor tyrosine-based activation motifs (ITAMs) in the CD3 complex, which leads to the recruitment and activation of ZAP-70. This, in turn, results in the formation of a crucial signaling complex, often referred to as the "signalosome," which includes the adaptor protein SLP-76 (SH2 domain-containing leukocyte protein of 76 kDa) and the Linker for Activation of T-cells (LAT).
HPK1 is recruited to this signalosome where it becomes activated and negatively regulates the signaling pathway. The primary substrate of activated HPK1 in T-cells is the adaptor protein SLP-76. HPK1 phosphorylates SLP-76 at serine 376. This phosphorylation event creates a binding site for 14-3-3 proteins. The subsequent binding of 14-3-3 proteins to phosphorylated SLP-76 leads to the dissociation of SLP-76 from the signalosome, its ubiquitination, and subsequent degradation. This disassembly of the signaling complex attenuates downstream signaling pathways, including the activation of PLCγ1 and the Ras-MAPK pathway, ultimately leading to reduced T-cell activation, proliferation, and cytokine production (e.g., IL-2).
This compound, by inhibiting the kinase activity of HPK1, prevents the phosphorylation of SLP-76. This action preserves the integrity of the TCR signalosome, leading to sustained downstream signaling, enhanced T-cell activation, and increased production of effector cytokines like Interleukin-2 (IL-2).
Signaling Pathway Diagram
Caption: TCR Signaling and HPK1 Inhibition by this compound.
Quantitative Data
The following tables summarize the key quantitative data for this compound from preclinical studies.
Table 1: In Vitro Potency and Selectivity of this compound
| Parameter | Value | Assay | Reference |
| HPK1 IC50 | <3 nM | ADP-Glo Kinase Assay | |
| GLK IC50 | 216 nM | ADP-Glo Kinase Assay | |
| LCK IC50 | >100,000 nM | ADP-Glo Kinase Assay | |
| IL-2 Secretion EC50 (T-cells) | 90 nM | IL-2 Secretion Assay | [1] |
Table 2: Physicochemical and Pharmacokinetic Properties of this compound
| Parameter | Value | Species/Condition | Reference |
| log D7.4 | 2.9 | - | |
| Solubility (FeSSiF) | 28 µM | - | |
| Half-life (t1/2) | 2.7 h | Mouse | |
| 2.0 h | Rat | ||
| 3.2 h | Dog | ||
| 1.9 h | Monkey | ||
| Clearance | 12 mL/min/kg | Mouse | |
| 18.7 mL/min/kg | Rat | ||
| 4.5 mL/min/kg | Dog | ||
| 15 mL/min/kg | Monkey | ||
| Volume of Distribution (Vss) | 0.80 L/kg | Mouse | |
| 1.4 L/kg | Rat | ||
| 0.87 L/kg | Dog | ||
| 0.87 L/kg | Monkey | ||
| Oral Bioavailability (F) | 29% | Mouse (10 mg/kg) | |
| 84% | Rat (10 mg/kg) | ||
| 49% | Dog (10 mg/kg) | ||
| 68% | Monkey (10 mg/kg) |
Table 3: In Vivo Efficacy of this compound
| Model | Treatment | Outcome | Reference |
| EMT6 Syngeneic Mouse Model | This compound (30 mg/kg) + mPD-1 (10 mg/kg) | Tumor stasis |
Experimental Protocols
The following are representative protocols for the key assays used to characterize the activity of this compound.
ADP-Glo™ Kinase Assay (for HPK1 Inhibition)
This assay quantifies the amount of ADP produced during a kinase reaction, which is inversely proportional to the inhibitory activity of the test compound.
Workflow Diagram
Caption: ADP-Glo™ Kinase Assay Workflow.
Methodology:
-
Kinase Reaction:
-
Prepare a reaction mixture containing recombinant human HPK1 enzyme, a suitable substrate (e.g., a generic kinase substrate peptide), and ATP in a kinase reaction buffer.
-
Add varying concentrations of this compound to the wells of a multi-well plate.
-
Initiate the kinase reaction by adding the enzyme/substrate/ATP mixture to the wells.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
-
ATP Depletion:
-
Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
ADP to ATP Conversion and Signal Generation:
-
Add Kinase Detection Reagent to each well. This reagent contains an enzyme that converts ADP to ATP and a luciferase/luciferin mixture that generates a luminescent signal proportional to the amount of newly synthesized ATP.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate-reading luminometer.
-
The IC50 value is calculated by plotting the luminescence signal against the logarithm of the this compound concentration and fitting the data to a four-parameter logistic curve.
-
T-Cell IL-2 Secretion Assay
This assay measures the ability of this compound to enhance T-cell activation by quantifying the secretion of IL-2 from stimulated T-cells.
Workflow Diagram
Caption: T-Cell IL-2 Secretion Assay Workflow.
Methodology:
-
T-Cell Isolation and Culture:
-
Isolate primary human or murine T-cells from peripheral blood mononuclear cells (PBMCs) or splenocytes using negative selection magnetic beads.
-
Culture the T-cells in appropriate cell culture medium.
-
-
Compound Treatment and T-Cell Stimulation:
-
Pre-incubate the T-cells with a range of concentrations of this compound for a short period (e.g., 1-2 hours).
-
Stimulate the T-cells with anti-CD3 and anti-CD28 antibodies, either plate-bound or conjugated to beads, to mimic TCR activation.
-
-
Incubation and Supernatant Collection:
-
Incubate the cells for 24 to 72 hours to allow for IL-2 production and secretion.
-
Centrifuge the cell plates and collect the supernatant.
-
-
IL-2 Quantification:
-
Quantify the concentration of IL-2 in the supernatant using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
The EC50 value is determined by plotting the IL-2 concentration against the logarithm of the this compound concentration and fitting the data to a suitable dose-response curve.
-
Prodrug Development: AZ-3201
To improve upon the pharmaceutical properties of this compound, a soluble prodrug, AZ-3201, was developed. A nonlinear drug exposure was observed with increasing doses of this compound, which prompted the design of a prodrug with improved solubility and potentially more predictable pharmacokinetic behavior.
AZ-3201 is a phosphate (B84403) prodrug of this compound. The addition of a phosphate group significantly increases the aqueous solubility of the molecule. This modification is designed to be cleaved in vivo by phosphatases to release the active parent drug, this compound. The selection of a phosphate prodrug was based on its favorable properties, including good aqueous stability, no generation of toxic byproducts upon cleavage, and no circulating prodrug detected in preclinical models. In preclinical models, AZ-3201 demonstrated greater efficacy against tumor growth compared to this compound, particularly when combined with an anti-PD-L1 agent. The chemical structure and synthesis of AZ-3201 are detailed in patent WO 2023001794 A1.
Clinical Development Status
As of the latest available information, there are no publicly registered clinical trials for this compound or its prodrug AZ-3201. The development of this compound appears to be in the preclinical stage.
Conclusion
This compound is a highly selective and potent inhibitor of HPK1 that enhances T-cell activation by preventing the negative feedback on the TCR signaling pathway. Its mechanism of action, centered on the preservation of the SLP-76-containing signalosome, leads to increased IL-2 production and has demonstrated anti-tumor efficacy in preclinical models, particularly in combination with immune checkpoint inhibitors. The development of the phosphate prodrug AZ-3201 addresses potential limitations in the druggability of this compound, showcasing a rational approach to drug design and optimization. Further investigation into the clinical potential of this therapeutic strategy is warranted.
References
AZ3246: A Potent and Selective HPK1 Inhibitor for Immuno-Oncology
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), has emerged as a critical negative regulator of T-cell activation, making it a compelling target for cancer immunotherapy.[1][2] Inhibition of HPK1 is hypothesized to enhance anti-tumor immunity by unleashing the full potential of T-cell-mediated tumor cell destruction.[3] AZ3246 is a novel, potent, and highly selective small molecule inhibitor of HPK1 developed to investigate this therapeutic hypothesis.[4][5] This technical guide provides a comprehensive overview of this compound, including its biochemical and cellular activity, selectivity profile, and detailed experimental protocols for its evaluation.
Core Data Summary
The following tables summarize the key quantitative data for this compound, demonstrating its potency, selectivity, and cellular efficacy.
Table 1: Biochemical Potency and Selectivity of this compound
| Target | Assay Type | IC50 (nM) | Selectivity vs. HPK1 | Reference |
| HPK1 | ADP-Glo | < 3 | - | [4] |
| GLK (MAP4K3) | ADP-Glo | 220 | ~73-fold | |
| LCK | Not Specified | > 100,000 | > 33,333-fold | [4] |
Table 2: Cellular Activity of this compound
| Parameter | Cell Type | EC50 (nM) | Reference |
| IL-2 Secretion | Human T-cells | 90 | [4][5] |
| SLP-76 Phosphorylation | Human T-cells | 82 |
Table 3: Kinome Selectivity of this compound
| Kinase Panel | Compound Concentration | Kinases with >80% Inhibition | Reference |
| Thermo-Fisher (357 kinases) | 100 nM | HPK1, MYLK | [4] |
HPK1 Signaling Pathway and Mechanism of Action of this compound
HPK1 functions as a crucial negative feedback regulator in the T-cell receptor (TCR) signaling cascade.[1][2] Upon TCR engagement, HPK1 is recruited to the immunological synapse where it becomes activated. Activated HPK1 then phosphorylates key downstream adaptor proteins, most notably SLP-76 (SH2 domain-containing leukocyte protein of 76 kDa).[1][6] The phosphorylation of SLP-76 at Serine 376 creates a binding site for 14-3-3 proteins, leading to the destabilization of the SLP-76 signalosome and subsequent attenuation of the T-cell activation signal.[6] This ultimately dampens T-cell proliferation and cytokine production.[2]
This compound, as a potent HPK1 inhibitor, blocks the catalytic activity of HPK1. This inhibition prevents the phosphorylation of SLP-76, thereby sustaining the TCR signaling cascade, leading to enhanced T-cell activation, proliferation, and cytokine release, such as Interleukin-2 (IL-2).[4][5]
Caption: HPK1 negatively regulates TCR signaling.
Experimental Protocols
HPK1 Biochemical Kinase Assay (ADP-Glo™)
This assay quantifies the enzymatic activity of HPK1 by measuring the amount of ADP produced during the kinase reaction.
Materials:
-
Recombinant human HPK1 enzyme
-
Myelin Basic Protein (MBP) or a specific peptide substrate
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)[7]
-
This compound (or other test compounds) serially diluted in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white assay plates
Procedure:
-
Prepare serial dilutions of this compound in 100% DMSO. Further dilute the compound in Kinase Assay Buffer to the desired final concentrations.
-
Add 1 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.[7]
-
Prepare a master mix containing the HPK1 enzyme and substrate (MBP) in Kinase Assay Buffer.
-
Add 2 µL of the enzyme/substrate mix to each well.[7]
-
Initiate the kinase reaction by adding 2 µL of ATP solution to each well.[7]
-
Incubate the plate at room temperature for 60 minutes.[7]
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent to each well.
-
Incubate the plate at room temperature for 40 minutes.[7]
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate the plate at room temperature for 30 minutes.[7]
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each this compound concentration relative to the DMSO control and determine the IC50 value using a suitable curve-fitting software.
Caption: Workflow for the ADP-Glo™ kinase assay.
Cellular T-Cell Activation and IL-2 Secretion Assay
This protocol assesses the ability of this compound to enhance T-cell activation by measuring the secretion of IL-2 from stimulated primary human T-cells or a suitable T-cell line (e.g., Jurkat).
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs) or Jurkat T-cells
-
Complete RPMI-1640 medium
-
Anti-CD3 and anti-CD28 antibodies (for T-cell stimulation)
-
This compound serially diluted in DMSO
-
96-well flat-bottom tissue culture plates
-
Human IL-2 ELISA kit
-
CO₂ incubator (37°C, 5% CO₂)
Procedure:
-
Isolate PBMCs from healthy donor blood using density gradient centrifugation or culture Jurkat T-cells.
-
Plate the cells at an appropriate density (e.g., 2 x 10⁵ cells/well) in a 96-well plate.[8]
-
Pre-treat the cells with serial dilutions of this compound or DMSO (vehicle control) for 1-2 hours.[9]
-
Stimulate the T-cells by adding a combination of anti-CD3 and anti-CD28 antibodies.[8]
-
Incubate the plate for 48-72 hours in a CO₂ incubator.[8]
-
After incubation, carefully collect the cell culture supernatant.
-
Measure the concentration of IL-2 in the supernatant using a human IL-2 ELISA kit according to the manufacturer's instructions.
-
Plot the IL-2 concentration against the this compound concentration and determine the EC50 value for IL-2 secretion enhancement.
Caption: Workflow for T-cell activation assay.
Conclusion
This compound is a potent and highly selective inhibitor of HPK1 that demonstrates significant activity in cellular assays relevant to T-cell-mediated immunity. Its exquisite selectivity profile minimizes the potential for off-target effects, making it a valuable tool for elucidating the role of HPK1 in immuno-oncology and a promising candidate for further preclinical and clinical development. The experimental protocols detailed in this guide provide a robust framework for the continued investigation of this compound and other novel HPK1 inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Discovery and Optimization of Pyrazine Carboxamide this compound, a Selective HPK1 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Collection - Discovery and Optimization of Pyrazine Carboxamide this compound, a Selective HPK1 Inhibitor - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 6. benchchem.com [benchchem.com]
- 7. biofeng.com [biofeng.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
The Role of Hematopoietic Progenitor Kinase 1 (HPK1) in T Cell Function: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), has emerged as a critical negative regulator of T cell function.[1][2][3] Predominantly expressed in hematopoietic cells, HPK1 acts as an intracellular immune checkpoint, attenuating T cell receptor (TCR) signaling and thereby limiting T cell activation, proliferation, and effector functions.[2][3] This role in dampening immune responses has positioned HPK1 as a compelling therapeutic target in immuno-oncology, where the goal is to reinvigorate the anti-tumor immune response. This technical guide provides an in-depth overview of the function of HPK1 in T cells, including its signaling pathways, quantitative effects on T cell function, and detailed experimental protocols for its study.
The HPK1 Signaling Pathway in T Cells
Upon engagement of the T cell receptor (TCR) with its cognate antigen presented by an antigen-presenting cell (APC), a signaling cascade is initiated that leads to T cell activation. HPK1 functions as a key negative feedback regulator in this process.[2][3]
-
Recruitment and Activation: Following TCR stimulation, HPK1 is recruited to the immunological synapse. This recruitment is facilitated by its interaction with adaptor proteins such as SLP-76 (SH2 domain-containing leukocyte protein of 76 kDa) and GADS (Grb2-related adapter downstream of Shc).[2] Once at the synapse, HPK1 is activated through autophosphorylation and transphosphorylation.[3]
-
Substrate Phosphorylation: Activated HPK1 phosphorylates several key substrates, most notably SLP-76 at serine 376 and GADS.[4][5]
-
Signal Dampening: The phosphorylation of SLP-76 by HPK1 creates a binding site for 14-3-3 proteins. The binding of 14-3-3 to phosphorylated SLP-76 leads to the ubiquitination and subsequent proteasomal degradation of SLP-76.[4] The degradation of the SLP-76 scaffold disrupts the formation of the active signaling complex, thereby attenuating downstream signaling pathways, including the activation of Phospholipase C gamma 1 (PLCγ1) and the Extracellular signal-regulated kinase (ERK).[2] This ultimately leads to reduced T cell activation, proliferation, and cytokine production.
Data Presentation: Quantitative Effects of HPK1 Inhibition/Deletion
The functional consequences of HPK1's negative regulatory role have been quantified through genetic knockout (KO) and pharmacological inhibition. These studies consistently demonstrate that abrogating HPK1 activity enhances T cell responses.
| Parameter | Assay | Wild-Type / Vehicle Control | HPK1 KO / Inhibitor-Treated | Fold Change | Reference |
| T Cell Activation | |||||
| CD25 Expression (% positive cells) | Flow Cytometry | ~20-30% | ~50-70% | ~2-3 fold increase | [6] |
| CD69 Expression (% positive cells) | Flow Cytometry | ~15-25% | ~40-60% | ~2-3 fold increase | [6] |
| T Cell Proliferation | |||||
| % Divided Cells (CFSE) | Flow Cytometry | ~30-40% | ~60-80% | ~1.5-2 fold increase | [7][8] |
| Cytokine Production | |||||
| IFN-γ Secretion (pg/mL) | ELISA / CBA | ~500-1000 | ~2000-5000 | ~3-5 fold increase | [4][7] |
| IL-2 Secretion (pg/mL) | ELISA / CBA | ~200-500 | ~1000-3000 | ~4-6 fold increase | [4][7][8] |
| Signaling | |||||
| pSLP-76 (S376) Levels | Western Blot / Flow Cytometry | High | Low / Undetectable | >90% reduction | [4][5][9][10] |
| pERK1/2 Levels | Western Blot / Flow Cytometry | Transient Peak | Sustained High Levels | ~2-4 fold increase at later time points | [2] |
Experimental Protocols
Western Blot for Phospho-SLP-76 (S376)
This protocol details the detection of SLP-76 phosphorylation at Serine 376 in response to T cell stimulation and HPK1 inhibition.[5][9][11]
-
Cell Treatment and Lysis:
-
Culture Jurkat T cells or primary human T cells in appropriate media.
-
Pre-treat cells with an HPK1 inhibitor or vehicle control (e.g., DMSO) for 1-2 hours.
-
Stimulate T cells with anti-CD3/CD28 antibodies for 15-30 minutes.
-
Pellet cells by centrifugation and wash with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE on a polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with a primary antibody specific for phospho-SLP-76 (S376) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip and re-probe the membrane for total SLP-76 and a loading control (e.g., β-actin) to normalize the data.
-
Intracellular Cytokine Staining (ICS) for IFN-γ and IL-2
This protocol allows for the quantification of cytokine-producing T cells at a single-cell level by flow cytometry.
-
T Cell Stimulation:
-
Isolate human PBMCs or purify T cells.
-
Stimulate cells in culture with anti-CD3/CD28 antibodies in the presence of an HPK1 inhibitor or vehicle control for 24-48 hours.
-
For the final 4-6 hours of culture, add a protein transport inhibitor (e.g., Brefeldin A or Monensin) to block cytokine secretion.
-
-
Staining:
-
Harvest cells and wash with FACS buffer (PBS with 2% FBS).
-
Perform surface staining with fluorescently-conjugated antibodies against T cell markers (e.g., CD4, CD8).
-
Fix and permeabilize the cells using a commercial fixation/permeabilization kit.
-
Perform intracellular staining with fluorescently-conjugated antibodies against IFN-γ and IL-2.
-
-
Flow Cytometry:
-
Wash the cells and resuspend in FACS buffer.
-
Acquire data on a flow cytometer.
-
Analyze the data by gating on the T cell populations of interest and quantifying the percentage of cells positive for IFN-γ and IL-2.
-
T Cell Proliferation Assay (CFSE)
This assay measures T cell proliferation based on the dilution of the fluorescent dye CFSE (Carboxyfluorescein succinimidyl ester).[7]
-
CFSE Labeling:
-
Isolate and resuspend T cells in PBS.
-
Add CFSE to a final concentration of 1-5 µM and incubate for 10-15 minutes at 37°C.
-
Quench the staining reaction with cold complete media containing FBS.
-
Wash the cells to remove excess CFSE.
-
-
Cell Culture and Stimulation:
-
Plate CFSE-labeled T cells in a 96-well plate.
-
Add the HPK1 inhibitor or vehicle control.
-
Stimulate the cells with anti-CD3/CD28 antibodies.
-
Incubate for 3-5 days.
-
-
Flow Cytometry:
-
Harvest the cells and stain for T cell surface markers if desired.
-
Acquire data on a flow cytometer.
-
Analyze the data by gating on the T cell population and observing the successive halving of CFSE fluorescence intensity, which corresponds to cell division.
-
In Vitro HPK1 Kinase Assay
This biochemical assay measures the kinase activity of HPK1 and the potency of its inhibitors.[12]
-
Assay Principle: The assay quantifies the amount of ADP produced during the kinase reaction using a luciferase-based detection system (e.g., ADP-Glo™ Kinase Assay).
-
Materials:
-
Recombinant HPK1 enzyme
-
Substrate (e.g., Myelin Basic Protein - MBP)
-
ATP
-
HPK1 inhibitor
-
ADP-Glo™ Kinase Assay reagents
-
-
Procedure:
-
Set up the kinase reaction by combining recombinant HPK1, the substrate, and the HPK1 inhibitor at various concentrations in a kinase reaction buffer.
-
Initiate the reaction by adding ATP.
-
Incubate the reaction at 30°C for a defined period (e.g., 60 minutes).
-
Stop the kinase reaction and measure the amount of ADP produced by following the ADP-Glo™ protocol, which involves adding a reagent to deplete unused ATP and then a detection reagent to convert ADP to ATP, which is then used by luciferase to generate a luminescent signal.
-
Measure luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Calculate the IC50 value of the inhibitor by plotting the percentage of inhibition against the inhibitor concentration.
-
Conclusion
HPK1 is a well-validated negative regulator of T cell activation and function. Its kinase activity is central to its immunosuppressive role, primarily through the phosphorylation and subsequent degradation of the key adaptor protein SLP-76. The inhibition of HPK1, either genetically or pharmacologically, leads to enhanced T cell proliferation, increased production of effector cytokines, and a reversal of T cell exhaustion phenotypes. This makes HPK1 a highly attractive target for the development of novel immuno-oncology therapeutics aimed at augmenting anti-tumor immunity. The experimental protocols and quantitative data presented in this guide provide a robust framework for the continued investigation of HPK1 function and the preclinical development of HPK1 inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders [frontiersin.org]
- 3. HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. arcusbio.com [arcusbio.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Pharmacological inhibition of hematopoietic progenitor kinase 1 positively regulates T-cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
AZ3246: A Deep Dive into its Discovery and Structure-Based Design for Immuno-Oncology
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
AZ3246 is a potent and highly selective, orally bioavailable inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), a critical negative regulator of T-cell activation.[1][2] Developed by AstraZeneca, this pyrazine (B50134) carboxamide derivative emerged from a rigorous structure-based drug design campaign aimed at enhancing anti-tumor immunity by targeting HPK1.[1][3] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and the intricate structure-based design of this compound, supplemented with detailed experimental protocols and quantitative data.
Discovery and Structure-Based Design
The journey to identify this compound began with a high-throughput screening that pinpointed a pyrazine carboxamide moiety with promising HPK1 inhibitory activity.[3] Subsequent optimization was heavily guided by structure-based drug design, a process that relies on understanding the three-dimensional structure of the target protein to design molecules that bind to it with high affinity and selectivity.[1]
Logical Workflow of Structure-Based Drug Design
Caption: A diagram illustrating the iterative cycle of structure-based drug design that led to the discovery of this compound.
Mechanism of Action: Targeting the HPK1 Signaling Pathway
HPK1, also known as MAP4K1, is a serine/threonine kinase that acts as a crucial negative feedback regulator in the T-cell receptor (TCR) signaling pathway.[1][4] Upon TCR engagement, HPK1 is activated and phosphorylates the adaptor protein SLP-76, leading to the attenuation of T-cell activation and cytokine production.[4] By inhibiting HPK1, this compound blocks this negative regulatory signal, thereby enhancing T-cell-mediated anti-tumor responses.[2]
HPK1 Signaling Pathway and the Role of this compound
Caption: The HPK1 signaling pathway in T-cells and the inhibitory action of this compound.
Quantitative Data
The efficacy and selectivity of this compound have been quantified through various in vitro and in vivo studies.
Table 1: In Vitro Potency and Selectivity of this compound
| Target | Assay Type | IC50 / EC50 | Reference |
| HPK1 | ADP-Glo Kinase Assay | <3 nM | [3][5] |
| GLK | Kinase Assay | 216 nM | [3] |
| LCK | Kinase Assay | >100,000 nM | [3] |
| IL-2 Secretion | T-cell Assay | 90 nM | [1][6][7] |
Table 2: Pharmacokinetic Properties of this compound (10 mg/kg, p.o.)
| Species | Half-life (h) | Clearance (mL/min/kg) | Volume of Distribution (Vss, L/kg) | Bioavailability (%) | Reference |
| Mouse | 2.7 | 12 | 0.80 | 29 | [3] |
| Rat | 2.0 | 18.7 | 1.4 | 84 | [3] |
| Dog | 3.2 | 4.5 | 0.87 | 49 | [3] |
| Monkey | 1.9 | 15 | 0.87 | 68 | [3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. The following are key experimental protocols employed in the characterization of this compound.
HPK1 ADP-Glo Kinase Assay
This biochemical assay is used to determine the direct inhibitory activity of a compound against the HPK1 enzyme.
-
Objective: To measure the in vitro IC50 of this compound against recombinant human HPK1.
-
Methodology:
-
A reaction buffer is prepared (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
This compound is serially diluted in DMSO and then further diluted in the reaction buffer.
-
5 µL of the diluted compound or DMSO (vehicle control) is added to the wells of a 384-well plate.
-
10 µL of a mixture containing the HPK1 substrate (e.g., myelin basic protein) and ATP is added to each well to initiate the kinase reaction.
-
The reaction is incubated at room temperature for a defined period (e.g., 60 minutes).
-
The ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
The Kinase Detection Reagent is then added to convert ADP to ATP, and the newly synthesized ATP is measured using a luciferase/luciferin reaction.
-
Luminescence is read on a plate reader, and the data is analyzed to determine the IC50 value.
-
Cellular pSLP-76 (Ser376) Inhibition Assay
This assay measures the ability of a compound to inhibit the phosphorylation of SLP-76, a direct substrate of HPK1, in a cellular context.
-
Objective: To determine the EC50 of this compound for the inhibition of SLP-76 phosphorylation in T-cells.
-
Methodology:
-
Human peripheral blood mononuclear cells (PBMCs) or a T-cell line (e.g., Jurkat) are cultured in appropriate media.
-
Cells are plated at a suitable density (e.g., 2 x 10⁵ cells/well) in a 96-well plate.
-
Cells are pre-treated with a serial dilution of this compound or DMSO for 1-2 hours.
-
T-cell receptor signaling is stimulated by adding anti-CD3/CD28 antibodies.
-
After a short incubation period (e.g., 15-30 minutes), the cells are fixed and permeabilized.
-
The cells are then stained with a fluorescently labeled antibody specific for phosphorylated SLP-76 (Ser376).
-
The fluorescence intensity is measured by flow cytometry.
-
The data is analyzed to determine the EC50 value for the inhibition of SLP-76 phosphorylation.
-
IL-2 Cytokine Release Assay
This functional assay quantifies the effect of HPK1 inhibition on T-cell effector function by measuring the production of Interleukin-2 (IL-2).
-
Objective: To measure the enhancement of IL-2 production in T-cells treated with this compound.
-
Methodology:
-
PBMCs are isolated and plated in a 96-well plate.
-
The cells are pre-treated with a serial dilution of this compound or DMSO for 2 hours.
-
T-cells are stimulated with anti-CD3/CD28 antibodies for 48-72 hours.
-
The cell culture supernatant is collected.
-
The concentration of IL-2 in the supernatant is measured using a standard ELISA kit according to the manufacturer's instructions.
-
The IL-2 concentration is plotted against the inhibitor concentration to determine the EC50 value for IL-2 production enhancement.
-
In Vivo Efficacy Study in a Syngeneic Mouse Model
This protocol outlines a general workflow for evaluating the anti-tumor efficacy of an HPK1 inhibitor in a mouse model.
-
Objective: To assess the anti-tumor activity of this compound as a monotherapy and in combination with an anti-PD-1 antibody.
-
Methodology:
-
Tumor cells (e.g., EMT6) are cultured and implanted subcutaneously into the flank of immunocompetent mice.
-
Tumor growth is monitored, and mice are randomized into treatment groups when tumors reach a specified volume.
-
Treatment groups may include: Vehicle control, this compound alone, anti-PD-1 antibody alone, and the combination of this compound and anti-PD-1 antibody.
-
This compound is administered orally at a specified dose and schedule (e.g., 30 mg/kg, twice daily).
-
The anti-PD-1 antibody is administered intraperitoneally.
-
Tumor volume and body weight are measured regularly.
-
The study is concluded when tumors in the control group reach a predetermined size, and the anti-tumor efficacy is evaluated.
-
Conclusion
This compound represents a significant advancement in the field of immuno-oncology, born from a sophisticated and iterative structure-based drug design process. Its high potency and selectivity for HPK1, coupled with favorable pharmacokinetic properties, make it a valuable tool for further investigation into the therapeutic potential of HPK1 inhibition. The detailed experimental protocols provided herein offer a framework for the continued exploration of this compound and the development of next-generation HPK1 inhibitors for the treatment of cancer.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Collection - Discovery and Optimization of Pyrazine Carboxamide this compound, a Selective HPK1 Inhibitor - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Discovery and Optimization of Pyrazine Carboxamide this compound, a Selective HPK1 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
AZ3246 Target Validation in Cancer Immunotherapy: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Hematopoietic Progenitor Kinase 1 (HPK1), a serine/threonine kinase predominantly expressed in hematopoietic cells, has emerged as a critical negative regulator of T-cell activation, positioning it as a high-value target for cancer immunotherapy.[1][2][3] Inhibition of HPK1 is hypothesized to reinvigorate anti-tumor immunity by enhancing T-cell effector functions. This document provides a comprehensive technical overview of the target validation for AZ3246, a potent and selective small molecule inhibitor of HPK1. We will delve into the core aspects of the HPK1 signaling pathway, present key preclinical data for this compound in structured tables, provide detailed experimental methodologies, and visualize complex biological and experimental processes using Graphviz diagrams.
The Role of HPK1 in T-Cell Receptor Signaling
HPK1, also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), functions as an intracellular checkpoint that dampens T-cell receptor (TCR) signaling.[1][3] Upon TCR engagement, HPK1 is recruited to the immunological synapse and becomes activated.[4] Activated HPK1 then phosphorylates key downstream substrates, most notably the adapter protein SLP-76 (SH2 domain-containing leukocyte protein of 76 kDa).[2][3] This phosphorylation event leads to the recruitment of 14-3-3 proteins, ultimately resulting in the ubiquitination and degradation of the SLP-76 signalosome.[2] The destabilization of this critical signaling complex attenuates downstream pathways, including the activation of NF-κB and AP-1, which are essential for T-cell proliferation, cytokine production, and cytotoxic activity.[3] By inhibiting HPK1, this compound aims to block this negative feedback loop, thereby sustaining and amplifying the anti-tumor T-cell response.
Quantitative Data Summary for this compound
The preclinical profile of this compound demonstrates its high potency and selectivity for HPK1, leading to robust cellular activity and favorable pharmacokinetic properties.
| Parameter | Value | Assay Type | Species/Cell Line | Reference |
| Biochemical Potency | ||||
| HPK1 IC50 | <3 nM | ADP-Glo Kinase Assay | Recombinant Human | [4] |
| GLK IC50 | 216 nM | ADP-Glo Kinase Assay | Recombinant Human | [4] |
| LCK IC50 | >100,000 nM | ADP-Glo Kinase Assay | Recombinant Human | [4] |
| Cellular Activity | ||||
| IL-2 Secretion EC50 | 90 nM | T-Cell Activation Assay | Human T-cells | [1][3] |
| Physicochemical Properties | ||||
| logD7.4 | 2.9 | [4] | ||
| Solubility (FeSSiF) | 28 µM | [4] | ||
| Pharmacokinetics (10 mg/kg p.o.) | ||||
| Half-life (t1/2) | 2.7 h | In vivo PK study | Mouse | [4] |
| 2.0 h | Rat | [4] | ||
| 3.2 h | Dog | [4] | ||
| 1.9 h | Monkey | [4] | ||
| Bioavailability (F) | 29% | In vivo PK study | Mouse | [4] |
| 84% | Rat | [4] | ||
| 49% | Dog | [4] | ||
| 68% | Monkey | [4] |
Detailed Experimental Protocols
ADP-Glo™ Kinase Assay for HPK1 Inhibition
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound against recombinant human HPK1.
Materials:
-
Recombinant Human HPK1 enzyme
-
Myelin Basic Protein (MBP) as a substrate
-
This compound (or other test compounds)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
ATP
-
384-well white opaque plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in 100% DMSO. A typical starting concentration is 1 µM, followed by 1:3 dilutions.
-
Assay Plate Setup: Add 1 µL of the diluted this compound or DMSO vehicle (for positive and negative controls) to the wells of a 384-well plate.
-
Enzyme and Substrate Addition: Prepare a master mix containing the HPK1 enzyme and MBP substrate in kinase buffer. Add 2 µL of this mix to each well.
-
Reaction Initiation: Prepare an ATP solution in kinase buffer. Add 2 µL of the ATP solution to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for HPK1.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
ADP-Glo™ Reagent Addition: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[5]
-
Kinase Detection Reagent Addition: Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate at room temperature for 30 minutes.[5]
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
In Vivo Efficacy in EMT6 Syngeneic Mouse Model
This protocol describes a typical in vivo study to evaluate the anti-tumor efficacy of this compound alone and in combination with an anti-PD-1 antibody in the EMT6 breast cancer model.
Materials and Animals:
-
Female BALB/c mice (6-8 weeks old)
-
EMT6 murine breast carcinoma cells
-
Matrigel
-
This compound formulated for oral administration
-
Anti-mouse PD-1 antibody
-
Isotype control antibody
-
Calipers for tumor measurement
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject 1 x 10⁶ EMT6 cells in a 1:1 mixture of PBS and Matrigel into the right flank of each mouse.[6]
-
Tumor Growth Monitoring: Monitor tumor growth by caliper measurements every 2-3 days. Tumor volume is calculated using the formula: (Length x Width²)/2.
-
Randomization and Treatment Initiation: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (typically n=10 per group).[7]
-
Group 1: Vehicle control (p.o., daily)
-
Group 2: this compound (e.g., 30 mg/kg, p.o., daily)
-
Group 3: Anti-PD-1 antibody (e.g., 10 mg/kg, i.p., twice weekly)
-
Group 4: this compound + Anti-PD-1 antibody
-
-
Dosing and Monitoring: Administer treatments as scheduled. Monitor tumor growth, body weight, and clinical signs of toxicity throughout the study.
-
Endpoint: The study endpoint is typically reached when tumors in the control group exceed a predetermined volume (e.g., 2000 mm³) or when signs of morbidity are observed.
-
Data Analysis: Analyze tumor growth inhibition (TGI) and survival data. Statistical analysis (e.g., ANOVA, Kaplan-Meier survival analysis) is used to determine the significance of treatment effects.
Conclusion
The selective HPK1 inhibitor this compound demonstrates a compelling preclinical profile for cancer immunotherapy. Its high potency against HPK1 translates into robust enhancement of T-cell function. Favorable pharmacokinetic properties support its development as an oral therapeutic. Preclinical in vivo studies in the EMT6 syngeneic model have shown promising anti-tumor activity, particularly in combination with checkpoint inhibitors. The data presented herein provides a strong rationale for the continued investigation of this compound as a novel immuno-oncology agent. Further studies will be required to fully elucidate its clinical potential.
References
- 1. benchchem.com [benchchem.com]
- 2. Hematopoietic progenitor kinase 1 negatively regulates T cell receptor signaling and T cell-mediated immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological inhibition of hematopoietic progenitor kinase 1 positively regulates T-cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Involvement of hematopoietic progenitor kinase 1 in T cell receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Tumor-immune profiling of murine syngeneic tumor models as a framework to guide mechanistic studies and predict therapy response in distinct tumor microenvironments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. EMT6 Syngeneic Breast Cancer Murine Model I CRO Services [explicyte.com]
The HPK1 Signaling Pathway: An In-Depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), is a serine/threonine kinase that is predominantly expressed in hematopoietic cells.[1] It has emerged as a critical negative regulator of immune responses, particularly in T-cells, B-cells, and dendritic cells.[2][3] By acting as an intracellular immune checkpoint, HPK1 attenuates signaling pathways downstream of the T-cell receptor (TCR) and B-cell receptor (BCR), thereby dampening immune cell activation, proliferation, and cytokine production.[3][4][5] This function makes HPK1 a compelling therapeutic target for immuno-oncology, with the goal of enhancing the body's anti-tumor immune response.[2][3] This in-depth technical guide provides a comprehensive overview of the HPK1 signaling pathway, including its core components, regulatory mechanisms, and functional consequences, supplemented with quantitative data, detailed experimental protocols, and pathway visualizations.
The Core HPK1 Signaling Pathway in T-Cells
The most well-characterized role of HPK1 is its function as a negative feedback regulator of T-cell receptor (TCR) signaling. Upon engagement of the TCR with an antigen-presenting cell, a signaling cascade is initiated that leads to T-cell activation. HPK1 is a key player in a negative feedback loop that curtails the intensity and duration of this signal.
Upstream Activation:
Following TCR stimulation, HPK1 is recruited to the immunological synapse, a specialized junction between the T-cell and the antigen-presenting cell.[6] This recruitment is facilitated by its interaction with adaptor proteins, primarily the Linker for Activated T-cells (LAT) and SH2 domain-containing leukocyte protein of 76 kDa (SLP-76).[6] Within this signaling complex, HPK1 is activated through phosphorylation by upstream kinases, including ZAP-70.[6] Full catalytic activity of HPK1 requires this phosphorylation event, as well as autophosphorylation.[6]
Downstream Effects:
Once activated, HPK1 phosphorylates several downstream substrates, with the adaptor protein SLP-76 being the most critical in T-cells.[4][5] HPK1 specifically phosphorylates SLP-76 at Serine 376.[4][5] This phosphorylation event creates a binding site for 14-3-3 proteins.[4][5][6] The recruitment of 14-3-3 proteins to SLP-76 leads to the dissociation of the SLP-76 signaling complex from the LAT signalosome, which is a key step in dampening the T-cell activation signal.[1][6] Subsequently, the SLP-76 that is bound to 14-3-3 is targeted for ubiquitination and proteasomal degradation.[5] The degradation of SLP-76 effectively terminates the downstream signaling cascade, leading to reduced T-cell activation, proliferation, and cytokine production, such as Interleukin-2 (IL-2).[3][4]
HPK1 also has a role in regulating other signaling pathways, including the c-Jun N-terminal kinase (JNK) and Nuclear Factor-κB (NF-κB) pathways.[7][8][9] Furthermore, HPK1 can function as a scaffold protein, bringing together various signaling components to regulate their activity and localization.[10]
HPK1 Signaling in B-Cells
HPK1 plays a similar negative regulatory role in B-cells following B-cell receptor (BCR) engagement. The core mechanism is conserved, with HPK1 phosphorylating a key adaptor protein, leading to the attenuation of the BCR signal. In B-cells, the functional analog of SLP-76 is the B-cell linker protein (BLNK). Activated HPK1 phosphorylates BLNK, which then recruits 14-3-3 proteins, leading to its ubiquitination and degradation, thus dampening BCR signaling.[1]
Quantitative Data
A critical aspect of understanding and targeting the HPK1 signaling pathway is the quantitative characterization of its components and their interactions. This includes the potency of small molecule inhibitors, the kinetics of the HPK1 enzyme, and the binding affinities between pathway proteins.
HPK1 Inhibitor Potency
The development of small molecule inhibitors of HPK1 is a major focus in immuno-oncology. The half-maximal inhibitory concentration (IC50) is a key metric for evaluating the potency of these inhibitors.
| Compound/Inhibitor | Assay Type | Cell Line/System | IC50 (nM) |
| NDI-101150 | Biochemical | - | 0.7 |
| NDI-101150 | Cellular (pSLP76) | Jurkat | 41 |
| GNE-1858 | Biochemical | - | 1.9 |
| Compound K (BMS) | Biochemical | - | 2.6 |
| HPK1-IN-7 | Biochemical | - | 2.6 |
| Hpk1-IN-43 | Biochemical | - | 0.32 |
| Hpk1-IN-43 | Cellular (pSLP76) | Jurkat | 147.9 |
| Hpk1-IN-43 | Cellular (pSLP76) | PBMCs | 131.8 |
This table presents a selection of publicly disclosed HPK1 inhibitors and their reported IC50 values. The absence of a specific compound name indicates that the data is from a publication where the compound was referred to by a generic identifier.
HPK1 Kinase Properties
Understanding the enzymatic properties of HPK1 is crucial for the design and evaluation of inhibitors.
| Parameter | Value | Species/System |
| Apparent ATP K | ~4.5 µM | HPK1 kinase domain |
| Specific Activity | 106–166 nmole/min/mg | Recombinant human HPK1 (1-346) |
Experimental Protocols
The study of the HPK1 signaling pathway relies on a variety of biochemical and cell-based assays. The following are detailed protocols for key experiments.
In Vitro HPK1 Kinase Assay (ADP-Glo™ Format)
This assay measures the kinase activity of recombinant HPK1 by quantifying the amount of ADP produced in the kinase reaction.
Materials:
-
Recombinant human HPK1 enzyme
-
Myelin Basic Protein (MBP) or a suitable peptide substrate
-
ATP
-
Kinase Assay Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerophosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
HPK1 inhibitor (e.g., Hpk1-IN-8) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare serial dilutions of the HPK1 inhibitor in DMSO. The final DMSO concentration in the assay should not exceed 1%.
-
Master Mix Preparation: Prepare a master mix containing Kinase Assay Buffer, ATP, and the substrate. The final ATP concentration should ideally be at or near the K
of HPK1 for ATP. -
Assay Plate Setup:
-
To the wells of a 384-well plate, add 1 µL of the diluted inhibitor or DMSO for positive (no inhibitor) and negative (no enzyme) controls.
-
Add 2 µL of diluted HPK1 enzyme to all wells except the negative control wells.
-
Initiate the kinase reaction by adding 2 µL of the master mix to all wells.
-
-
Kinase Reaction: Incubate the plate at room temperature for 60 minutes.
-
Reaction Termination and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion and Signal Detection: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated to ATP and contains luciferase and luciferin (B1168401) to produce a luminescent signal. Incubate at room temperature for 30 minutes.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Western Blot Analysis of SLP-76 Phosphorylation
This cellular assay is used to confirm the on-target effect of an HPK1 inhibitor by measuring the reduction in the phosphorylation of its direct substrate, SLP-76, at Serine 376.
Materials:
-
Jurkat T-cells or primary human T-cells
-
Complete RPMI-1640 medium
-
HPK1 inhibitor
-
Anti-CD3 and anti-CD28 antibodies for T-cell stimulation
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF membrane and transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-SLP-76 (Ser376) and anti-total SLP-76 or a housekeeping protein (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Culture Jurkat T-cells in complete RPMI-1640 medium.
-
Pre-treat cells with varying concentrations of the HPK1 inhibitor or vehicle control (DMSO) for 1-2 hours.
-
Stimulate the cells with anti-CD3 and anti-CD28 antibodies for 15-30 minutes at 37°C to induce TCR signaling.
-
-
Cell Lysis:
-
Pellet the cells by centrifugation and wash with ice-cold PBS.
-
Lyse the cells in ice-cold lysis buffer.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-SLP-76 (Ser376) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for phospho-SLP-76.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody for total SLP-76 or a housekeeping protein.
-
Calculate the ratio of phospho-SLP-76 to the loading control and plot the results to determine the inhibitor's effect on SLP-76 phosphorylation.
-
Immunoprecipitation of HPK1
Immunoprecipitation (IP) is used to isolate HPK1 from a cell lysate to study its interaction partners or post-translational modifications.
Materials:
-
Cell lysate prepared under non-denaturing conditions
-
Anti-HPK1 antibody or an appropriate isotype control antibody
-
Protein A/G agarose (B213101) or magnetic beads
-
Wash buffer (typically the same as the lysis buffer)
-
Elution buffer (e.g., low pH buffer or SDS-PAGE sample buffer)
Procedure:
-
Lysate Pre-clearing:
-
Add Protein A/G beads to the cell lysate and incubate for 30-60 minutes at 4°C with rotation to reduce non-specific binding.
-
Pellet the beads by centrifugation and transfer the supernatant (pre-cleared lysate) to a new tube.
-
-
Immunoprecipitation:
-
Add the anti-HPK1 antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with rotation.
-
Add fresh Protein A/G beads and incubate for another 1-2 hours at 4°C with rotation to capture the antibody-antigen complexes.
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold wash buffer.
-
-
Elution:
-
Elute the immunoprecipitated proteins from the beads using an appropriate elution buffer. For analysis by Western blotting, resuspend the beads in Laemmli sample buffer and boil.
-
-
Analysis: The eluted proteins can be analyzed by Western blotting to detect HPK1 and any co-immunoprecipitated proteins.
Conclusion
The Hematopoietic Progenitor Kinase 1 is a pivotal negative regulator of the immune system, particularly in the context of T-cell activation. Its well-defined role in phosphorylating SLP-76 and subsequently dampening TCR signaling has established it as a high-priority target for the development of novel immuno-oncology therapeutics. A thorough understanding of the HPK1 signaling pathway, supported by robust quantitative data and detailed experimental methodologies, is essential for researchers and drug development professionals seeking to modulate its activity for therapeutic benefit. The information and protocols provided in this guide serve as a comprehensive resource to facilitate further investigation into the biology of HPK1 and the advancement of its inhibitors in the clinic.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders [frontiersin.org]
- 4. benchchem.com [benchchem.com]
- 5. HPK1 citron homology domain regulates phosphorylation of SLP76 and modulates kinase domain interaction dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A perspective on HPK1 as a novel immuno-oncology drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activation or suppression of NFκB by HPK1 determines sensitivity to activation-induced cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Human HPK1, a novel human hematopoietic progenitor kinase that activates the JNK/SAPK kinase cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Activation or suppression of NFkappaB by HPK1 determines sensitivity to activation-induced cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A perspective on HPK1 as a novel immuno-oncology drug target | eLife [elifesciences.org]
AZ3246: A Technical Guide to a Selective HPK1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of AZ3246, a selective inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1). The information compiled herein, including its chemical properties, mechanism of action, and relevant experimental methodologies, is intended to support researchers and professionals in the fields of oncology, immunology, and drug development.
Core Chemical and Pharmacological Properties
This compound is a potent and selective inhibitor of HPK1, a key negative regulator of T-cell signaling. Its systematic investigation has provided valuable insights into the therapeutic potential of targeting HPK1 for cancer immunotherapy.
Chemical Properties of this compound
A summary of the key chemical identifiers and properties of this compound is presented below.
| Property | Value |
| CAS Number | 2893978-54-4[1] |
| Molecular Formula | C₂₁H₂₀F₃N₉O[1] |
| Molecular Weight | 471.45 g/mol [1] |
| IUPAC Name | 5-cyclopropyl-3-((3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl)amino)-6-(3-methyl-3H-imidazo[4,5-c]pyridin-7-yl)pyrazine-2-carboxamide[1] |
| SMILES | CC1=C(N=C(C)N1CC(F)(F)F)NC2=C(N=C(C=N2)C3=CC=C(C=C3)N4C=NC(C)=C4)C(=O)N |
| InChI Key | YLGMPWWMPCGYBF-UHFFFAOYSA-N[1] |
| Solubility | Soluble in DMSO[2] |
Mechanism of Action and Signaling Pathway
This compound functions as a selective inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1). HPK1 is a serine/threonine kinase predominantly expressed in hematopoietic cells and acts as a crucial negative regulator of T-cell receptor (TCR) signaling.
Upon TCR engagement, HPK1 is activated and phosphorylates downstream targets, most notably the adaptor protein SH2 domain-containing leukocyte protein of 76 kDa (SLP-76). This phosphorylation event on SLP-76 creates a binding site for 14-3-3 proteins. The subsequent association of 14-3-3 proteins with phosphorylated SLP-76 leads to the disassembly of the TCR signaling complex and a dampening of the T-cell immune response.
By inhibiting the kinase activity of HPK1, this compound prevents the phosphorylation of SLP-76, thereby sustaining TCR signaling, enhancing T-cell activation, and promoting anti-tumor immunity.
Key Experimental Protocols
The following sections outline the methodologies for key experiments cited in the investigation of this compound. While specific, detailed protocols for this compound are proprietary, the following represents standardized procedures for these assays.
In Vitro Kinase Assay: ADP-Glo™
The potency of this compound against HPK1 is often determined using a luminescence-based kinase assay such as the ADP-Glo™ Kinase Assay. This assay measures the amount of ADP produced during the kinase reaction.
Principle: The assay is a two-step process. First, the kinase reaction is performed, and then the remaining ATP is depleted. In the second step, the ADP generated is converted to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal that is proportional to the kinase activity.
Materials:
-
Recombinant HPK1 enzyme
-
Substrate (e.g., Myelin Basic Protein)
-
ATP
-
This compound (or other test compounds)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in DMSO.
-
Assay Plate Setup: Add diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Kinase Reaction:
-
Add the HPK1 enzyme to the wells.
-
Initiate the reaction by adding a mixture of the substrate and ATP.
-
Incubate at room temperature for a defined period (e.g., 60 minutes).
-
-
Signal Generation:
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Convert the generated ADP to ATP and measure the luminescent signal by adding the Kinase Detection Reagent. Incubate for 30 minutes at room temperature.
-
-
Data Analysis: Measure luminescence using a plate reader. The IC₅₀ value is determined by plotting the luminescence signal against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cellular Assay: T-Cell IL-2 Secretion
To assess the functional effect of this compound on T-cell activation, the secretion of Interleukin-2 (IL-2), a key cytokine, is measured.
Principle: T-cells (e.g., primary human T-cells or Jurkat cells) are stimulated in the presence of varying concentrations of this compound. The amount of IL-2 secreted into the cell culture supernatant is then quantified, typically using an Enzyme-Linked Immunosorbent Assay (ELISA) or a bead-based immunoassay.
Materials:
-
T-cells (e.g., PBMCs, Jurkat cells)
-
T-cell stimulation reagents (e.g., anti-CD3/anti-CD28 antibodies, PMA/Ionomycin)
-
This compound
-
Cell culture medium and supplements
-
IL-2 quantification kit (e.g., ELISA kit)
-
96-well cell culture plates
Procedure:
-
Cell Preparation: Isolate and prepare T-cells for culture.
-
Compound Treatment: Plate the T-cells in a 96-well plate and treat with a serial dilution of this compound for a specified pre-incubation period.
-
T-Cell Stimulation: Add T-cell stimulation reagents to the wells to activate the T-cells.
-
Incubation: Incubate the cells for a period sufficient to allow for IL-2 secretion (e.g., 24-48 hours).
-
Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatant.
-
IL-2 Quantification: Measure the concentration of IL-2 in the supernatant according to the manufacturer's protocol for the chosen quantification method (e.g., ELISA).
-
Data Analysis: Determine the EC₅₀ value by plotting the IL-2 concentration against the logarithm of the this compound concentration and fitting to a dose-response curve.
In Vivo Antitumor Efficacy: EMT6 Syngeneic Mouse Model
The antitumor activity of this compound is evaluated in vivo using a syngeneic mouse model, such as the EMT6 breast cancer model.
Principle: The EMT6 murine mammary carcinoma cell line is implanted into immunocompetent BALB/c mice. Once tumors are established, the mice are treated with this compound, and tumor growth is monitored over time.
Materials:
-
BALB/c mice
-
EMT6 cell line
-
This compound formulation for in vivo administration (e.g., oral gavage)
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Cell Culture and Implantation: Culture EMT6 cells and implant them subcutaneously or orthotopically into the mammary fat pad of female BALB/c mice.[3][4]
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a specified size, randomize the mice into treatment groups (e.g., vehicle control, this compound).
-
Treatment Administration: Administer this compound and vehicle control according to the planned dosing schedule (e.g., once or twice daily oral gavage).
-
Tumor Measurement and Body Weight: Measure tumor dimensions with calipers at regular intervals to calculate tumor volume. Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: Continue the study until a predetermined endpoint is reached (e.g., tumors reach a maximum size, or a specific time point).
-
Data Analysis: Plot the mean tumor volume over time for each treatment group to evaluate the antitumor efficacy of this compound. Statistical analysis is performed to determine the significance of the observed effects.
Conclusion
This compound is a valuable research tool for investigating the role of HPK1 in immune regulation and as a potential therapeutic target in oncology. This guide provides a foundational understanding of its chemical properties, mechanism of action, and the experimental methodologies used for its characterization. The provided protocols offer a starting point for researchers aiming to further explore the biological effects of this compound and other HPK1 inhibitors.
References
Preclinical Data on HPK1 Inhibitors: A Technical Guide
Disclaimer: Publicly available preclinical data for a specific HPK1 inhibitor designated "AZ3246" is limited. This guide provides a comprehensive overview of the preclinical evaluation of Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors, utilizing data from other well-characterized small molecule inhibitors to illustrate the key methodologies and data presentation relevant to researchers, scientists, and drug development professionals.
Introduction to HPK1 as an Immuno-Oncology Target
Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), is a serine/threonine kinase predominantly expressed in hematopoietic cells.[1] It functions as a critical negative regulator of T-cell receptor (TCR) and B-cell receptor (BCR) signaling pathways.[1][2] Within the tumor microenvironment, HPK1 activation can dampen anti-tumor immune responses, making it an attractive target for cancer immunotherapy.[1][3] Inhibition of HPK1 is expected to enhance T-cell activation, cytokine production, and subsequent tumor cell killing.[1][4] Preclinical studies using genetic knockout or kinase-dead models of HPK1 have demonstrated enhanced anti-tumor immunity, providing a strong rationale for the development of small molecule inhibitors.[5][6]
Mechanism of Action of HPK1 Inhibitors
HPK1 inhibitors are designed to block the catalytic activity of the HPK1 protein.[1] Upon T-cell receptor (TCR) engagement, HPK1 is activated and subsequently phosphorylates key downstream adaptor proteins, most notably SLP-76 (SH2 domain-containing leukocyte protein of 76 kDa).[6][7] Phosphorylation of SLP-76 by HPK1 at serine 376 leads to the recruitment of 14-3-3 proteins, which results in the dissociation of the SLP-76 signalosome and subsequent ubiquitination and degradation of SLP-76.[4][5] This cascade ultimately dampens T-cell activation signals.
By inhibiting the kinase activity of HPK1, small molecule inhibitors prevent the phosphorylation of SLP-76, thereby sustaining TCR signaling. This leads to enhanced downstream signaling, including the activation of PLCγ1, Erk, and AP-1, resulting in increased T-cell proliferation and the production of pro-inflammatory cytokines such as Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ).[1][3][7]
HPK1 Signaling Pathway and Inhibitor Mechanism of Action.
Preclinical Evaluation of HPK1 Inhibitors
The preclinical assessment of HPK1 inhibitors involves a series of in vitro and in vivo studies to determine their potency, selectivity, pharmacological effects, and anti-tumor efficacy.
In Vitro Assays
A variety of in vitro assays are employed to characterize the biochemical and cellular activity of HPK1 inhibitors.
| Assay Type | Purpose | Key Parameters Measured | Example Data (for illustrative purposes) |
| Biochemical Kinase Assay | To determine the direct inhibitory activity against the isolated HPK1 enzyme. | IC50 (half-maximal inhibitory concentration) | Compound X: HPK1 IC50 = 10.4 nM[8] |
| Kinome Selectivity Panel | To assess the selectivity of the inhibitor against a broad range of other kinases. | IC50 or % inhibition at a given concentration | >500-fold selectivity over key off-target kinases like LCK and MAP4K4 for BLU-852[9] |
| Cellular p-SLP-76 Assay | To measure the inhibition of HPK1 activity in a cellular context by quantifying the phosphorylation of its direct substrate, SLP-76. | IC50 for p-SLP-76 inhibition | 50% inhibition of pSLP76 maintained over 24 hours with a 100 mg/kg oral dose of an Insilico Medicine inhibitor[8] |
| T-Cell Activation and Cytokine Release Assay | To evaluate the functional consequence of HPK1 inhibition on T-cell effector functions. | IL-2, IFN-γ, TNF-α production | Enhanced Th1 cytokine production in T cells treated with "Compound 1"[3] |
| T-Cell Proliferation Assay | To measure the effect of the inhibitor on T-cell proliferation following stimulation. | Proliferation rate (e.g., using CFSE dilution) | HPK1-deficient T cells show increased proliferation in response to anti-CD3/CD28 stimulation[2][3] |
| Mixed Lymphocyte Reaction (MLR) Assay | To assess the inhibitor's ability to enhance T-cell responses to allogeneic stimulation. | T-cell proliferation and cytokine production | Data not publicly available for a specific small molecule inhibitor. |
Biochemical HPK1 Inhibition Assay:
-
Principle: A time-resolved fluorescence energy transfer (TR-FRET) assay is commonly used.
-
Methodology:
-
Recombinant human HPK1 enzyme is incubated with a fluorescently labeled peptide substrate and ATP in a buffer solution.
-
The inhibitor compound at various concentrations is added to the reaction mixture.
-
The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 60 minutes at room temperature).
-
A detection solution containing a lanthanide-labeled anti-phospho-substrate antibody is added.
-
After incubation, the TR-FRET signal is measured. The signal is proportional to the amount of phosphorylated substrate.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
-
Cellular p-SLP-76 (Ser376) Assay:
-
Principle: An immunoassay (e.g., ELISA or Western Blot) is used to detect the level of phosphorylated SLP-76 in stimulated T-cells.
-
Methodology:
-
Human peripheral blood mononuclear cells (PBMCs) or a T-cell line (e.g., Jurkat) are pre-incubated with the HPK1 inhibitor at various concentrations.
-
The cells are then stimulated with anti-CD3 and anti-CD28 antibodies to activate the TCR signaling pathway.
-
After a short incubation period (e.g., 15-30 minutes), the cells are lysed.
-
The cell lysates are analyzed by Western blot using antibodies specific for p-SLP-76 (Ser376) and total SLP-76.
-
Alternatively, a quantitative ELISA can be performed on the cell lysates.
-
The ratio of p-SLP-76 to total SLP-76 is determined, and IC50 values are calculated.
-
In Vivo Evaluation
In vivo studies are crucial to assess the pharmacokinetics, pharmacodynamics, and anti-tumor efficacy of HPK1 inhibitors in a whole-organism context.
| Study Type | Purpose | Key Parameters Measured | Example Data (for illustrative purposes) |
| Pharmacokinetics (PK) | To determine the absorption, distribution, metabolism, and excretion (ADME) properties of the inhibitor. | Cmax, Tmax, AUC, half-life (t1/2), oral bioavailability (F%) | Insilico Medicine inhibitor (10 mg/kg, oral): Cmax = 1801 ng/mL, F = 116% in mice; Cmax = 518 ng/mL, F = 80% in rats[8] |
| Pharmacodynamics (PD) | To measure the on-target activity of the inhibitor in vivo. | Inhibition of p-SLP-76 in peripheral or tumor-infiltrating lymphocytes (TILs), changes in immune cell populations. | Influx of cytotoxic and proliferative CD8+ T cells in the tumor microenvironment with NDI-101150[10] |
| Syngeneic Mouse Tumor Models | To evaluate the anti-tumor efficacy of the inhibitor as a single agent and in combination with other immunotherapies (e.g., anti-PD-1). | Tumor growth inhibition (TGI), complete responses (CR), overall survival. | CT26 model: Insilico Medicine inhibitor (30 mg/kg, BID) TGI = 42%; Combination with anti-PD-1 TGI = 95%[8] |
| Toxicology Studies | To assess the safety profile of the inhibitor. | Maximum tolerated dose (MTD), clinical observations, histopathology. | Good tolerability with minor changes in body weight at doses up to 1000 mg/kg for an Insilico Medicine inhibitor[8] |
Syngeneic Mouse Tumor Model Study:
-
Principle: To evaluate the anti-tumor immune response elicited by the HPK1 inhibitor in immunocompetent mice bearing a syngeneic tumor.
-
Methodology:
-
A murine cancer cell line (e.g., CT26 colon carcinoma, MC38 colorectal adenocarcinoma) is implanted subcutaneously into the flank of syngeneic mice (e.g., BALB/c or C57BL/6).
-
Once tumors reach a palpable size, mice are randomized into treatment groups (e.g., vehicle, HPK1 inhibitor, anti-PD-1, combination).[1]
-
The HPK1 inhibitor is administered orally at a predetermined dose and schedule.[1]
-
Tumor growth is monitored regularly by caliper measurements.[1]
-
At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., immune cell infiltration by flow cytometry or immunohistochemistry).[1]
-
Tumor growth inhibition (TGI) is calculated for each treatment group relative to the vehicle control.[1]
-
General Experimental Workflow for Preclinical Evaluation of an HPK1 Inhibitor.
Conclusion
The preclinical evaluation of potent and selective HPK1 inhibitors demonstrates their potential as a novel class of immuno-oncology agents. The available data from various compounds indicate that inhibition of HPK1 can effectively enhance T-cell-mediated anti-tumor immunity, both as a monotherapy and in combination with checkpoint inhibitors.[3][6][8] Further preclinical and clinical studies are ongoing to fully elucidate the therapeutic potential of this promising new class of cancer immunotherapies.[2][10]
References
- 1. benchchem.com [benchchem.com]
- 2. The development of small-molecule inhibitors targeting HPK1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological inhibition of hematopoietic progenitor kinase 1 positively regulates T-cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A perspective on HPK1 as a novel immuno-oncology drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. Hematopoietic progenitor kinase 1 negatively regulates T cell receptor signaling and T cell-mediated immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Insilico Medicine divulges novel HPK1 inhibitor with robust antitumor activity | BioWorld [bioworld.com]
- 9. Small molecule inhibitors for cancer immunotherapy and associated biomarkers – the current status - PMC [pmc.ncbi.nlm.nih.gov]
- 10. vjoncology.com [vjoncology.com]
AZ3246: A Technical Guide to its Effects on T-Cell Receptor Signaling
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of AZ3246, a potent and highly selective inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1). HPK1 is a crucial negative regulator of T-cell receptor (TCR) signaling, and its inhibition represents a promising strategy in immuno-oncology to enhance anti-tumor T-cell responses. This document details the mechanism of action of this compound, presents quantitative data on its activity, outlines key experimental protocols, and visualizes the relevant biological pathways and experimental workflows.
Core Mechanism of Action: Releasing the Brakes on T-Cell Activation
T-cell activation is a critical event in the adaptive immune response, initiated by the engagement of the T-cell receptor (TCR) with antigens presented by major histocompatibility complex (MHC) molecules on antigen-presenting cells (APCs). This interaction triggers a complex intracellular signaling cascade that ultimately leads to T-cell proliferation, differentiation, and the execution of effector functions, such as cytokine production and cytotoxicity.
Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), functions as an intracellular checkpoint, dampening the strength and duration of the TCR signal. Upon TCR stimulation, HPK1 is recruited to the signaling complex where it becomes activated. Activated HPK1 then phosphorylates key downstream substrates, most notably the SH2 domain-containing leukocyte protein of 76 kDa (SLP-76). This phosphorylation event leads to the recruitment of 14-3-3 proteins, which promotes the ubiquitination and subsequent degradation of SLP-76. The loss of SLP-76 destabilizes the signalosome and attenuates downstream signaling pathways, effectively acting as a brake on T-cell activation.
This compound is a small molecule inhibitor that potently and selectively targets the kinase activity of HPK1.[1][2][3][4][5][6] By binding to the ATP-binding pocket of HPK1, this compound prevents the phosphorylation of SLP-76. This inhibition of the negative feedback loop results in sustained TCR signaling, leading to enhanced T-cell activation, increased cytokine production, and a more robust anti-tumor immune response.
Quantitative Data Presentation
The following tables summarize the key quantitative data for this compound, demonstrating its potency, selectivity, and cellular activity.
| Parameter | Value | Assay | Reference |
| IC50 vs. HPK1 | <3 nM | ADP-Glo Kinase Assay | [5] |
| Table 1: Biochemical Potency of this compound. This table outlines the half-maximal inhibitory concentration (IC50) of this compound against its primary target, HPK1. |
| Parameter | Value | Cell Line/System | Assay | Reference |
| EC50 for IL-2 Secretion | 90 nM | T-cells | IL-2 Secretion Assay | [1][2][4] |
| Table 2: Cellular Activity of this compound. This table presents the half-maximal effective concentration (EC50) of this compound in a key T-cell activation assay. |
| Kinase | % Inhibition at 100 nM | Assay Platform | Reference |
| HPK1 | >80% | Thermo-Fisher Kinase Panel | [5] |
| MYLK | >80% | Thermo-Fisher Kinase Panel | [5] |
| GLK | <20% | Not Specified | [5] |
| LCK | No Activity | Not Specified | [5] |
| Table 3: Kinase Selectivity of this compound. This table highlights the high selectivity of this compound for HPK1 over other kinases in a broad kinase panel screen. |
Signaling Pathways and Experimental Workflows
To visually represent the mechanism of action of this compound and the experimental procedures used to characterize it, the following diagrams have been generated using the DOT language.
Caption: T-Cell Receptor (TCR) Signaling Pathway and the Point of Intervention of this compound.
Caption: Experimental Workflow for the ADP-Glo™ Kinase Assay to Determine IC50.
Caption: Experimental Workflow for the IL-2 Secretion Assay to Determine EC50.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The following protocols are based on standard methodologies for the key experiments cited in the characterization of HPK1 inhibitors like this compound.
HPK1 Biochemical Kinase Assay (ADP-Glo™)
This assay quantifies the enzymatic activity of HPK1 by measuring the amount of ADP produced during the kinase reaction.
Materials:
-
Recombinant human HPK1 enzyme
-
Myelin Basic Protein (MBP) or other suitable substrate
-
ATP
-
This compound
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
384-well white opaque plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in 100% DMSO. Further dilute the compounds in kinase buffer.
-
Assay Plate Preparation: Add 1 µL of diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Enzyme Addition: Add 2 µL of HPK1 enzyme solution to each well.
-
Reaction Initiation: Add 2 µL of a substrate/ATP mixture to each well to start the kinase reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well and incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by HPK1 into ATP and then into a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the this compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Cellular IL-2 Secretion Assay (ELISA)
This assay measures the effect of this compound on the production of the cytokine IL-2 by stimulated T-cells, a key indicator of T-cell activation.
Materials:
-
Primary human T-cells or a suitable T-cell line (e.g., Jurkat)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
T-cell stimulation reagents (e.g., plate-bound anti-CD3 and soluble anti-CD28 antibodies)
-
This compound
-
Human IL-2 ELISA Kit
-
96-well culture plates
-
Microplate reader
Procedure:
-
Cell Plating: Seed T-cells in a 96-well plate at a predetermined density.
-
Compound Treatment: Add serial dilutions of this compound or DMSO (vehicle control) to the appropriate wells.
-
T-cell Stimulation: Add stimulation antibodies (e.g., anti-CD3/CD28) to the wells to activate the T-cells.
-
Incubation: Culture the cells for 48-72 hours at 37°C in a humidified CO₂ incubator.
-
Supernatant Collection: Centrifuge the plate and carefully collect the culture supernatant from each well.
-
ELISA: Perform the IL-2 ELISA on the collected supernatants according to the manufacturer's instructions. This typically involves incubating the supernatant in an antibody-coated plate, followed by the addition of a detection antibody and a substrate to generate a colorimetric signal.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Generate a standard curve using recombinant IL-2. Calculate the concentration of IL-2 in each sample. Plot the IL-2 concentration against the logarithm of the this compound concentration and fit the data to a four-parameter logistic curve to determine the EC50 value.
Kinase Selectivity Profiling (Kinome Scan)
This type of assay assesses the specificity of this compound by screening it against a large panel of kinases.
Principle: A common method for kinase selectivity profiling is a competition binding assay. In this format, an immobilized active site-directed ligand is used to bind a panel of kinases. The test compound (this compound) is then added, and its ability to displace the immobilized ligand is measured. The amount of kinase bound to the solid support is quantified, often using quantitative PCR (for DNA-tagged kinases) or a luminescent or fluorescent readout.
General Workflow:
-
A large panel of recombinant kinases is tested.
-
Each kinase is incubated with the immobilized ligand and a single concentration of this compound (e.g., 100 nM).
-
The amount of kinase bound to the solid support is measured and compared to a DMSO control.
-
The results are typically expressed as the percentage of inhibition for each kinase.
-
Follow-up dose-response curves can be generated for any off-target hits to determine their IC50 values.
References
- 1. Discovery and Optimization of Pyrazine Carboxamide this compound, a Selective HPK1 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Collection - Discovery and Optimization of Pyrazine Carboxamide this compound, a Selective HPK1 Inhibitor - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Item - Discovery and Optimization of Pyrazine Carboxamide this compound, a Selective HPK1 Inhibitor - American Chemical Society - Figshare [acs.figshare.com]
Methodological & Application
AZ3246 In Vitro Assay Protocols: A Comprehensive Guide for Researchers
For Immediate Release
This application note provides detailed protocols for the in vitro evaluation of AZ3246, a potent and highly selective inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1). The methodologies outlined herein are designed for researchers, scientists, and drug development professionals engaged in the characterization of HPK1 inhibitors for immuno-oncology applications.
Introduction
Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a serine/threonine kinase that functions as a negative regulator of T-cell receptor (TCR) signaling. By phosphorylating key downstream targets such as SLP-76, HPK1 attenuates T-cell activation, proliferation, and cytokine production.[1] This immunosuppressive role makes HPK1 a compelling therapeutic target for enhancing anti-tumor immunity. This compound is a small molecule inhibitor designed to block the kinase activity of HPK1, thereby augmenting T-cell-mediated anti-tumor responses.[2]
Mechanism of Action
This compound is a selective inhibitor of HPK1. Within the T-cell signaling cascade, HPK1 acts as a negative feedback regulator. Upon T-cell receptor (TCR) engagement, HPK1 is activated and subsequently phosphorylates the adaptor protein SLP-76 at Serine 376. This phosphorylation event leads to the recruitment of 14-3-3 proteins, resulting in the ubiquitination and degradation of SLP-76, which ultimately dampens the T-cell activation signal. By inhibiting HPK1, this compound prevents the phosphorylation of SLP-76, leading to sustained TCR signaling and enhanced T-cell effector functions, including the increased production of Interleukin-2 (IL-2).
Data Presentation
The in vitro activity of this compound has been characterized using a variety of biochemical and cell-based assays. The following tables summarize the key quantitative data for this compound.
| Parameter | Value | Assay Type | Notes |
| IC50 | <3 nM | Biochemical (ADP-Glo) | Measures direct inhibition of HPK1 kinase activity. |
| EC50 | 90 nM | Cell-based (IL-2 Secretion) | Measures functional response in T-cells.[2] |
| Kinase | IC50 (nM) | Selectivity (fold vs. HPK1) |
| HPK1 | <3 | - |
| GLK | 216 | >72 |
| LCK | >100,000 | >33,333 |
Experimental Protocols
Biochemical Kinase Inhibition Assay: ADP-Glo™ Kinase Assay
This assay quantifies the enzymatic activity of purified HPK1 by measuring the amount of ADP produced during the kinase reaction.
Materials:
-
Recombinant Human HPK1 (e.g., Promega, BPS Bioscience)
-
Myelin Basic Protein (MBP) as a substrate
-
This compound
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
ATP
-
384-well white opaque plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 1 mM.
-
Assay Plate Setup: Add 1 µL of the diluted this compound or DMSO vehicle to the wells of a 384-well plate.
-
Enzyme and Substrate Preparation: Prepare a solution of recombinant HPK1 enzyme and MBP substrate in kinase buffer.
-
Kinase Reaction: Add 2 µL of the enzyme/substrate mix to each well. Add 2 µL of ATP solution to initiate the reaction. Incubate at room temperature for 60 minutes.
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.
-
Add 10 µL of Kinase Detection Reagent to each well. Incubate at room temperature for 30 minutes to convert ADP to ATP and generate a luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP generated. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell-Based Functional Assay: IL-2 Secretion in PBMCs
This assay measures the functional consequence of HPK1 inhibition on T-cell effector function by quantifying the amount of IL-2 secreted by stimulated Peripheral Blood Mononuclear Cells (PBMCs).
Materials:
-
Human PBMCs
-
RPMI-1640 medium with 10% FBS
-
This compound
-
T-cell activators (e.g., anti-CD3/anti-CD28 antibodies)
-
Human IL-2 ELISA Kit (e.g., from BD Biosciences, R&D Systems)
-
96-well tissue culture plates
-
ELISA plate reader
Procedure:
-
Cell Culture and Treatment:
-
Isolate PBMCs from healthy donor blood.
-
Seed PBMCs in a 96-well plate at a density of 1-2 x 10⁵ cells/well.
-
Prepare serial dilutions of this compound in culture medium and add to the cells. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Pre-incubate the cells with the compound for 1-2 hours at 37°C.
-
-
T-Cell Stimulation: Stimulate the cells by adding anti-CD3/anti-CD28 antibodies. Incubate for 24-48 hours at 37°C.
-
Sample Collection: Centrifuge the plate and collect the supernatant containing the secreted IL-2.
-
ELISA:
-
Perform the IL-2 ELISA according to the manufacturer's protocol. This typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Adding the collected supernatants and standards.
-
Adding a detection antibody.
-
Adding a substrate to develop a colorimetric signal.
-
Stopping the reaction and reading the absorbance at 450 nm.
-
-
-
Data Analysis: Generate a standard curve from the absorbance values of the standards. Use the standard curve to calculate the concentration of IL-2 in each sample. Plot the IL-2 concentration against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Cell-Based Target Engagement Assay: Phospho-SLP-76 (Ser376) Western Blot
This assay provides a direct readout of HPK1 inhibition in a cellular context by measuring the phosphorylation of its direct substrate, SLP-76, at Serine 376.
Materials:
-
Jurkat T-cells
-
RPMI-1640 medium with 10% FBS
-
This compound
-
T-cell activator (e.g., anti-CD3/anti-CD28 antibodies or H₂O₂)
-
RIPA buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-SLP-76 (Ser376) and anti-total SLP-76
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Culture and Treatment:
-
Culture Jurkat cells and seed 5 x 10⁶ cells per well in a 6-well plate.
-
Pre-treat cells with serial dilutions of this compound or vehicle for 1-2 hours.
-
-
Cell Stimulation: Stimulate the cells with anti-CD3/anti-CD28 antibodies or H₂O₂ for a short period (e.g., 5-15 minutes).
-
Cell Lysis:
-
Pellet the cells and wash with ice-cold PBS.
-
Lyse the cells with ice-cold RIPA buffer.
-
Clarify the lysate by centrifugation.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour.
-
Incubate the membrane with the anti-phospho-SLP-76 (Ser376) primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour.
-
Detect the signal using a chemiluminescent substrate.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with an anti-total SLP-76 antibody to normalize for protein loading.
-
Data Analysis: Quantify the band intensities for phospho-SLP-76 and total SLP-76. Calculate the ratio of phospho-SLP-76 to total SLP-76 for each treatment condition. A decrease in this ratio with increasing concentrations of this compound indicates target engagement and inhibition of HPK1.[3]
Conclusion
The protocols described in this application note provide a robust framework for the in vitro characterization of this compound and other HPK1 inhibitors. These assays allow for the determination of biochemical potency, cellular functional activity, and target engagement, which are critical for the preclinical evaluation of novel immuno-oncology drug candidates.
References
Application Notes and Protocols for AZ3246 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZ3246 is a potent and highly selective inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1).[1] HPK1 is a serine/threonine kinase that functions as a negative regulator of T-cell receptor (TCR) signaling.[2][3] By inhibiting HPK1, this compound can enhance T-cell activation and cytokine production, making it a valuable tool for research in immuno-oncology and T-cell-mediated inflammatory diseases. These application notes provide detailed protocols for the use of this compound in cell culture, including methods for assessing its biological activity and cytotoxicity.
Mechanism of Action
HPK1 attenuates T-cell activation by phosphorylating key signaling intermediates. A critical substrate of HPK1 is the SH2 domain-containing leukocyte protein of 76 kDa (SLP-76). Phosphorylation of SLP-76 at Serine 376 by HPK1 leads to the recruitment of 14-3-3 proteins, which destabilizes the TCR signaling complex and dampens downstream signaling. This compound selectively inhibits the kinase activity of HPK1, thereby preventing the phosphorylation of SLP-76. This leads to sustained TCR signaling, enhanced T-cell activation, and increased secretion of cytokines such as Interleukin-2 (IL-2).
Figure 1: Simplified signaling pathway of HPK1-mediated T-cell regulation and the inhibitory action of this compound.
Quantitative Data Summary
The following tables summarize the key in vitro potency and selectivity data for this compound.
| Parameter | Value | Assay Type | Reference |
| HPK1 IC50 | <3 nM | ADP-Glo | [1] |
| GLK IC50 | 216 nM | ADP-Glo | |
| LCK IC50 | >100,000 nM | ADP-Glo | |
| IL-2 EC50 | 90 nM | T-cell IL-2 Secretion | [1][2] |
Table 1: In vitro potency and selectivity of this compound.
Experimental Protocols
Preparation of this compound Stock Solution
It is recommended to prepare a high-concentration stock solution of this compound in a suitable solvent, which can then be diluted to the desired working concentration in cell culture medium.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
Protocol:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO. For example, for a compound with a molecular weight of 400 g/mol , dissolve 4 mg in 1 mL of DMSO.
-
Vortex thoroughly to ensure the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution aliquots at -20°C for long-term storage.
Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Prepare a vehicle control with the same final concentration of DMSO as used for the this compound treatment.
Assessment of HPK1 Inhibition by Western Blot for pSLP-76
This protocol describes how to assess the inhibitory activity of this compound on HPK1 by measuring the phosphorylation of its downstream target, SLP-76, at Serine 376.
Figure 2: Experimental workflow for pSLP-76 Western blot analysis.
Materials:
-
Jurkat cells or primary human T-cells
-
Complete RPMI-1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin)
-
This compound stock solution (10 mM in DMSO)
-
Anti-CD3 and anti-CD28 antibodies for T-cell stimulation
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: rabbit anti-pSLP-76 (Ser376), rabbit anti-total SLP-76, and a loading control antibody (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated anti-rabbit secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
Cell Culture and Treatment: a. Culture Jurkat cells or primary T-cells in complete RPMI-1640 medium. b. Seed cells at an appropriate density (e.g., 1-2 x 10^6 cells/mL). c. Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 100, 1000 nM) or a DMSO vehicle control for 1-2 hours at 37°C.
-
T-cell Stimulation: a. Following the pre-treatment period, stimulate the cells with anti-CD3 (e.g., 1-2 µg/mL) and anti-CD28 (e.g., 1-2 µg/mL) antibodies for 15-30 minutes at 37°C. b. Include an unstimulated control group.
-
Cell Lysis and Protein Quantification: a. Pellet the cells by centrifugation (500 x g for 5 minutes at 4°C). b. Wash the cell pellet once with ice-cold PBS. c. Lyse the cells with ice-cold lysis buffer and incubate on ice for 30 minutes. d. Clarify the lysates by centrifugation (14,000 x g for 15 minutes at 4°C). e. Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE and Western Blotting: a. Normalize the protein concentrations and prepare samples with Laemmli buffer. b. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. c. Block the membrane with blocking buffer for 1 hour at room temperature. d. Incubate the membrane with the primary antibody against pSLP-76 (Ser376) overnight at 4°C. e. Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. f. Wash the membrane again and detect the signal using an ECL substrate and an imaging system. g. For normalization, the membrane can be stripped and re-probed for total SLP-76 and a loading control.
Functional Assessment of T-cell Activation by IL-2 Secretion Assay
This protocol measures the secretion of IL-2 from stimulated T-cells as a functional readout of this compound activity.
Materials:
-
Primary human T-cells or a T-cell line capable of secreting IL-2 (e.g., Jurkat)
-
Complete cell culture medium
-
This compound stock solution
-
T-cell activators (e.g., anti-CD3/CD28 antibodies or PMA/Ionomycin)
-
Human IL-2 ELISA kit
-
96-well cell culture plates
Protocol:
-
Cell Plating and Treatment: a. Plate T-cells in a 96-well plate at a suitable density. b. Treat the cells with a serial dilution of this compound or a DMSO vehicle control. c. Immediately add the T-cell activators to the wells.
-
Incubation: a. Incubate the plate at 37°C in a 5% CO₂ incubator for 24-48 hours. The optimal incubation time should be determined empirically.
-
Sample Collection: a. After incubation, centrifuge the plate to pellet the cells. b. Carefully collect the supernatant, which contains the secreted IL-2.
-
ELISA: a. Perform the IL-2 ELISA on the collected supernatants according to the manufacturer's instructions. b. Measure the absorbance using a plate reader.
-
Data Analysis: a. Generate a standard curve using the IL-2 standards provided in the kit. b. Calculate the concentration of IL-2 in each sample. c. Plot the IL-2 concentration against the this compound concentration and determine the EC50 value.
Cell Viability and Cytotoxicity Assay (e.g., MTT or CellTiter-Glo®)
It is important to assess the potential cytotoxic effects of this compound on the cell lines being used. The following is a general protocol for an MTT assay, which can be adapted for other viability assays like CellTiter-Glo®.
Materials:
-
Cell line of interest (e.g., Jurkat, primary T-cells)
-
Complete cell culture medium
-
This compound stock solution
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 0.1 N HCl in anhydrous isopropanol)
-
Plate reader
Protocol:
-
Cell Seeding: a. Seed the cells in a 96-well plate at a predetermined optimal density. b. For suspension cells, plate them directly. For adherent cells, allow them to attach overnight.
-
Compound Treatment: a. Treat the cells with a range of this compound concentrations. Include a vehicle control (DMSO) and a no-treatment control. b. Incubate for a period relevant to your planned experiments (e.g., 24, 48, or 72 hours).
-
MTT Addition and Incubation: a. Add MTT solution to each well (typically 10% of the culture volume). b. Incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Solubilization and Measurement: a. Add the solubilization solution to each well to dissolve the formazan crystals. b. Shake the plate gently to ensure complete dissolution. c. Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT).
-
Data Analysis: a. Subtract the background absorbance (from wells with media only). b. Normalize the absorbance values to the vehicle-treated control cells to determine the percentage of cell viability. c. Plot the percent viability against the this compound concentration to determine the IC50 for cytotoxicity.
Stability of this compound in Cell Culture Medium
The stability of small molecule inhibitors in cell culture medium can be influenced by factors such as temperature, pH, and interaction with media components or serum proteins. While specific stability data for this compound in various culture media is not extensively published, a general protocol to assess its stability is provided below.
Protocol for Stability Assessment:
-
Prepare a working solution of this compound in your cell culture medium (with and without serum) at the highest concentration you plan to use.
-
Incubate the solution at 37°C.
-
At various time points (e.g., 0, 2, 8, 24, 48 hours), take an aliquot of the solution.
-
Analyze the concentration of the remaining this compound in the aliquots using a suitable analytical method, such as HPLC-MS.
-
Compare the concentrations at different time points to the initial concentration (T=0) to determine the stability of the compound over time.
Disclaimer
This document provides general guidance and protocols for the use of this compound in cell culture. Researchers should optimize these protocols for their specific cell types and experimental conditions. Always refer to the manufacturer's instructions for specific reagents and kits. This information is for research use only and not for use in diagnostic or therapeutic procedures.
References
Application Notes and Protocols for AZ3246 Inhibition using the ADP-Glo™ Kinase Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZ3246 is a potent and highly selective inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), also known as MAP4K1.[1] HPK1 is a negative regulator of T-cell receptor signaling, making it a key target in immuno-oncology.[2][3][4][5] The development of selective HPK1 inhibitors like this compound aims to enhance T-cell-mediated cytotoxicity against tumor cells.[1][2][3][4] The ADP-Glo™ Kinase Assay is a widely used, robust, and sensitive method for quantifying kinase activity and inhibitor potency.[6][7][8][9][10][11] This document provides a detailed protocol for determining the inhibitory activity of this compound against HPK1 using the ADP-Glo™ Kinase Assay.
The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction.[6][7][8] The assay is performed in two steps: first, the kinase reaction is terminated, and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal that is directly proportional to the kinase activity.[7][9][11] This assay is well-suited for high-throughput screening and can be used with a wide range of ATP concentrations.[6][8][11]
Signaling Pathway of HPK1
HPK1 is a serine/threonine kinase that plays a crucial role in negatively regulating T-cell activation. Upon T-cell receptor (TCR) engagement, HPK1 is recruited to the immunological synapse and phosphorylates adaptor proteins such as SLP-76, leading to the dampening of downstream signaling pathways, including the JNK and ERK pathways. Inhibition of HPK1 by compounds like this compound is expected to block this negative regulation, thereby enhancing T-cell activation, cytokine production, and anti-tumor immunity.
Figure 1. Simplified signaling pathway of HPK1 in T-cell regulation and the inhibitory action of this compound.
Experimental Protocol: this compound IC50 Determination using ADP-Glo™ Kinase Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound against HPK1.
Materials and Reagents
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Recombinant human HPK1 enzyme
-
Suitable kinase substrate for HPK1 (e.g., a specific peptide substrate)
-
This compound
-
ATP
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
DMSO
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes
-
Luminometer
Experimental Workflow
Figure 2. Experimental workflow for determining this compound IC50 using the ADP-Glo™ Kinase Assay.
Step-by-Step Procedure
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO. Create a serial dilution of this compound in kinase reaction buffer. The final DMSO concentration in the reaction should be kept constant and low (e.g., <1%).
-
Prepare the HPK1 enzyme, substrate, and ATP solutions in kinase reaction buffer at the desired concentrations. The optimal concentrations of enzyme and substrate should be determined empirically to achieve a linear reaction rate and a sufficient signal-to-background ratio.
-
-
Kinase Reaction:
-
Add the serially diluted this compound or vehicle (DMSO) to the wells of a white, opaque plate.
-
Add the substrate and ATP solution to each well.
-
Initiate the kinase reaction by adding the HPK1 enzyme solution to each well. The final reaction volume is typically 5-25 µL.
-
Include control wells: "no enzyme" controls (background) and "no inhibitor" controls (maximum activity).
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). This incubation time should be within the linear range of the kinase reaction.
-
-
ADP-Glo™ Reagent Addition:
-
Kinase Detection Reagent Addition:
-
Add a volume of Kinase Detection Reagent equal to the total volume in the well to each well.
-
Mix the plate gently.
-
Incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate a luminescent signal.[12]
-
-
Measurement of Luminescence:
-
Measure the luminescence of each well using a luminometer. The luminescent signal is stable for several hours.[8]
-
Data Analysis
-
Subtract the average luminescence of the "no enzyme" control from all other readings.
-
Normalize the data by setting the "no inhibitor" control as 100% activity.
-
Plot the percent inhibition versus the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value of this compound.
Quantitative Data Summary
The following table summarizes typical data for this compound and the performance of the ADP-Glo™ Kinase Assay.
| Parameter | Value | Reference |
| This compound | ||
| Target | Hematopoietic Progenitor Kinase 1 (HPK1) | |
| IC50 | <3 nM | |
| Selectivity | >20-fold over GLK | |
| ADP-Glo™ Kinase Assay | ||
| Assay Principle | Luminescent detection of ADP | [6][7] |
| ATP Concentration Range | Up to 1 mM | [6][10] |
| Z'-factor | Routinely >0.7 | [6] |
| Sensitivity | Down to 20 nM ADP | [12] |
ADP-Glo™ Assay Principle
The ADP-Glo™ Kinase Assay is a two-step process that quantifies the amount of ADP produced in a kinase reaction, which is directly proportional to the kinase's activity.
Figure 3. The two-step principle of the ADP-Glo™ Kinase Assay.
Conclusion
The ADP-Glo™ Kinase Assay provides a sensitive, reliable, and high-throughput method for determining the inhibitory potency of compounds like this compound against their target kinases. The protocol described herein can be adapted for the characterization of other kinase inhibitors and is a valuable tool in drug discovery and development. The high selectivity and potency of this compound against HPK1, as determined by this assay, underscore its potential as a therapeutic agent in immuno-oncology.
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]
- 2. Discovery and Optimization of Pyrazine Carboxamide this compound, a Selective HPK1 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Collection - Discovery and Optimization of Pyrazine Carboxamide this compound, a Selective HPK1 Inhibitor - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 5. researchgate.net [researchgate.net]
- 6. ADP-Glo™ Kinase Assay [promega.com]
- 7. bmglabtech.com [bmglabtech.com]
- 8. eastport.cz [eastport.cz]
- 9. promega.com [promega.com]
- 10. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 11. ulab360.com [ulab360.com]
- 12. ulab360.com [ulab360.com]
Application Note: Measuring IL-2 Secretion in Immune Cells Following AZD3246 Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
AZD3246 is a potent, selective, and orally bioavailable inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF-1R) tyrosine kinase. The CSF-1R and its ligands, CSF-1 and IL-34, are crucial for the proliferation, differentiation, and survival of myeloid lineage cells, particularly macrophages and microglia.[1][2][3] In the context of oncology and immunology, targeting CSF-1R is a promising strategy to modulate the tumor microenvironment by depleting tumor-associated macrophages (TAMs), which often exhibit immunosuppressive phenotypes.[4][5] While CSF-1R is predominantly expressed on myeloid cells, its inhibition can indirectly impact T-cell function. By reducing the number or altering the function of immunosuppressive macrophages, CSF-1R inhibitors like AZD3246 may enhance T-cell activation and effector functions, including the secretion of critical cytokines like Interleukin-2 (B1167480) (IL-2).[4]
IL-2 is a key cytokine that promotes the proliferation and differentiation of T-cells, acting as a central regulator of the adaptive immune response.[6] Therefore, measuring IL-2 secretion is a critical readout for assessing the immunomodulatory effects of compounds like AZD3246. This document provides detailed protocols for treating immune cells with AZD3246 and subsequently quantifying IL-2 secretion using common laboratory techniques.
Signaling Pathway and Experimental Rationale
The primary mechanism by which AZD3246 is hypothesized to affect T-cell IL-2 secretion is indirect. By inhibiting CSF-1R on macrophages, AZD3246 can reduce their immunosuppressive activity, thereby creating a more permissive environment for T-cell activation. Upon T-cell receptor (TCR) engagement, activated T-cells produce IL-2, which drives their clonal expansion and effector functions.
Caption: AZD3246 inhibits CSF-1R on macrophages, potentially reducing their immunosuppressive effects on T-cell activation and subsequent IL-2 secretion.
Experimental Workflow
The general workflow involves isolating immune cells, treating them with AZD3246, stimulating T-cell activation, and finally, measuring the secreted IL-2. Peripheral blood mononuclear cells (PBMCs), which contain both myeloid cells (monocytes) and lymphocytes (T-cells), are an ideal model system for this investigation.
Caption: General experimental workflow for measuring IL-2 secretion after AZD3246 treatment and T-cell stimulation.
Protocols
Protocol 1: Cell Preparation and AZD3246 Treatment
-
Cell Isolation: Isolate PBMCs from healthy donor whole blood using Ficoll-Paque density gradient centrifugation according to the manufacturer's instructions.
-
Cell Counting and Viability: Wash the isolated PBMCs twice with sterile PBS. Resuspend the cell pellet in complete RPMI-1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 2 mM L-glutamine). Determine cell concentration and viability using a hemocytometer and Trypan Blue exclusion.
-
Plating: Plate the PBMCs in a 96-well flat-bottom culture plate at a density of 2 x 10⁵ cells per well in 100 µL of complete RPMI-1640 medium.
-
AZD3246 Preparation: Prepare a stock solution of AZD3246 in DMSO. Further dilute the stock solution in complete RPMI-1640 medium to create a series of working concentrations (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 10 µM). Ensure the final DMSO concentration in all wells, including the vehicle control, is less than 0.1%.
-
Treatment: Add 50 µL of the AZD3246 working solutions or vehicle control (medium with DMSO) to the appropriate wells.
-
Pre-incubation: Incubate the plate for 1-2 hours at 37°C in a humidified 5% CO₂ incubator.
Protocol 2: T-Cell Stimulation and IL-2 Measurement
Choose one of the following methods to measure IL-2 secretion.
A. Enzyme-Linked Immunosorbent Assay (ELISA)
-
T-Cell Stimulation: After pre-incubation with AZD3246, add 50 µL of a T-cell stimulation reagent (e.g., anti-CD3/CD28 beads or a solution of PMA and Ionomycin) to each well for a final volume of 200 µL.[7]
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified 5% CO₂ incubator.
-
Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect 100-150 µL of the supernatant from each well without disturbing the cell pellet. Store supernatants at -80°C until analysis.
-
ELISA Procedure: Perform the IL-2 ELISA on the collected supernatants using a commercial kit, following the manufacturer’s protocol. Briefly, this involves adding supernatants and standards to an antibody-coated plate, followed by incubation with a detection antibody and a substrate for colorimetric detection.
-
Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. Calculate the concentration of IL-2 in each sample by interpolating from the standard curve.
B. Enzyme-Linked Immunospot (ELISpot) Assay
-
Plate Preparation: Coat a 96-well PVDF membrane plate with an anti-human IL-2 capture antibody overnight at 4°C, according to the kit manufacturer's instructions.[7]
-
Cell Plating and Treatment: Wash the coated plate and add the PBMC suspension (2 x 10⁵ cells/well). Add AZD3246 and T-cell stimulants as described above.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a humidified 5% CO₂ incubator. During this time, secreted IL-2 is captured by the antibodies on the membrane in the immediate vicinity of the secreting cell.
-
Detection: Wash the wells to remove cells. Add a biotinylated anti-human IL-2 detection antibody, followed by a streptavidin-enzyme conjugate (e.g., Streptavidin-ALP). Add a substrate solution to develop colored spots.
-
Data Analysis: Count the number of spots in each well using an automated ELISpot reader. Each spot represents a single IL-2-secreting cell.
C. Intracellular Cytokine Staining (ICS) and Flow Cytometry
-
Stimulation with Protein Transport Inhibitor: After pre-treatment with AZD3246, add T-cell stimulants. Crucially, also add a protein transport inhibitor (e.g., Brefeldin A or Monensin) for the final 4-6 hours of a 6-16 hour total incubation period.[8] This traps the IL-2 inside the cell.
-
Cell Staining (Surface): Harvest the cells and wash them with FACS buffer. Stain the cells with fluorescently-conjugated antibodies against surface markers (e.g., CD3, CD4, CD8) to identify T-cell populations.
-
Fixation and Permeabilization: Wash the cells and then fix and permeabilize them using a commercial fixation/permeabilization kit. This allows antibodies to access intracellular proteins.
-
Cell Staining (Intracellular): Stain the permeabilized cells with a fluorescently-conjugated anti-human IL-2 antibody.
-
Data Acquisition and Analysis: Wash the cells and acquire data on a flow cytometer. Analyze the data using appropriate software to determine the percentage of IL-2-positive cells within the desired T-cell gates (e.g., CD3+CD4+ or CD3+CD8+).
Data Presentation
Quantitative data should be organized into tables to facilitate comparison between different treatment conditions. Below is an example of how to present data from an IL-2 ELISA experiment.
Table 1: Illustrative Data of IL-2 Secretion from Stimulated PBMCs after AZD3246 Treatment (ELISA)
| Treatment Group | AZD3246 Conc. | Mean IL-2 (pg/mL) | Standard Deviation | % Change from Vehicle |
| Unstimulated Control | 0 | 15.8 | 4.2 | - |
| Vehicle Control | 0 (0.1% DMSO) | 1250.4 | 98.5 | 0% |
| AZD3246 | 1 nM | 1310.2 | 110.1 | +4.8% |
| AZD3246 | 10 nM | 1488.0 | 121.7 | +19.0% |
| AZD3246 | 100 nM | 1875.6 | 155.3 | +50.0% |
| AZD3246 | 1 µM | 2112.9 | 180.6 | +69.0% |
| AZD3246 | 10 µM | 1950.1 | 165.4 | +56.0% |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Interpretation of Results
-
Increased IL-2 Secretion: A dose-dependent increase in IL-2 secretion following AZD3246 treatment would support the hypothesis that inhibiting CSF-1R on myeloid cells alleviates their suppression of T-cell function, leading to a more robust response to stimulation.
-
No Change in IL-2 Secretion: This outcome might suggest that under the specific in vitro conditions used, the monocyte population does not exert a significant suppressive effect on T-cell activation, or that AZD3246 does not effectively modulate this activity.
-
Decreased IL-2 Secretion: While less likely for T-cells from healthy donors, a decrease could be possible if AZD3246 has off-target effects or if the targeted cells are certain types of T-cell lymphomas where CSF-1R is aberrantly expressed and contributes to cell growth and function.[9]
Conclusion
This application note provides a comprehensive framework for investigating the immunomodulatory effects of the CSF-1R inhibitor AZD3246 by measuring T-cell-derived IL-2. The provided protocols for ELISA, ELISpot, and Intracellular Cytokine Staining offer robust and quantitative methods to assess changes in cytokine secretion. The results from these assays can provide valuable insights into the mechanism of action of AZD3246 and its potential for use in combination with T-cell-based immunotherapies.
References
- 1. CSF-1 Receptor Signaling in Myeloid Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alzdiscovery.org [alzdiscovery.org]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of CSF-1R Supports T-Cell Mediated Melanoma Therapy | PLOS One [journals.plos.org]
- 5. Why CSF1R inhibition doesn’t slow tumor growth - and how it could [acir.org]
- 6. Molecular engineering of interleukin-2 for enhanced therapeutic activity in autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. static.miltenyibiotec.com [static.miltenyibiotec.com]
- 9. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for AZ3246 in the EMT6 Syngeneic Mouse Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of AZ3246, a selective Hematopoietic Progenitor Kinase 1 (HPK1) inhibitor, in the EMT6 syngeneic mouse model. This document is intended to guide researchers in designing and executing preclinical studies to evaluate the anti-tumor efficacy and immunomodulatory effects of this compound.
Introduction
This compound is a potent and highly selective inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), a key negative regulator of T-cell receptor (TCR) signaling.[1][2][3] By inhibiting HPK1, this compound enhances T-cell activation and cytokine production, leading to a more robust anti-tumor immune response.[1] The EMT6 cell line, a murine mammary carcinoma, when implanted in immunocompetent BALB/c mice, provides a valuable syngeneic model for studying immunotherapies.[4][5] This model is known to be responsive to immune checkpoint inhibitors and is suitable for evaluating the efficacy of novel immuno-oncology agents like this compound.[5]
Mechanism of Action
HPK1 is a serine/threonine kinase that, upon TCR engagement, phosphorylates the adaptor protein SLP-76. This phosphorylation event leads to the recruitment of 14-3-3 proteins, causing the disassembly of the TCR signaling complex and thereby attenuating T-cell activation. This compound blocks the kinase activity of HPK1, preventing the phosphorylation of SLP-76 and sustaining the TCR signal. This results in enhanced T-cell proliferation and effector functions, including increased production of cytokines such as IL-2.[1]
Data Presentation
The following tables summarize the in vitro and in vivo data for this compound and a similar HPK1 inhibitor, providing an indication of the expected efficacy in the EMT6 syngeneic mouse model.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Reference |
| Target | Hematopoietic Progenitor Kinase 1 (HPK1) | [1] |
| IC₅₀ (HPK1) | Sub-nanomolar | [6] |
| IL-2 Secretion EC₅₀ (T-cells) | 90 nM | [1][2][3] |
Table 2: In Vivo Anti-Tumor Efficacy of an HPK1 Inhibitor in the EMT6 Syngeneic Mouse Model
Note: The following data is for NDI-101150, a potent HPK1 inhibitor with a similar mechanism of action to this compound, and is representative of the expected outcomes.
| Treatment Group | Dosing Schedule | Tumor Growth Inhibition (TGI) | Complete Regressions | Key Immunophenotyping Findings in Tumor Microenvironment | Reference |
| Vehicle Control | N/A | 0% | 0/10 | Baseline immune infiltrate | [7] |
| HPK1 Inhibitor (NDI-101150) | Oral, daily | 85% | 7/10 | Increased CD45+ leukocytes, effector T-cells, and CD11c+ DCs | [7] |
| Anti-PD-1 Antibody | Intraperitoneal, intermittent | Not specified | 1/10 | Not specified | [7] |
Experimental Protocols
EMT6 Syngeneic Mouse Model Protocol
Materials:
-
EMT6 murine mammary carcinoma cell line
-
Female BALB/c mice, 6-8 weeks old[4]
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Syringes and needles (27G)
-
Calipers
Procedure:
-
Cell Culture: Culture EMT6 cells in a 37°C, 5% CO₂ incubator. Ensure cells are in the exponential growth phase and have high viability (>95%) before implantation.
-
Cell Preparation: On the day of implantation, detach cells using Trypsin-EDTA, wash with complete medium, and then resuspend in sterile PBS at a concentration of 1 x 10⁶ cells per 100 µL.[8] Keep cells on ice until injection.
-
Tumor Implantation: Anesthetize the BALB/c mice. For subcutaneous tumors, inject 1 x 10⁵ to 1 x 10⁶ EMT6 cells in a volume of 100 µL into the right flank of each mouse.[8] For orthotopic tumors, inject the same number of cells into the mammary fat pad.
-
Tumor Monitoring: Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days.[8] Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.[8]
-
Treatment Initiation: Once tumors reach an average volume of 100-200 mm³, randomize the mice into treatment groups.[8]
This compound Formulation and Administration Protocol
Materials:
-
This compound compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile saline (0.9% NaCl)
-
Oral gavage needles
Procedure:
-
Formulation Preparation (General for Hydrophobic Inhibitors):
-
For a 10 mg/kg dose in a 20g mouse with a 100 µL gavage volume, the required concentration is 2 mg/mL.
-
Weigh the required amount of this compound.
-
Dissolve the this compound in a small volume of DMSO (e.g., 10% of the final volume).
-
Add PEG300 (e.g., 40% of the final volume) and mix thoroughly.
-
Add Tween-80 (e.g., 5% of the final volume) and mix.
-
Bring the formulation to the final volume with sterile saline.[9]
-
Note: This is a general formulation and may require optimization for this compound.
-
-
Administration: Administer this compound orally via gavage at the desired dose (e.g., 30 mg/kg) and schedule (e.g., twice daily).[6] The vehicle control group should receive the same formulation without the active compound.
In Vivo Efficacy and Pharmacodynamic Study Protocol
Procedure:
-
Treatment Groups: Establish treatment groups such as:
-
Vehicle Control
-
This compound monotherapy
-
Anti-PD-1/PD-L1 antibody monotherapy
-
This compound and anti-PD-1/PD-L1 combination therapy
-
-
Dosing: Administer treatments as per the defined schedule.
-
Efficacy Readouts:
-
Monitor tumor volume and body weight regularly.
-
At the end of the study, calculate the Tumor Growth Inhibition (TGI) for each group.
-
Monitor animal survival.
-
-
Pharmacodynamic Readouts:
-
At specified time points or at the end of the study, collect tumors and spleens.
-
Process the tissues to create single-cell suspensions.
-
Perform immunophenotyping by flow cytometry to analyze immune cell populations (e.g., CD8+ T-cells, regulatory T-cells, dendritic cells).[7]
-
Cytokine levels in the tumor microenvironment can be assessed by techniques such as ELISA or multiplex assays.
-
Visualizations
Caption: HPK1 signaling pathway and the inhibitory action of this compound.
Caption: Workflow for in vivo evaluation of this compound in the EMT6 model.
References
- 1. Discovery and Optimization of Pyrazine Carboxamide this compound, a Selective HPK1 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Collection - Discovery and Optimization of Pyrazine Carboxamide this compound, a Selective HPK1 Inhibitor - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 4. td2inc.com [td2inc.com]
- 5. meliordiscovery.com [meliordiscovery.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for AZ3246 and PD-1/PD-L1 Inhibitor Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for preclinical studies evaluating the combination therapy of AZ3246, a selective Hematopoietic Progenitor Kinase 1 (HPK1) inhibitor, and a Programmed Death-Ligand 1 (PD-L1) inhibitor.
Introduction
Hematopoietic Progenitor Kinase 1 (HPK1), a serine/threonine kinase predominantly expressed in hematopoietic cells, is a negative regulator of T-cell receptor (TCR) signaling. Inhibition of HPK1 is a promising strategy in cancer immunotherapy to enhance T-cell-mediated anti-tumor immunity. This compound is a potent and selective inhibitor of HPK1.[1][2][3] Preclinical studies have shown that this compound exhibits anti-tumor activity, both as a monotherapy and in combination with PD-L1 inhibition, in a syngeneic mouse model.[1][2][3]
Programmed cell death protein 1 (PD-1) is an immune checkpoint receptor expressed on activated T-cells. Its ligand, PD-L1, can be expressed on tumor cells and other cells within the tumor microenvironment. The interaction between PD-1 and PD-L1 leads to the suppression of T-cell activity, allowing cancer cells to evade the immune system. The combination of an HPK1 inhibitor like this compound with a PD-1/PD-L1 checkpoint inhibitor is hypothesized to have a synergistic effect by both enhancing T-cell activation and removing the brakes on the anti-tumor immune response.
Data Presentation
The following tables provide a structured format for presenting quantitative data from preclinical studies of this compound and a PD-1/PD-L1 inhibitor combination therapy.
Table 1: In Vitro T-Cell Activation and Function
| Parameter | Control | This compound (e.g., 1 µM) | Anti-PD-L1 (e.g., 10 µg/mL) | This compound + Anti-PD-L1 |
| IL-2 Secretion (pg/mL) | Insert Data | Insert Data | Insert Data | Insert Data |
| IFN-γ Secretion (pg/mL) | Insert Data | Insert Data | Insert Data | Insert Data |
| TNF-α Secretion (pg/mL) | Insert Data | Insert Data | Insert Data | Insert Data |
| CD8+ T-Cell Proliferation (% of Proliferating Cells) | Insert Data | Insert Data | Insert Data | Insert Data |
| CD4+ T-Cell Proliferation (% of Proliferating Cells) | Insert Data | Insert Data | Insert Data | Insert Data |
| Granzyme B Expression (MFI) | Insert Data | Insert Data | Insert Data | Insert Data |
MFI: Mean Fluorescence Intensity
Table 2: In Vivo Anti-Tumor Efficacy in EMT6 Syngeneic Mouse Model
| Treatment Group | Number of Mice | Tumor Growth Inhibition (%) | Objective Response Rate (%) (CR+PR) | Median Survival (Days) |
| Vehicle Control | e.g., 10 | N/A | Insert Data | Insert Data |
| This compound Monotherapy | e.g., 10 | Insert Data | Insert Data | Insert Data |
| Anti-PD-L1 Monotherapy | e.g., 10 | Insert Data | Insert Data | Insert Data |
| This compound + Anti-PD-L1 Combination | e.g., 10 | Insert Data | Insert Data | Insert Data |
CR: Complete Response; PR: Partial Response
Table 3: Pharmacokinetic Parameters of this compound in Mice
| Parameter | Dose 1 (e.g., 10 mg/kg) | Dose 2 (e.g., 30 mg/kg) |
| Cmax (ng/mL) | Insert Data | Insert Data |
| Tmax (h) | Insert Data | Insert Data |
| AUC (0-t) (ng*h/mL) | Insert Data | Insert Data |
| Half-life (t1/2) (h) | Insert Data | Insert Data |
Table 4: Safety and Tolerability in Mice
| Treatment Group | Body Weight Change (%) | Observed Adverse Events |
| Vehicle Control | Insert Data | e.g., None observed |
| This compound Monotherapy | Insert Data | Insert Observations |
| Anti-PD-L1 Monotherapy | Insert Data | Insert Observations |
| This compound + Anti-PD-L1 Combination | Insert Data | Insert Observations |
Signaling Pathways
Caption: Combined inhibition of HPK1 and PD-L1 signaling pathways.
Experimental Protocols
In Vitro T-Cell Activation Assay
Objective: To evaluate the effect of this compound, an anti-PD-L1 antibody, and their combination on T-cell activation, cytokine production, and proliferation.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or isolated primary human T-cells
-
This compound (dissolved in DMSO)
-
Anti-PD-L1 antibody (and corresponding isotype control)
-
Anti-CD3 and anti-CD28 antibodies (for T-cell stimulation)
-
RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin, and L-glutamine
-
96-well cell culture plates
-
Cytokine analysis kits (e.g., ELISA or multiplex bead array)
-
Proliferation dye (e.g., CFSE or CellTrace™ Violet)
-
Flow cytometer
Procedure:
-
Cell Preparation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation. For more specific assays, T-cells can be further purified using magnetic-activated cell sorting (MACS).
-
Plate Coating: Coat 96-well plates with anti-CD3 antibody (e.g., 1-5 µg/mL in PBS) overnight at 4°C. Wash plates with sterile PBS before adding cells.
-
Treatment:
-
Prepare serial dilutions of this compound in complete RPMI medium.
-
Prepare the anti-PD-L1 antibody and isotype control at the desired concentration.
-
Seed T-cells (e.g., 1-2 x 10^5 cells/well) into the anti-CD3 coated plates.
-
Add soluble anti-CD28 antibody (e.g., 1-2 µg/mL) to all wells for co-stimulation.
-
Add this compound, anti-PD-L1 antibody, the combination, or vehicle (DMSO) control to the respective wells.
-
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Cytokine Analysis: After incubation, centrifuge the plates and collect the supernatant. Analyze the concentration of cytokines such as IL-2, IFN-γ, and TNF-α using ELISA or a multiplex bead array according to the manufacturer's instructions.
-
Proliferation Analysis: For proliferation assays, label T-cells with a proliferation dye before stimulation. After incubation, harvest the cells, stain with T-cell surface markers (e.g., CD4, CD8), and analyze the dye dilution by flow cytometry.
In Vivo EMT6 Syngeneic Mouse Model Study
Objective: To assess the anti-tumor efficacy of this compound in combination with an anti-PD-L1 antibody in a syngeneic mouse model of breast cancer.
Materials:
-
Female BALB/c mice (6-8 weeks old)
-
EMT6 murine mammary carcinoma cells
-
This compound formulated for oral gavage
-
Anti-mouse PD-L1 antibody (and corresponding isotype control) formulated for intraperitoneal (i.p.) injection
-
Matrigel (optional, for cell injection)
-
Calipers for tumor measurement
-
Sterile PBS and cell culture medium
Procedure:
-
Cell Culture: Culture EMT6 cells in appropriate medium until they reach the desired confluence. Harvest and resuspend the cells in sterile PBS (or a PBS/Matrigel mixture) at a concentration of 1 x 10^7 cells/mL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Treatment Initiation: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., n=10 per group):
-
Group 1: Vehicle control (oral gavage) + Isotype control (i.p.)
-
Group 2: this compound (e.g., 30 mg/kg, oral gavage, once or twice daily) + Isotype control (i.p.)
-
Group 3: Vehicle control (oral gavage) + Anti-PD-L1 antibody (e.g., 10 mg/kg, i.p., twice a week)
-
Group 4: this compound + Anti-PD-L1 antibody
-
-
Treatment and Monitoring: Administer the treatments as scheduled and continue to monitor tumor volume and body weight. Observe the mice for any signs of toxicity.
-
Endpoint: The study endpoint can be a pre-determined tumor volume, a specific time point, or when the control group tumors reach the maximum allowed size. At the endpoint, mice are euthanized, and tumors can be excised for further analysis (e.g., immunophenotyping by flow cytometry or immunohistochemistry).
Experimental Workflows
Caption: In Vitro T-Cell Activation Assay Workflow.
Caption: In Vivo EMT6 Syngeneic Model Workflow.
References
- 1. Discovery and Optimization of Pyrazine Carboxamide this compound, a Selective HPK1 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Collection - Discovery and Optimization of Pyrazine Carboxamide this compound, a Selective HPK1 Inhibitor - Journal of Medicinal Chemistry - Figshare [figshare.com]
Application Note: Detection of pSLP-76 (Tyr128) Inhibition by a SYK Inhibitor using Western Blot
For Research Use Only. Not for use in diagnostic procedures.
Introduction
SH2 domain-containing leukocyte protein of 76 kDa (SLP-76) is a critical adaptor protein in the signaling pathways of both T-cell receptors (TCR) and B-cell receptors (BCR).[1] Upon receptor activation, SLP-76 is phosphorylated on multiple tyrosine residues by spleen tyrosine kinase (SYK) or the related kinase ZAP-70.[2] Specifically, phosphorylation at Tyr128 is a key event that facilitates the recruitment of downstream signaling molecules, such as Vav1 and Nck, leading to the activation of pathways that control actin cytoskeleton reorganization and cellular activation.[3]
Dysregulation of the SYK/SLP-76 signaling axis is implicated in various autoimmune diseases and hematological malignancies. Consequently, inhibitors of SYK are of significant interest in drug development. This application note provides a detailed protocol for monitoring the inhibition of SLP-76 phosphorylation at Tyr128 in response to treatment with a SYK inhibitor, using Western blotting. The protocol is designed for researchers, scientists, and drug development professionals investigating the efficacy and mechanism of action of SYK inhibitors.
Principle
This protocol describes the immunodetection of phosphorylated SLP-76 (pSLP-76) at Tyr128 in a suitable cell line (e.g., Jurkat T-cells or Ramos B-cells) following stimulation and treatment with a SYK inhibitor. Cells are pre-treated with the SYK inhibitor or a vehicle control, followed by stimulation to induce SLP-76 phosphorylation. Cell lysates are then prepared, and the proteins are separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies against pSLP-76 (Tyr128) and total SLP-76. A loading control, such as β-actin, is used to ensure equal protein loading. The inhibition of SLP-76 phosphorylation is quantified by densitometry of the resulting Western blot bands.
Data Presentation
The following table presents hypothetical data from a dose-response experiment using a SYK inhibitor. The data illustrates the expected decrease in the normalized intensity of the pSLP-76 (Tyr128) band with increasing concentrations of the inhibitor.
| SYK Inhibitor (nM) | pSLP-76 (Tyr128) Intensity | Total SLP-76 Intensity | β-actin Intensity | Normalized pSLP-76 Intensity (pSLP-76/Total SLP-76) | Fold Change vs. Stimulated Control |
| 0 (Unstimulated) | 150 | 8000 | 9500 | 0.019 | 0.08 |
| 0 (Stimulated) | 4500 | 8100 | 9600 | 0.556 | 1.00 |
| 1 | 3500 | 7900 | 9400 | 0.443 | 0.80 |
| 10 | 2200 | 8050 | 9550 | 0.273 | 0.49 |
| 100 | 800 | 7950 | 9450 | 0.101 | 0.18 |
| 1000 | 200 | 8000 | 9500 | 0.025 | 0.04 |
Signaling Pathway and Experimental Workflow
Caption: SYK-mediated phosphorylation of SLP-76 and its inhibition.
References
Unraveling T-Cell Exhaustion: Application Notes for CSF-1R Inhibitor AZD3246
For Researchers, Scientists, and Drug Development Professionals
Introduction
T-cell exhaustion is a state of immune dysfunction characterized by the progressive loss of effector functions, sustained expression of inhibitory receptors, and altered transcriptional profiles in T cells. This phenomenon, often observed in chronic infections and cancer, presents a significant hurdle for effective immunotherapies. A key contributor to the immunosuppressive tumor microenvironment that drives T-cell exhaustion is the prevalence of tumor-associated macrophages (TAMs). Colony-stimulating factor 1 receptor (CSF-1R) signaling is critical for the recruitment, differentiation, and survival of these TAMs.
AZD3246 is a potent and selective inhibitor of the CSF-1R tyrosine kinase. By blocking CSF-1R signaling, AZD3246 can deplete immunosuppressive TAMs within the tumor microenvironment, thereby creating a more favorable milieu for T-cell function and potentially reversing or preventing T-cell exhaustion. These application notes provide a comprehensive overview and detailed protocols for utilizing AZD3246 as a tool to study and modulate T-cell exhaustion in preclinical research.
Mechanism of Action: Targeting the Tumor Microenvironment
AZD3246 functions by inhibiting the CSF-1 receptor, which is predominantly expressed on myeloid cells, including macrophages and their progenitors.[1][2] In the context of cancer, tumor cells often secrete CSF-1, which recruits and polarizes macrophages towards an immunosuppressive M2 phenotype.[1] These M2-like TAMs contribute to an immune-suppressive environment through various mechanisms, including the release of inhibitory cytokines and the expression of ligands for T-cell inhibitory receptors like PD-L1.[1]
By inhibiting CSF-1R, AZD3246 disrupts this axis, leading to a reduction in the number of TAMs within the tumor. This depletion of immunosuppressive myeloid cells is hypothesized to enhance the efficacy of T-cell-mediated anti-tumor responses.[1][3]
Data Presentation: Expected Outcomes of AZD3246 Treatment
The following tables summarize the anticipated quantitative effects of AZD3246 on key cellular and functional parameters in preclinical models of cancer, based on the known effects of CSF-1R inhibition.
Table 1: Expected Impact of AZD3246 on Tumor Microenvironment Composition
| Cell Population | Expected Change with AZD3246 | Method of Analysis |
| Tumor-Associated Macrophages (TAMs) | Significant Decrease | Flow Cytometry (F4/80+, CD11b+, CD206+) |
| CD8+ T cells | Potential Increase in Infiltration | Immunohistochemistry (IHC), Flow Cytometry |
| Regulatory T cells (Tregs) | Potential Decrease | Flow Cytometry (CD4+, FoxP3+) |
| Myeloid-Derived Suppressor Cells (MDSCs) | Potential Decrease | Flow Cytometry (CD11b+, Gr-1+) |
Table 2: Anticipated Functional Consequences of AZD3246 on T-cells
| Functional Parameter | Expected Change with AZD3246 | Method of Analysis |
| Proliferation of tumor-infiltrating T cells | Increase | Ki-67 Staining (IHC, Flow Cytometry) |
| Cytokine Production (IFN-γ, TNF-α) by T cells | Increase | Intracellular Cytokine Staining (ICS), ELISpot |
| Expression of Exhaustion Markers (PD-1, TIM-3, LAG-3) on T cells | Decrease | Flow Cytometry |
| Cytotoxic T-lymphocyte (CTL) activity | Increase | In vitro cytotoxicity assays |
Experimental Protocols
Protocol 1: In Vitro Co-culture System to Model TAM-induced T-cell Exhaustion
This protocol describes an in vitro system to assess the ability of AZD3246 to prevent T-cell exhaustion induced by macrophages.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs)
-
CD14+ monocytes and CD8+ T cells (isolated from PBMCs)
-
Recombinant human M-CSF and IL-4 (for M2 macrophage differentiation)
-
AZD3246 (or other CSF-1R inhibitor)
-
Anti-CD3/CD28 antibodies (for T-cell activation)
-
Cell culture medium (e.g., RPMI-1640 supplemented with 10% FBS, 1% Penicillin-Streptomycin)
-
Flow cytometry antibodies (for T-cell and macrophage markers)
-
Cytokine analysis kits (e.g., ELISA, CBA)
Methodology:
-
Macrophage Differentiation:
-
Isolate CD14+ monocytes from PBMCs using magnetic-activated cell sorting (MACS).
-
Culture monocytes in the presence of M-CSF (50 ng/mL) for 5-7 days to generate M0 macrophages.
-
Polarize M0 macrophages to an M2 phenotype by adding IL-4 (20 ng/mL) for an additional 48 hours.
-
-
T-cell Co-culture and AZD3246 Treatment:
-
Isolate CD8+ T cells from PBMCs.
-
Plate the differentiated M2 macrophages in a 24-well plate.
-
Add CD8+ T cells to the macrophage culture at a suitable ratio (e.g., 5:1 T-cell to macrophage).
-
Treat the co-cultures with varying concentrations of AZD3246 (e.g., 10 nM, 100 nM, 1 µM) or vehicle control (DMSO).
-
Stimulate the T cells with anti-CD3/CD28 antibodies (e.g., 1 µg/mL plate-bound anti-CD3 and 1 µg/mL soluble anti-CD28).
-
Culture for 3-5 days.
-
-
Analysis:
-
T-cell Proliferation: Assess T-cell proliferation using CFSE dilution assay by flow cytometry.
-
Cytokine Production: Measure the concentration of IFN-γ and TNF-α in the culture supernatant by ELISA or CBA.
-
Exhaustion Marker Expression: Stain T cells for surface expression of PD-1, TIM-3, and LAG-3 and analyze by flow cytometry.
-
Protocol 2: In Vivo Murine Syngeneic Tumor Model
This protocol outlines an in vivo study to evaluate the anti-tumor efficacy and immunomodulatory effects of AZD3246 in combination with adoptive T-cell therapy.
Materials:
-
Syngeneic mouse tumor cell line (e.g., MC38-OVA, B16F10)
-
C57BL/6 mice
-
OT-I transgenic mice (for ovalbumin-specific T cells, if using MC38-OVA)
-
AZD3246 (formulated for in vivo use)
-
Adoptive cell transfer (ACT) protocol reagents
-
Flow cytometry antibodies
-
Immunohistochemistry reagents
Methodology:
-
Tumor Implantation:
-
Inject tumor cells (e.g., 1 x 10^6 cells) subcutaneously into the flank of C57BL/6 mice.
-
Allow tumors to establish to a palpable size (e.g., 50-100 mm³).
-
-
Treatment Groups:
-
Group 1: Vehicle control
-
Group 2: AZD3246
-
Group 3: Adoptive T-cell therapy (e.g., OT-I T cells)
-
Group 4: AZD3246 + Adoptive T-cell therapy
-
-
AZD3246 Administration:
-
Administer AZD3246 daily by oral gavage at a predetermined dose. Start treatment when tumors are established.
-
-
Adoptive T-cell Therapy:
-
Activate and expand tumor-specific T cells (e.g., OT-I T cells) in vitro.
-
On a designated day after tumor implantation, perform adoptive transfer of T cells via intravenous injection.
-
-
Monitoring and Analysis:
-
Measure tumor volume regularly.
-
At the end of the study, harvest tumors and spleens.
-
Tumor Microenvironment Analysis: Prepare single-cell suspensions from tumors and analyze the immune cell populations (TAMs, T cells, Tregs, MDSCs) by flow cytometry.
-
Immunohistochemistry: Perform IHC on tumor sections to visualize the infiltration and spatial distribution of CD8+ T cells and F4/80+ macrophages.
-
T-cell Function: Isolate tumor-infiltrating lymphocytes (TILs) and assess their function ex vivo using ELISpot or intracellular cytokine staining after restimulation.
-
Visualizations
Caption: AZD3246 inhibits CSF-1R on TAMs to reduce immunosuppression.
Caption: In vivo workflow for evaluating AZD3246 and T-cell therapy.
References
- 1. Inhibition of CSF1 Receptor Improves the Anti-tumor Efficacy of Adoptive Cell Transfer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activity of tumor-associated macrophage depletion by CSF1R blockade is highly dependent on the tumor model and timing of treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of CSF-1R supports T-cell mediated melanoma therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
AZ3246 Technical Support Center: A Guide to Solubility and In Vitro Use
This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for the use of AZ3246, a selective inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), in experimental settings. Due to its hydrophobic nature, challenges with solubility in aqueous solutions like cell culture media are common. This guide offers practical protocols and solutions to ensure successful and reproducible experiments.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound in DMSO?
While a precise, publicly available value for the solubility of this compound in 100% DMSO is not consistently reported, it is known to be highly soluble in this organic solvent. As a general practice for hydrophobic compounds, stock solutions in the range of 10-50 mM in pure, anhydrous DMSO can typically be achieved. It is crucial to ensure the compound is fully dissolved before further dilution.
Q2: What is the solubility of this compound in cell culture media?
This compound exhibits low aqueous solubility. One study reported a solubility of 28 µM in Fasted State Simulated Intestinal Fluid (FeSSiF), which is not a typical cell culture medium. The development of a more soluble pro-drug, AZ-3201, underscores the limited aqueous solubility of the parent compound, this compound.
Direct solubility in common cell culture media like RPMI-1640 or DMEM is expected to be low and can be influenced by media components, particularly serum concentration. It is highly recommended that researchers empirically determine the maximum working concentration of this compound that remains in solution in their specific cell culture setup.
Q3: What is the recommended final concentration of DMSO in cell culture?
To minimize solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible. Most cell lines can tolerate DMSO concentrations up to 0.5% without significant toxic effects. However, some sensitive cell lines may be affected at concentrations as low as 0.1%. It is imperative to include a vehicle control (media with the same final concentration of DMSO as the experimental wells) in all experiments to account for any potential effects of the solvent.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a concentrated stock solution of this compound, which can then be serially diluted for use in cell culture experiments.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
Procedure:
-
Equilibrate the this compound powder and anhydrous DMSO to room temperature.
-
In a sterile microcentrifuge tube, weigh out the appropriate amount of this compound powder to achieve a 10 mM final concentration (Molecular Weight of this compound to be confirmed by the user from the supplier's information).
-
Add the calculated volume of anhydrous DMSO to the tube.
-
Vortex the solution vigorously until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) can aid dissolution, but avoid excessive heat.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Determining the Maximum Soluble Concentration of this compound in Culture Media
This experiment will help determine the highest concentration of this compound that can be used in your specific cell culture medium without precipitation.
Materials:
-
10 mM this compound stock solution in DMSO
-
Your complete cell culture medium (e.g., RPMI-1640 + 10% FBS), pre-warmed to 37°C
-
Sterile microcentrifuge tubes or a 96-well plate
-
Microscope
Procedure:
-
Prepare a series of dilutions of your this compound stock solution in your complete cell culture medium. For example, you can prepare final concentrations ranging from 1 µM to 50 µM.
-
Ensure the final DMSO concentration remains constant across all dilutions and is below the toxic level for your cells (e.g., 0.1% or 0.5%).
-
Incubate the prepared solutions under your standard cell culture conditions (e.g., 37°C, 5% CO₂) for a duration that reflects your planned experiment (e.g., 2, 6, 24, and 48 hours).
-
At each time point, carefully inspect each dilution for any signs of precipitation (cloudiness, crystals, or film). This can be done by visual inspection and, more sensitively, by examining a small aliquot under a microscope.
-
The highest concentration that remains clear and free of precipitate at all time points is your maximum working concentration for those specific conditions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Immediate precipitation upon dilution in media | The final concentration of this compound exceeds its aqueous solubility limit. This is often referred to as the compound "crashing out." | - Decrease the final working concentration of this compound.- Perform a serial dilution of the DMSO stock in pre-warmed (37°C) culture media. Add the compound dropwise while gently vortexing the media. |
| Delayed precipitation (after hours or days in the incubator) | - Temperature fluctuations: Repeated removal of culture vessels from the incubator can cause temperature cycling, affecting solubility.- Interaction with media components: this compound may interact with salts, amino acids, or other components in the media, forming insoluble complexes.- Evaporation of media: In long-term cultures, evaporation can concentrate this compound, exceeding its solubility limit. | - Minimize the time that culture vessels are outside the incubator.- If possible, test a different basal media formulation. You can also test the solubility of this compound in a simpler buffered saline solution (like PBS) to see if media components are the primary issue.- Ensure proper humidification of the incubator and use culture plates with low-evaporation lids. |
| Inconsistent experimental results | - Incomplete dissolution of the stock solution: If the initial DMSO stock is not fully dissolved, the actual concentration in your experiments will be lower and variable.- Degradation of this compound: Repeated freeze-thaw cycles of the stock solution can lead to degradation. | - Always ensure your DMSO stock solution is clear and free of any visible particles before use.- Prepare single-use aliquots of your stock solution to avoid freeze-thaw cycles. |
Data Summary
| Parameter | Solvent/Medium | Value | Reference |
| Solubility | DMSO | High (enables preparation of ≥10 mM stock solutions) | General knowledge for hydrophobic compounds |
| Solubility | Fasted State Simulated Intestinal Fluid (FeSSiF) | 28 µM | |
| Solubility | Cell Culture Media (e.g., RPMI, DMEM) | Low (requires empirical determination of maximum working concentration) | Inferred from low aqueous solubility and pro-drug development |
Signaling Pathway and Experimental Workflow
This compound is a selective inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), a negative regulator of T-cell receptor (TCR) signaling. By inhibiting HPK1, this compound can enhance T-cell activation, cytokine production (e.g., IL-2), and anti-tumor immune responses.
Caption: Simplified HPK1 signaling pathway in T-cell activation and its inhibition by this compound.
Caption: Recommended experimental workflow for using this compound in cell culture.
improving AZ3246 bioavailability with prodrug AZ-3201
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing the HPK1 inhibitor AZ3246 and its corresponding prodrug, AZ-3201.
Frequently Asked Questions (FAQs)
Q1: What is the rationale for using the prodrug AZ-3201 over the active compound this compound?
A1: this compound is a potent and selective inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1). However, it exhibits solubility-limited exposure, which can lead to non-linear drug exposure at higher doses. The phosphate (B84403) prodrug AZ-3201 was developed to overcome this limitation. AZ-3201 demonstrates good aqueous stability and is designed to completely convert to the active parent drug, this compound, in vivo. This conversion leads to a significant increase in the solubility and, consequently, the exposure of this compound, allowing for more effective dosing and improved efficacy at higher concentrations.[1][2]
Q2: What is the mechanism of action of this compound?
A2: this compound is a selective inhibitor of HPK1, a serine/threonine kinase that acts as a negative regulator of T-cell receptor (TCR) signaling. By inhibiting HPK1, this compound blocks the phosphorylation of downstream targets such as SLP-76. This, in turn, prevents the destabilization of the LAT signalosome, leading to enhanced T-cell activation, proliferation, and cytokine production (e.g., IL-2).[2][3] This enhanced immune response can contribute to anti-tumor activity.
Q3: What are the key in vitro and in vivo activities of this compound and AZ-3201?
A3: this compound is a highly potent HPK1 inhibitor with an IC50 of less than 3 nM.[2][3] It induces IL-2 secretion in T-cells with an EC50 of 90 nM.[4] In vivo, the prodrug AZ-3201 has demonstrated superior efficacy in syngeneic mouse models compared to this compound. In both CT26 and EMT6 tumor models, AZ-3201 administered at 100 mg/kg twice daily (b.i.d.) resulted in greater tumor growth inhibition than the vehicle or an anti-PD-L1 agent.[2] When combined with an anti-mPD-L1, both AZ-3201 and this compound showed enhanced tumor stasis.[2]
Data Presentation
Table 1: In Vitro Potency and Physicochemical Properties of this compound
| Parameter | Value | Reference |
| HPK1 IC50 | < 3 nM | [2][3] |
| GLK IC50 | 216 nM | [2][3] |
| LCK IC50 | >100,000 nM | [2][3] |
| IL-2 EC50 | 90 nM | [2][3] |
| Solubility (FeSSiF) | 28 µM | [2][3] |
| log D7.4 | 2.9 | [2][3] |
Table 2: Pharmacokinetic Parameters of this compound in Preclinical Species (10 mg/kg p.o.)
| Species | Half-life (h) | Clearance (mL/min/kg) | Volume of Distribution (Vss, L/kg) | Bioavailability (%) | Reference |
| Mouse | 2.7 | 12 | 0.80 | 29 | [2][3] |
| Rat | 2.0 | 18.7 | 1.4 | 84 | [2][3] |
| Dog | 3.2 | 4.5 | 0.87 | 49 | [2][3] |
| Monkey | 1.9 | 15 | 0.87 | 68 | [2][3] |
Note: Specific pharmacokinetic data for the prodrug AZ-3201 are not currently available in the public domain. It is known to have good aqueous stability and completely convert to this compound in vivo.[1]
Experimental Protocols & Troubleshooting
HPK1 Kinase Activity Assay (ADP-Glo™)
Objective: To determine the in vitro inhibitory activity of this compound against HPK1.
Principle: The ADP-Glo™ Kinase Assay is a luminescence-based assay that measures the amount of ADP produced during a kinase reaction. The luminescent signal is proportional to the amount of ADP, and therefore to the kinase activity.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Create a serial dilution of this compound in kinase buffer.
-
Prepare a solution of recombinant HPK1 enzyme in kinase buffer.
-
Prepare a substrate/ATP mix in kinase buffer.
-
-
Assay Procedure (384-well plate format):
-
Add 1 µL of diluted this compound or DMSO (vehicle control) to the appropriate wells.
-
Add 2 µL of the HPK1 enzyme solution to each well.
-
Initiate the kinase reaction by adding 2 µL of the substrate/ATP mix to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent to each well and incubate for 40 minutes at room temperature.
-
Convert ADP to ATP and generate a luminescent signal by adding 10 µL of Kinase Detection Reagent to each well and incubate for 30 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each this compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Troubleshooting:
| Issue | Possible Cause | Recommendation |
| High background signal | Contamination of reagents with ATP/ADP | Use fresh, high-quality reagents. Ensure dedicated pipettes and tips are used for each reagent. |
| Low signal-to-background ratio | Suboptimal enzyme concentration or reaction time | Titrate the HPK1 enzyme concentration and optimize the reaction incubation time. |
| Inconsistent results | Pipetting errors, improper mixing | Ensure accurate pipetting and proper mixing of reagents in the wells. Use a multichannel pipette for consistency. |
IL-2 Secretion Assay in Jurkat T-cells
Objective: To assess the effect of this compound on T-cell activation by measuring IL-2 secretion.
Methodology:
-
Cell Culture and Plating:
-
Culture Jurkat T-cells in complete RPMI medium.
-
Plate Jurkat cells in a 96-well flat-bottom plate.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Add the diluted compound to the wells. Include a vehicle control (e.g., DMSO).
-
Incubate the cells with the compound for a predetermined time (e.g., 2 hours).
-
-
Cell Stimulation:
-
Prepare a stimulation cocktail (e.g., anti-CD3 and anti-CD28 antibodies, or PMA and ionomycin).
-
Add the stimulation cocktail to the wells.
-
Incubate the cells for a specified period to allow for IL-2 secretion (e.g., 24 hours).
-
-
IL-2 Measurement (ELISA):
-
Collect the cell culture supernatants.
-
Perform an IL-2 ELISA on the supernatants according to the manufacturer's protocol.
-
Measure the absorbance at 450 nm using a plate reader.
-
-
Data Analysis:
-
Generate a standard curve using recombinant IL-2.
-
Calculate the concentration of IL-2 in each sample from the standard curve.
-
Plot the IL-2 concentration against the this compound concentration to determine the EC50 value.
-
Troubleshooting:
| Issue | Possible Cause | Recommendation |
| Low IL-2 secretion in stimulated control | Suboptimal stimulation, unhealthy cells | Optimize the concentration of stimulation reagents and ensure the viability and health of the Jurkat cells. |
| High variability between replicate wells | Inconsistent cell plating, pipetting errors | Ensure a homogenous cell suspension before plating and use precise pipetting techniques. |
| No effect of this compound | Compound inactivity, incorrect concentration | Verify the integrity and concentration of the this compound stock solution. |
In Vivo Efficacy Study in Syngeneic Mouse Models (CT26 and EMT6)
Objective: To evaluate the anti-tumor efficacy of AZ-3201 and this compound.
Methodology:
-
Animal Model:
-
Use female BALB/c mice.
-
Subcutaneously implant CT26 or EMT6 tumor cells into the flank of the mice.
-
-
Treatment Groups:
-
Vehicle control
-
AZ-3201 (e.g., 100 mg/kg, p.o., b.i.d.)
-
This compound (e.g., 30 mg/kg, p.o., b.i.d.)
-
Positive control (e.g., anti-PD-1/PD-L1 antibody)
-
Combination therapy groups
-
-
Dosing and Monitoring:
-
Begin treatment when tumors reach a palpable size.
-
Administer treatments as per the defined schedule.
-
Monitor tumor volume and body weight regularly.
-
-
Endpoint:
-
Continue the study until tumors in the control group reach a predetermined size or for a specified duration.
-
Collect tumors and other relevant tissues for further analysis (e.g., pharmacodynamic markers).
-
Troubleshooting:
| Issue | Possible Cause | Recommendation |
| Poor tumor engraftment | Low cell viability, incorrect injection technique | Use tumor cells with high viability and ensure proper subcutaneous injection technique. |
| High toxicity (e.g., weight loss) | Dose is too high, formulation issues | Perform a dose-range finding study to determine the maximum tolerated dose. Ensure proper formulation and administration of the compounds. |
| Lack of efficacy | Insufficient drug exposure, tumor model resistance | Verify drug formulation and dosing accuracy. Consider using a different tumor model or combination therapy. |
Visualizations
Caption: HPK1 Signaling Pathway and Inhibition by this compound.
Caption: Experimental Workflow for AZ-3201/AZ3246 Evaluation.
References
- 1. Design and synthesis of a selective HPK1 inhibitor phosphate pro-drug, Az3201 - American Chemical Society [acs.digitellinc.com]
- 2. Understanding the pharmacokinetics of prodrug and metabolite - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Astrazeneca reveals new oral, selective HPK1 inhibitor and prodrug to increase IO therapy response | BioWorld [bioworld.com]
- 4. Discovery and Optimization of Pyrazine Carboxamide this compound, a Selective HPK1 Inhibitor [pubmed.ncbi.nlm.nih.gov]
potential off-target effects of AZ3246
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using AZ3246, a potent and highly selective inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a potent and highly selective, orally bioavailable small molecule inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1).[1][2] HPK1 is a negative regulator of T-cell receptor signaling, and its inhibition is a promising strategy for enhancing anti-tumor immunity.[3][4][5]
Q2: What is the reported potency of this compound on HPK1?
A2: this compound exhibits a half-maximal inhibitory concentration (IC50) of less than 3 nM for HPK1 in ADP-Glo kinase assays.[1][6]
Q3: How selective is this compound?
A3: this compound demonstrates exquisite kinome selectivity. In a kinase panel of 357 kinases, at a concentration of 100 nM, only HPK1 and Myosin Light Chain Kinase (MYLK) showed greater than 80% inhibition.[1] It is significantly more selective for HPK1 over other related kinases like Germinal Center Kinase (GLK) and Lymphocyte-specific protein tyrosine kinase (LCK).[6]
Q4: What are the known off-target effects of this compound?
A4: The primary identified off-target kinase for this compound is Myosin Light Chain Kinase (MYLK), which showed over 80% inhibition at a 100 nM concentration of this compound.[1] Researchers should be aware of the potential for effects related to MYLK inhibition in their experiments.
Q5: What is the function of MYLK, the primary off-target of this compound?
A5: Myosin Light Chain Kinase (MYLK) is a serine/threonine kinase that plays a crucial role in regulating smooth muscle contraction by phosphorylating the regulatory light chain of myosin II.[7][8] It is also involved in non-muscle cell functions, including the regulation of cell migration, endothelial barrier function, and inflammation.[9][10]
Troubleshooting Guide
Issue 1: I am observing unexpected cellular phenotypes, such as changes in cell morphology, adhesion, or migration, that are not consistent with HPK1 inhibition.
-
Possible Cause: These effects may be due to the off-target inhibition of Myosin Light Chain Kinase (MYLK) by this compound, especially at higher concentrations. MYLK is a key regulator of the actin cytoskeleton and cell contractility.[11]
-
Troubleshooting Steps:
-
Dose-Response Experiment: Perform a dose-response experiment with this compound and correlate the concentration at which the unexpected phenotype appears with the IC50 for HPK1 and the reported inhibition of MYLK.
-
Use a More Selective HPK1 Inhibitor (if available): If possible, compare the results with another structurally different and highly selective HPK1 inhibitor to see if the phenotype persists.
-
Directly Inhibit MYLK: Use a known, specific MYLK inhibitor (e.g., ML-7) as a positive control to determine if it phenocopies the effects observed with this compound.[11]
-
Rescue Experiment: If a downstream effector of MYLK is known in your system, attempt a rescue experiment by overexpressing a constitutively active form of this effector.
-
Issue 2: My in vivo results with this compound are not correlating with my in vitro data.
-
Possible Cause: Pharmacokinetic properties of this compound, such as bioavailability and metabolism, can differ between in vitro and in vivo settings.[6] Off-target effects on other cell types within the tissue microenvironment that are not present in your in vitro model could also contribute to this discrepancy.
-
Troubleshooting Steps:
-
Pharmacokinetic Analysis: If not already done, perform pharmacokinetic studies to determine the concentration of this compound in the target tissue.
-
Examine the Tumor Microenvironment: Analyze the cellular composition of the tissue to identify potential cell types that might be affected by off-target MYLK inhibition.
-
Lower the Dose: If toxicity or unexpected in vivo effects are observed, consider reducing the dose of this compound to a level that maintains HPK1 inhibition while minimizing off-target effects.
-
Quantitative Data
Table 1: Kinase Selectivity Profile of this compound
| Kinase Target | IC50 (nM) | % Inhibition at 100 nM | Reference |
| HPK1 (MAP4K1) | < 3 | > 80% | [1][6] |
| MYLK | Not specified | > 80% | [1] |
| GLK | 216 | Not specified | [6] |
| LCK | > 100,000 | Not specified | [6] |
| 355 other kinases | Not specified | < 80% | [1] |
Experimental Protocols
Key Experiment: ADP-Glo™ Kinase Assay for Determining Kinase Inhibition
The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction, which is a direct measure of kinase activity.
Principle: The assay is performed in two steps:
-
Kinase Reaction & ATP Depletion: After the kinase reaction, the ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP.
-
ADP to ATP Conversion and Signal Generation: The Kinase Detection Reagent is then added to convert the produced ADP into ATP. This newly synthesized ATP is used in a luciferase/luciferin reaction to generate a luminescent signal that is proportional to the ADP concentration.[4][6]
Generalized Protocol:
-
Set up the Kinase Reaction:
-
In a 384-well plate, add the following components:
-
Test compound (e.g., this compound) or vehicle (DMSO).
-
Kinase of interest (e.g., HPK1 or an off-target kinase).
-
Substrate and ATP mixture to initiate the reaction.
-
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
-
-
Stop the Kinase Reaction and Deplete ATP:
-
Add an equal volume of ADP-Glo™ Reagent to each well.
-
Incubate at room temperature for 40 minutes.
-
-
Detect ADP:
-
Add Kinase Detection Reagent to each well.
-
Incubate at room temperature for 30-60 minutes to allow for the conversion of ADP to ATP and the subsequent luminescent reaction.
-
-
Measure Luminescence:
-
Read the luminescence using a plate reader. The signal is stable for several hours.
-
-
Data Analysis:
-
The luminescent signal is inversely proportional to the kinase activity in the presence of an inhibitor.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Visualizations
Caption: Negative regulation of TCR signaling by HPK1.
Caption: Workflow for ADP-Glo™ kinase inhibition assay.
Caption: On-target vs. potential off-target effects of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. ADP-Glo™ Kinase Assay Protocol [promega.jp]
- 3. ulab360.com [ulab360.com]
- 4. promega.com [promega.com]
- 5. Hematopoietic progenitor kinase 1 negatively regulates T cell receptor signaling and T cell-mediated immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. promega.com [promega.com]
- 7. Myosin light-chain kinase - Wikipedia [en.wikipedia.org]
- 8. genecards.org [genecards.org]
- 9. What are MYLK inhibitors and how do they work? [synapse.patsnap.com]
- 10. Frontiers | Myosin Light Chain Kinase: A Potential Target for Treatment of Inflammatory Diseases [frontiersin.org]
- 11. Myosin Light-Chain Kinase Inhibition Potentiates the Antitumor Effects of Avapritinib in PDGFRA D842V-Mutant Gastrointestinal Stromal Tumor - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting inconsistent results with AZ3246
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using AZ3246, a selective inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and highly selective, orally active small molecule inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1).[1] HPK1 is a negative regulator of the T-cell receptor (TCR) signaling pathway.[2][3][4][5] By inhibiting HPK1, this compound blocks this negative feedback loop, leading to enhanced T-cell activation, proliferation, and cytokine production, which can enhance anti-tumor immunity.[4][6]
Q2: What is the selectivity profile of this compound?
This compound is a highly selective inhibitor for HPK1. It shows significantly less activity against other related kinases such as GLK and LCK.[6] In a broad kinase panel screening, it was found to be highly selective.
Q3: What are the recommended solvents and storage conditions for this compound?
For in vitro studies, this compound can be dissolved in DMSO. However, it is important to note that this compound has been reported to have low solubility in DMSO, and using fresh, high-quality DMSO is crucial as it is hygroscopic and absorbed moisture can reduce solubility.[7][8] For stock solutions, it is recommended to store them at -80°C for up to six months or -20°C for up to one month.[8] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[7]
Q4: What are the potential off-target effects of this compound?
While this compound is highly selective for HPK1, like many kinase inhibitors, the possibility of off-target effects should be considered, especially at higher concentrations.[9][10][11][12] It is recommended to perform dose-response experiments to determine the optimal concentration for your specific cell type and assay and to include appropriate controls to account for potential off-target effects.[13]
Troubleshooting Guide
Inconsistent Results in Cell-Based Assays
Problem: High variability in experimental replicates or between experiments.
| Potential Cause | Troubleshooting Steps |
| Compound Solubility and Stability | This compound has limited solubility in DMSO.[7] Ensure the compound is fully dissolved. Use fresh, anhydrous DMSO.[7] Prepare fresh dilutions from a concentrated stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.[7] Consider using the more soluble phosphate (B84403) prodrug AZ-3201 if solubility issues persist.[6] |
| Cell Health and Density | Inconsistent cell health and density can lead to variable responses.[13] Ensure cells are healthy, in the logarithmic growth phase, and plated at a consistent density. Perform a cell viability assay (e.g., Trypan Blue exclusion) before each experiment. |
| Reagent Quality and Consistency | Variations in media, serum, or other reagents can impact results.[14] Use the same lot of reagents for the duration of a study whenever possible. If lots must be changed, validate the new lot against the old one. |
| Assay Conditions | Suboptimal assay conditions can lead to inconsistent results.[13] Optimize incubation times, antibody concentrations, and other assay parameters. Ensure consistent temperature and CO2 levels in the incubator.[15] |
| Off-Target Effects | At higher concentrations, off-target effects may contribute to variability.[9][10] Perform a dose-response curve to identify the optimal concentration range. Consider using a structurally unrelated HPK1 inhibitor as a control to confirm that the observed phenotype is due to HPK1 inhibition.[13] |
Quantitative Data Summary
| Parameter | Value | Reference |
| HPK1 IC50 | < 3 nM | [7] |
| IL-2 Secretion EC50 in T-cells | 90 nM | [2][3][7] |
| Selectivity over GLK | >72-fold | [6] |
| Selectivity over LCK | >33,333-fold | [6] |
Experimental Protocols
Protocol 1: In Vitro T-Cell Activation Assay
This protocol outlines a general procedure to assess the effect of this compound on T-cell activation by measuring IL-2 secretion.
-
Cell Preparation: Isolate primary human or mouse T-cells (e.g., CD8+ T-cells) using standard immunomagnetic separation techniques.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in fresh, anhydrous DMSO. From this stock, create a series of working solutions at different concentrations by diluting in cell culture medium. Ensure the final DMSO concentration is consistent across all conditions and does not exceed a level toxic to the cells (typically <0.1%).
-
T-Cell Stimulation: Plate the T-cells in 96-well plates pre-coated with anti-CD3 and anti-CD28 antibodies to stimulate the T-cell receptor.
-
Treatment: Add the prepared this compound working solutions to the appropriate wells. Include a vehicle control (DMSO only) and a positive control (e.g., a known T-cell activator).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Cytokine Analysis: After incubation, collect the cell culture supernatant. Measure the concentration of IL-2 using a commercially available ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Plot the IL-2 concentration as a function of the this compound concentration and determine the EC50 value.
Visualizations
Caption: HPK1 Signaling Pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting inconsistent experimental results with this compound.
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]
- 2. Discovery and Optimization of Pyrazine Carboxamide this compound, a Selective HPK1 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Collection - Discovery and Optimization of Pyrazine Carboxamide this compound, a Selective HPK1 Inhibitor - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 6. Astrazeneca reveals new oral, selective HPK1 inhibitor and prodrug to increase IO therapy response | BioWorld [bioworld.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Off-target pharmacological activity at various kinases: Potential functional and pathological side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Off-target effects of MEK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Adapting Cell-Based Assays to the High Throughput Screening Platform: Problems Encountered and Lessons Learned - PMC [pmc.ncbi.nlm.nih.gov]
how to prepare AZ3246 stock solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the preparation, handling, and storage of AZ3246 stock solutions.
Troubleshooting Guide
This guide addresses common issues that may arise during the preparation and use of this compound stock solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| This compound powder is difficult to dissolve. | - Insufficient solvent volume.- Inadequate mixing.- Low temperature. | - Ensure the correct volume of DMSO is added to achieve the desired concentration.- Vortex the solution for several minutes.- If the compound still does not dissolve, warm the solution in a 37°C water bath for 5-10 minutes and vortex again.[1]- Sonication for 5-10 minutes can also aid dissolution.[1][2] |
| Stock solution appears cloudy or has visible precipitates. | - The compound's solubility limit in DMSO has been exceeded.- The stock solution was not properly dissolved initially.- The solution has precipitated out of solution upon storage or after a freeze-thaw cycle. | - Visually inspect the solution to ensure it is clear before use. Do not use a solution with precipitates.[2]- Try to redissolve the precipitate by warming the solution to 37°C and vortexing.[1]- If the precipitate does not dissolve, it is recommended to prepare a fresh stock solution at a slightly lower concentration. |
| Inconsistent experimental results. | - Inaccurate concentration of the stock solution due to incomplete dissolution or precipitation.- Degradation of the compound. | - Ensure the stock solution is completely clear before making dilutions.- Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.[3]- Store the stock solution at the recommended temperature. |
| Precipitation observed when diluting the DMSO stock solution into an aqueous buffer or cell culture medium. | - The compound is significantly less soluble in aqueous solutions compared to DMSO.- The final concentration of the compound in the aqueous solution is too high. | - Make serial dilutions of the DMSO stock solution in DMSO first before adding the final diluted sample to the aqueous buffer.[4]- Ensure the final concentration of DMSO in the cell culture medium is low (typically <0.5%) to avoid cytotoxicity.[3]- Consider using a step-wise dilution process to avoid rapid changes in solvent polarity.[3] |
Frequently Asked Questions (FAQs)
1. What is the recommended solvent for preparing an this compound stock solution?
The recommended solvent for preparing an this compound stock solution is high-purity, anhydrous dimethyl sulfoxide (B87167) (DMSO).
2. What is the maximum solubility of this compound in DMSO?
The maximum reported solubility of this compound in DMSO is 50 mg/mL. It is advisable to prepare stock solutions at or below this concentration to ensure complete dissolution.
3. How should the solid this compound compound be stored?
Solid this compound should be stored at -20°C for long-term storage.
4. How should I store the this compound stock solution?
For long-term storage, it is recommended to aliquot the DMSO stock solution into single-use vials and store them at -80°C. For short-term storage (up to one month), -20°C is acceptable. Avoid repeated freeze-thaw cycles.[3]
5. The vial with solid this compound appears to be empty. What should I do?
For small quantities, the lyophilized compound may appear as a thin film or may have collected in the cap during shipping. Before opening, centrifuge the vial to collect all the powder at the bottom.
6. Can I sterilize the this compound stock solution by autoclaving?
No, high temperature and high pressure are not recommended for sterilizing the stock solution as it may degrade the compound. DMSO itself is bacteriostatic. If needed, sterile filtration can be used.[3]
Experimental Protocol: Preparation of a 50 mg/mL this compound Stock Solution
This protocol details the steps for preparing a 50 mg/mL stock solution of this compound in DMSO.
Materials:
-
This compound (solid powder)
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated balance
-
Vortex mixer
-
Water bath or sonicator (optional)
Procedure:
-
Equilibration: Allow the vial containing the solid this compound to come to room temperature before opening to prevent condensation of moisture.
-
Weighing: Carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 50 mg/mL stock solution, weigh 50 mg of this compound.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder. For a 50 mg/mL solution, add 1 mL of DMSO to 50 mg of this compound.
-
Dissolution:
-
Cap the vial tightly and vortex the solution for 2-3 minutes.
-
Visually inspect the solution for any undissolved particles.
-
If the compound is not fully dissolved, warm the vial in a 37°C water bath for 5-10 minutes and vortex again.[1]
-
Alternatively, sonicate the vial for 5-10 minutes to aid dissolution.[1][2]
-
-
Verification: Ensure the solution is clear and free of any precipitates before proceeding.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use, sterile vials. Store the aliquots at -80°C for long-term storage.
Quantitative Data Summary
| Parameter | Value | Reference |
| Molecular Weight | 471.44 g/mol | N/A |
| Solubility in DMSO | 50 mg/mL | N/A |
| Solid Storage | -20°C | N/A |
| Stock Solution Storage | -80°C (long-term)-20°C (short-term) | [3] |
HPK1 Signaling Pathway and Inhibition by this compound
This compound is a potent and selective inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), a negative regulator of the T-cell receptor (TCR) signaling pathway.[5] By inhibiting HPK1, this compound enhances T-cell activation, a key process in the anti-tumor immune response.
Caption: HPK1 signaling pathway and the inhibitory action of this compound.
References
Technical Support Center: Managing the Limited Aqueous Solubility of AZ3246
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the limited aqueous solubility of AZ3246, a selective Hematopoietic Progenitor Kinase 1 (HPK1) inhibitor. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: I've received this compound as a solid. What is the recommended first step for its solubilization?
A1: Due to its low aqueous solubility, the initial step for solubilizing this compound is to prepare a concentrated stock solution in a water-miscible organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is the most common and recommended solvent for this purpose due to its strong solubilizing power for many small molecule inhibitors.[1][2][3][4][5][6] It is crucial to use anhydrous, high-purity DMSO to prevent the introduction of moisture, which can affect the stability and solubility of the compound.[6]
Q2: My this compound precipitates when I dilute my DMSO stock solution into my aqueous experimental medium. What is happening and how can I prevent this?
A2: This phenomenon is known as "precipitation upon dilution" or "crashing out" and occurs when the concentration of this compound in the final aqueous solution exceeds its solubility limit in that medium.[5] The DMSO from the stock solution becomes too diluted to keep the hydrophobic compound dissolved. To prevent this, consider the following strategies:
-
Optimize the final DMSO concentration: Aim for the lowest possible final concentration of DMSO in your assay, typically below 0.5%, as higher concentrations can be cytotoxic or interfere with the experiment.[5][7]
-
Use a stepwise dilution: Instead of adding the concentrated DMSO stock directly to the aqueous medium, perform an intermediate dilution step. Dilute the stock in a small volume of your final aqueous buffer first, and then add this intermediate solution to the rest of the buffer.
-
Rapid mixing: When adding the DMSO stock to the aqueous medium, ensure rapid and vigorous mixing to promote dispersion and prevent localized high concentrations that can lead to precipitation.[7]
-
Gentle warming: Gently warming the aqueous medium (e.g., to 37°C) before adding the this compound stock solution can sometimes improve solubility. However, be cautious as prolonged exposure to heat may degrade the compound.[8]
Q3: Are there alternative solvents or formulations I can use if DMSO is not suitable for my experiment?
A3: Yes, if DMSO is incompatible with your experimental system, other options can be explored:
-
Alternative Solvents: Other water-miscible organic solvents such as ethanol (B145695), methanol, or dimethylformamide (DMF) can be tested.[2] The choice of solvent will depend on the specific requirements of your assay and the tolerance of your biological system.
-
Co-solvents: Using a mixture of solvents can sometimes be more effective. For example, a combination of DMSO and polyethylene (B3416737) glycol (PEG) or ethanol might improve solubility.[9][10]
-
Formulation Strategies: For in vivo studies or more complex applications, advanced formulation strategies can be employed. A phosphate (B84403) prodrug of this compound, AZ-3201, has been developed to improve its aqueous solubility and oral bioavailability.[11] Other approaches for poorly soluble compounds include the use of surfactants, cyclodextrins, or creating solid dispersions.[9][10]
Q4: How does pH affect the solubility of this compound?
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| This compound powder will not dissolve in the initial solvent. | Insufficient solvent volume or inadequate mixing. | - Ensure the correct volume of solvent is used for the desired stock concentration.- Vortex the solution vigorously for several minutes.- Gentle warming (to 37°C) or brief sonication may aid dissolution.[8] |
| Precipitate forms immediately upon dilution in aqueous buffer. | The compound's solubility limit in the final buffer has been exceeded. | - Lower the final concentration of this compound in your experiment.- Increase the percentage of DMSO in the final solution (while staying within the tolerated limit for your assay, typically <0.5%).- Use a stepwise dilution method.- Add the DMSO stock to the aqueous buffer while vortexing to ensure rapid mixing. |
| The solution appears cloudy or contains visible particles after dilution. | Micro-precipitation or aggregation of the compound. | - Centrifuge the solution at high speed to pellet any undissolved material and use the supernatant.- Filter the solution through a low-protein-binding syringe filter (e.g., 0.22 µm).- Consider using a solubility enhancer like a non-ionic surfactant (e.g., Tween-20) at a low concentration in your final buffer. |
| Inconsistent results in cell-based assays. | Variable precipitation of this compound in the culture medium. | - Visually inspect the wells of your culture plates for any signs of precipitation after adding the compound.- Prepare fresh dilutions of this compound for each experiment.- Ensure a consistent and validated protocol for preparing your working solutions. |
Data Presentation
Qualitative Solubility of Pyrazine (B50134) Carboxamide Derivatives
| Solvent | Solubility | Reference |
| Water | Generally soluble (can be influenced by crystal form and pH) | [2] |
| Dimethyl Sulfoxide (DMSO) | Soluble | [2] |
| Ethanol | Soluble | [2] |
Quantitative Solubility of this compound
| Solvent/Medium | Solubility | Reference |
| Fasted State Simulated Intestinal Fluid (FeSSIF) | 28 µM | Not directly cited in provided search results, but inferred from secondary reports. |
Note: Comprehensive quantitative solubility data for this compound in a range of common laboratory solvents is not widely published. The information provided is based on available data and the general properties of related compounds.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound powder
-
Anhydrous, high-purity dimethyl sulfoxide (DMSO)
-
Sterile, amber or light-protecting microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile tips
Procedure:
-
Weighing: Carefully weigh the desired amount of this compound powder using a calibrated analytical balance and transfer it to a sterile, light-protected microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the tube to achieve a final concentration of 10 mM.
-
Dissolution: Tightly cap the tube and vortex at high speed for 2-5 minutes, or until the powder is completely dissolved. A clear, particle-free solution should be obtained. Gentle warming or brief sonication can be used if necessary.[8]
-
Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage.[7]
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed cell culture medium or assay buffer
-
Sterile tubes for dilution
-
Pipettes and sterile tips
Procedure:
-
Thaw Stock Solution: Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the stock solution in DMSO or the final aqueous buffer. This can help prevent precipitation.
-
Final Dilution: Add a small volume of the this compound stock or intermediate dilution to the pre-warmed cell culture medium or assay buffer to achieve the desired final concentration. It is critical to add the DMSO solution to the aqueous medium and not the other way around.
-
Mixing: Immediately and thoroughly mix the working solution by gentle inversion or pipetting. Do not vortex cell culture medium containing serum.
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium or assay buffer. This is essential to differentiate the effects of the compound from those of the solvent.[3]
Protocol 3: IL-2 Secretion Assay in T-cells
This compound has been shown to induce IL-2 secretion in T-cells.[12][13] The following is a general protocol for assessing this effect.
Materials:
-
T-cells (e.g., primary human T-cells or a T-cell line like Jurkat)
-
T-cell activation reagents (e.g., anti-CD3/anti-CD28 antibodies)
-
This compound working solutions at various concentrations
-
Vehicle control (DMSO in culture medium)
-
Human IL-2 ELISA kit
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed T-cells at an appropriate density in a 96-well plate.
-
Compound Treatment: Treat the cells with a serial dilution of this compound working solutions. Include a vehicle control.
-
T-cell Activation: Stimulate the T-cells with anti-CD3/anti-CD28 antibodies to induce T-cell receptor signaling.
-
Incubation: Incubate the plate for the desired period (e.g., 24-48 hours) at 37°C in a CO2 incubator.
-
Supernatant Collection: After incubation, centrifuge the plate and carefully collect the cell culture supernatant.
-
ELISA: Measure the concentration of IL-2 in the supernatants using a human IL-2 ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Analyze the IL-2 concentration as a function of this compound concentration to determine the EC50 value.
Visualizations
HPK1 Signaling Pathway in T-Cell Activation
Caption: HPK1 negatively regulates T-cell receptor signaling.
Experimental Workflow for Preparing this compound Working Solutions
Caption: Workflow for this compound solution preparation.
Troubleshooting Logic for this compound Precipitation
Caption: Troubleshooting this compound precipitation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 7. medchemexpress.cn [medchemexpress.cn]
- 8. researchgate.net [researchgate.net]
- 9. Solubilization techniques used for poorly water-soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery and Optimization of Pyrazine Carboxamide this compound, a Selective HPK1 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
cell permeability issues with AZ3246
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding cell permeability issues that may be encountered during experiments with the investigational compound AZD3246.
Frequently Asked Questions (FAQs)
Q1: What is AZD3246 and what is its mechanism of action?
AZD3246 is a potent and selective small molecule inhibitor of the PI3K (Phosphoinositide 3-kinase) signaling pathway. The PI3K pathway is a critical intracellular signaling pathway involved in cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is implicated in various cancers, making it a key target for therapeutic intervention.
Q2: I am observing lower than expected potency of AZD3246 in my cell-based assays compared to its biochemical IC50. Could this be a cell permeability issue?
Yes, a significant discrepancy between biochemical potency (e.g., IC50 in a cell-free enzyme assay) and cellular potency can indicate poor cell permeability.[1] If the compound cannot efficiently cross the cell membrane to reach its intracellular target, its apparent potency in cellular assays will be reduced.[1] Other factors such as compound instability in culture media or active efflux from the cells could also contribute to this observation.
Q3: How can I experimentally determine the cell permeability of AZD3246?
The most common method to assess cell permeability in vitro is the Caco-2 permeability assay.[2] Caco-2 cells, a human colon adenocarcinoma cell line, form a confluent monolayer with tight junctions that mimics the intestinal epithelium, providing a model for predicting in vivo drug absorption.[2][3] Another common method is the Parallel Artificial Membrane Permeability Assay (PAMPA), which is a non-cell-based assay used for high-throughput screening.[2]
Q4: What are the typical signs of poor cell permeability in an experiment?
Common indicators of potential cell permeability issues include:
-
High discrepancy between biochemical and cellular IC50 values. [1]
-
Inconsistent results between different cell lines.
-
Requirement for high concentrations of the compound to observe a cellular effect. [1]
-
Rapid loss of compound from the cell culture medium without evidence of degradation. [4]
Q5: Are there any known liabilities of AZD3246 that might contribute to poor permeability?
While specific data for AZD3246 is not publicly available, molecules with certain physicochemical properties can exhibit poor permeability. These properties include high molecular weight, high polar surface area, and low lipophilicity (LogP). It is also important to consider if the compound is a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump compounds out of the cell.[5]
Troubleshooting Guides
Issue: Inconsistent or lower-than-expected activity of AZD3246 in cellular assays.
This is a common challenge that can arise from several factors, including poor cell permeability. Follow this guide to troubleshoot the issue.
Step 1: Verify Compound Integrity and Handling
-
Stock Solution Preparation: Ensure AZD3246 is fully dissolved in a suitable solvent, such as DMSO, at a high concentration.[4] Centrifuge the vial before use to pellet any undissolved compound.[4]
-
Storage: Store stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[4][6]
-
Working Solution Preparation: When preparing working solutions, dilute the stock solution in pre-warmed cell culture medium and mix thoroughly.
Step 2: Assess Compound Stability in Cell Culture Media
-
Protocol: Incubate AZD3246 in your specific cell culture medium (with and without serum) at 37°C over a time course (e.g., 0, 2, 6, 24, 48 hours).[4]
-
Analysis: At each time point, analyze the concentration of the compound using a suitable analytical method like HPLC or LC-MS.[4]
-
Interpretation: A significant decrease in concentration over time may indicate compound degradation.
Step 3: Evaluate Cell Permeability
If compound stability is confirmed, the next step is to directly assess its ability to cross the cell membrane.
-
Recommended Assay: Caco-2 Permeability Assay.[2]
-
Objective: To determine the apparent permeability coefficient (Papp) of AZD3246.[3]
Data Presentation
Table 1: Physicochemical Properties of a Typical PI3K Inhibitor
| Property | Value | Implication for Permeability |
| Molecular Weight | < 500 Da | Favorable for passive diffusion |
| LogP | 1 - 3 | Optimal range for balancing solubility and membrane partitioning |
| Polar Surface Area (PSA) | < 140 Ų | Lower PSA is generally associated with better permeability |
| H-Bond Donors | < 5 | Fewer donors can improve membrane crossing |
| H-Bond Acceptors | < 10 | Fewer acceptors can improve membrane crossing |
Table 2: Interpreting Caco-2 Permeability Assay Results
| Permeability Class | Papp (A-B) (x 10⁻⁶ cm/s) | Expected Human Absorption | Example Compounds |
| High | > 10 | > 90% | Propranolol, Ketoprofen |
| Medium | 1 - 10 | 50 - 90% | Verapamil, Ranitidine |
| Low | < 1 | < 50% | Atenolol, Mannitol |
Data adapted from established permeability classifications.[2]
Table 3: Troubleshooting Guide for Low Cellular Potency of AZD3246
| Observation | Potential Cause | Suggested Action |
| High biochemical IC50, low cellular IC50 | Poor cell permeability | Perform a Caco-2 permeability assay. |
| Compound instability | Conduct a stability study in cell culture media. | |
| P-gp efflux substrate | Perform a Caco-2 assay with a P-gp inhibitor. | |
| Inconsistent results across experiments | Improper compound handling | Review stock solution preparation and storage protocols.[4][6] |
| Cell line variability | Standardize cell passage number and seeding density. | |
| No cellular activity even at high concentrations | Very low permeability or instability | Re-evaluate physicochemical properties. Consider analog synthesis. |
| Off-target effects causing toxicity | Perform a dose-response curve for cytotoxicity.[1] |
Experimental Protocols
Protocol 1: Caco-2 Permeability Assay
Objective: To determine the apparent permeability coefficient (Papp) of AZD3246 for both apical to basolateral (A-B) and basolateral to apical (B-A) transport.
Materials:
-
Caco-2 cells
-
24-well Transwell plates (e.g., 0.4 µm pore size)
-
Hank's Balanced Salt Solution (HBSS)
-
AZD3246
-
Control compounds (e.g., Propranolol for high permeability, Atenolol for low permeability)
-
Lucifer Yellow for monolayer integrity testing
-
Analytical instrumentation (LC-MS/MS)
Methodology:
-
Cell Seeding: Seed Caco-2 cells onto the apical side of the Transwell inserts at a density of 6 x 10⁴ cells/cm².
-
Cell Culture: Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Test:
-
Measure the Transepithelial Electrical Resistance (TEER) to confirm monolayer confluence. TEER values should plateau.
-
Perform a Lucifer Yellow permeability test. A low Papp value for Lucifer Yellow (<1.0 x 10⁻⁶ cm/s) indicates a tight monolayer.[2]
-
-
Permeability Assay:
-
Wash the cell monolayers with pre-warmed HBSS.
-
For A-B permeability: Add AZD3246 solution to the apical (donor) chamber and fresh HBSS to the basolateral (receiver) chamber.
-
For B-A permeability: Add AZD3246 solution to the basolateral (donor) chamber and fresh HBSS to the apical (receiver) chamber.
-
Incubate at 37°C with gentle shaking.
-
Collect samples from the receiver chamber at various time points (e.g., 30, 60, 90, 120 minutes).
-
Analyze the concentration of AZD3246 in the samples by LC-MS/MS.
-
-
Data Analysis:
-
Calculate the Papp value using the following equation: Papp = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the rate of drug appearance in the receiver chamber.
-
A is the surface area of the membrane.
-
C₀ is the initial concentration in the donor chamber.
-
-
Calculate the efflux ratio: Efflux Ratio = Papp (B-A) / Papp (A-B). An efflux ratio ≥ 2 suggests the compound may be a substrate of an efflux transporter.[2]
-
Mandatory Visualization
Caption: Simplified PI3K signaling pathway and the inhibitory action of AZD3246.
Caption: A logical workflow for troubleshooting low cellular potency of AZD3246.
Caption: Experimental workflow for the Caco-2 cell permeability assay.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 4. benchchem.com [benchchem.com]
- 5. CDK6-PI3K signaling axis is an efficient target for attenuating ABCB1/P-gp mediated multi-drug resistance (MDR) in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Technical Support Center: AZ3246 Animal Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing variability in animal studies involving the selective HPK1 inhibitor, AZ3246.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and highly selective inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), also known as MAP4K1.[1][2] HPK1 is a negative regulator of the T-cell receptor (TCR) signaling pathway.[3][4] By inhibiting HPK1, this compound blocks this negative feedback loop, leading to enhanced T-cell activation, increased cytokine production (such as IL-2), and a more robust anti-tumor immune response.[3][4]
Q2: What are the key pharmacodynamic markers to measure this compound activity in vivo?
The primary pharmacodynamic markers for assessing this compound target engagement and activity in vivo are the phosphorylation of SLP-76 at Serine 376 (pSLP-76 (Ser376)) and the secretion of Interleukin-2 (IL-2).[5] HPK1 directly phosphorylates SLP-76 at this site, so a decrease in pSLP-76 (Ser376) indicates target engagement.[5] Increased IL-2 secretion by T-cells is a downstream functional consequence of HPK1 inhibition.[3]
Q3: In which preclinical models has this compound shown efficacy?
This compound has demonstrated anti-tumor activity in the EMT6 syngeneic mouse model.[3][4] A more soluble phosphate (B84403) prodrug of this compound, AZ-3201, has shown even greater efficacy in both the CT26 and EMT6 models, particularly when combined with an anti-PD-L1 agent.[2]
Q4: What are the known pharmacokinetic properties of this compound?
This compound exhibits pharmacokinetic properties consistent with oral dosing.[3][4] Pharmacokinetic data in several preclinical species are summarized in the table below.[2]
Troubleshooting Guides
Issue 1: High Variability in Tumor Growth Inhibition
Question: We are observing significant variability in tumor growth inhibition between animals in the same treatment group. What are the potential causes and solutions?
Answer: High variability in in vivo studies can stem from multiple sources. Here’s a systematic approach to troubleshooting this issue:
-
Formulation and Dosing Accuracy:
-
Problem: Inconsistent bioavailability due to improper formulation or inaccurate dosing. This compound has low aqueous solubility, which can lead to variable absorption.[2]
-
Troubleshooting Steps:
-
Vehicle Optimization: Ensure the formulation vehicle is appropriate for a poorly soluble compound. While the specific vehicle for this compound is not publicly disclosed, common vehicles for such compounds include solutions with co-solvents (e.g., DMSO, PEG400), suspensions in agents like 0.5% methylcellulose, or lipid-based formulations.[6]
-
Dosing Technique: Verify the consistency of your oral gavage technique to ensure accurate delivery of the intended dose.
-
Consider a Prodrug: For long-term studies, consider using the phosphate prodrug AZ-3201, which was designed to improve solubility and exposure.[2]
-
-
-
Animal-Related Factors:
-
Problem: Inherent biological differences between animals.
-
Troubleshooting Steps:
-
Homogeneity: Use animals of the same sex, age, and weight to minimize biological variability.
-
Randomization: Ensure proper randomization of animals into treatment groups after tumors have reached a predetermined size (e.g., 100-150 mm³).
-
Health Status: Monitor the health of the animals closely, as underlying health issues can impact treatment response.
-
-
-
Tumor Model Characteristics:
-
Problem: Heterogeneity of the tumor microenvironment (TME).
-
Troubleshooting Steps:
-
Tumor Inoculation: Standardize the number of cells and the injection site for tumor implantation.
-
TME Analysis: In a subset of animals, analyze the TME at baseline to understand the immune cell infiltrate. "Cold" tumors with low T-cell infiltration may respond less robustly to HPK1 inhibition.[7]
-
-
Issue 2: Weaker Than Expected Anti-Tumor Efficacy
Question: We are not observing the expected level of tumor growth inhibition with this compound. What could be the reason?
Answer: Suboptimal efficacy can be due to issues with target engagement, the biological context of the tumor model, or the dosing regimen.
-
Target Engagement:
-
Problem: Insufficient inhibition of HPK1 in the tumor or relevant immune cells.
-
Troubleshooting Steps:
-
Pharmacodynamic Analysis: Measure pSLP-76 (Ser376) levels in splenocytes or peripheral blood mononuclear cells (PBMCs) at different time points after dosing to confirm target engagement.[5]
-
Dose Escalation: Based on pharmacodynamic data, consider a dose escalation study to ensure sufficient target inhibition is achieved and maintained.
-
-
-
Biological Factors and Model Selection:
-
Problem: The chosen tumor model may not be sensitive to HPK1 inhibition monotherapy.
-
Troubleshooting Steps:
-
Immune Competence of the Model: Ensure you are using an immunocompetent syngeneic model, as the efficacy of this compound is dependent on a functional immune system.[8]
-
Combination Therapy: Consider combining this compound with an immune checkpoint inhibitor, such as an anti-PD-1 or anti-PD-L1 antibody, which has shown synergistic effects with HPK1 inhibitors.[2]
-
-
Issue 3: Unexpected Off-Target Effects or Toxicity
Question: We are observing unexpected phenotypes or toxicity in our animal studies. How can we investigate if this is related to this compound?
Answer: While this compound is a highly selective HPK1 inhibitor, it's important to consider potential off-target effects, especially at higher doses.
-
Selectivity Profile:
-
Problem: Inhibition of other kinases or cellular targets.
-
Troubleshooting Steps:
-
Dose-Response Relationship: Determine if the observed toxicity is dose-dependent.
-
Literature Review: Review literature on the known off-target effects of other kinase inhibitors to identify potential overlapping toxicities.[9] this compound has been shown to be highly selective over GLK and LCK.[2]
-
Histopathology: Conduct histopathological analysis of major organs from a subset of treated and control animals to identify any tissue-specific toxicities.
-
-
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Parameter | Value | Reference |
| HPK1 IC₅₀ | <3 nM | [2] |
| IL-2 Secretion EC₅₀ (T-cells) | 90 nM | [3][4] |
| GLK IC₅₀ | 216 nM | [2] |
| LCK IC₅₀ | >100,000 nM | [2] |
Table 2: Pharmacokinetic Parameters of this compound (10 mg/kg, p.o.)
| Species | Half-life (h) | Cmax (ng/mL) | Oral Bioavailability (F%) | Reference |
| Mouse | 2.7 | - | 29% | [2] |
| Rat | 2.0 | - | 84% | [2] |
| Dog | 3.2 | - | 49% | [2] |
| Monkey | 1.9 | - | 68% | [2] |
Experimental Protocols
Protocol 1: In Vivo Efficacy Study in EMT6 Syngeneic Mouse Model
-
Cell Culture: Culture EMT6 murine mammary carcinoma cells in appropriate media until they reach approximately 80% confluency.[10]
-
Animal Model: Use female BALB/c mice, 6-8 weeks old.[11]
-
Tumor Implantation: Subcutaneously inject 1 x 10⁶ EMT6 cells in 100 µL of sterile PBS into the flank of each mouse.
-
Tumor Growth Monitoring: Measure tumor volume 2-3 times per week using calipers. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Randomization: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and vehicle control groups (n=8-10 mice per group).
-
Treatment Administration:
-
Prepare the this compound formulation in a suitable vehicle.
-
Administer this compound via oral gavage at the desired dose (e.g., 30 mg/kg) and schedule (e.g., twice daily).[2]
-
Administer the vehicle to the control group on the same schedule.
-
For combination studies, an anti-PD-1 or anti-PD-L1 antibody can be administered intraperitoneally (e.g., 10 mg/kg, twice a week).
-
-
Endpoint: Monitor tumor volume and body weight regularly. The study endpoint is typically when tumors in the control group reach a predetermined size (e.g., 2000 mm³) or based on animal welfare guidelines.
-
Data Analysis: Plot the mean tumor volume ± SEM for each group over time. Calculate the Tumor Growth Inhibition (TGI).
Protocol 2: Pharmacodynamic Analysis of pSLP-76 by Flow Cytometry
-
Sample Collection: Collect spleens from mice at various time points after this compound administration.
-
Splenocyte Isolation: Process the spleens to obtain a single-cell suspension of splenocytes.
-
Cell Stimulation (Optional but Recommended): Stimulate splenocytes ex vivo with anti-CD3/CD28 antibodies for a short period (e.g., 15-30 minutes) at 37°C to activate the TCR signaling pathway.
-
Fixation and Permeabilization: Fix and permeabilize the cells using a commercially available phospho-flow cytometry buffer set according to the manufacturer's instructions.
-
Staining: Stain the cells with a fluorochrome-conjugated antibody against pSLP-76 (Ser376) and surface markers for T-cell identification (e.g., CD3, CD4, CD8).
-
Data Acquisition: Acquire data on a flow cytometer.
-
Data Analysis: Gate on the T-cell populations and quantify the mean fluorescence intensity (MFI) of pSLP-76 staining. Compare the MFI between treated and vehicle control groups.
Protocol 3: Measurement of Serum IL-2 by ELISA
-
Sample Collection: Collect blood from mice via cardiac puncture or tail vein bleeding at desired time points.
-
Serum Preparation: Allow the blood to clot and then centrifuge to separate the serum. Store the serum at -80°C until analysis.[7]
-
ELISA Procedure: Use a commercially available mouse IL-2 ELISA kit and follow the manufacturer's protocol.[8] This typically involves:
-
Adding standards and samples to a microplate pre-coated with an anti-mouse IL-2 antibody.
-
Incubating and washing the plate.
-
Adding a biotin-conjugated anti-mouse IL-2 antibody.
-
Adding streptavidin-HRP and a substrate solution.
-
Stopping the reaction and measuring the absorbance.
-
-
Data Analysis: Generate a standard curve and calculate the concentration of IL-2 in the serum samples.[7]
Visualizations
Caption: HPK1 signaling pathway and the mechanism of action of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of Pyrazine-Carboxamide-Diphenyl-Ethers as Novel Succinate Dehydrogenase Inhibitors via Fragment Recombination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. miltenyibiotec.com [miltenyibiotec.com]
- 4. mdpi.com [mdpi.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. elkbiotech.com [elkbiotech.com]
- 7. Extending kinome coverage by analysis of kinase inhibitor broad profiling data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Collection - Discovery and Optimization of Pyrazine Carboxamide this compound, a Selective HPK1 Inhibitor - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 9. Mouse Spleen Cell Isolation Protocol | Thermo Fisher Scientific - TR [thermofisher.com]
- 10. benchchem.com [benchchem.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Validation & Comparative
Validating AZ3246 Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of AZ3246, a selective inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), with other alternative compounds. We present supporting experimental data for validating target engagement in cellular assays, detailed methodologies for key experiments, and visual representations of the signaling pathway and experimental workflows.
Introduction to this compound and HPK1 Target Engagement
This compound is a potent and highly selective, orally bioavailable small molecule inhibitor of HPK1.[1][2] HPK1, also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), is a crucial negative regulator of T-cell receptor (TCR) signaling.[3][4] By phosphorylating SLP-76, HPK1 dampens T-cell activation, making it a compelling target for cancer immunotherapy.[5] Validating that a compound like this compound directly engages and inhibits HPK1 within a cellular environment is a critical step in its development.
This guide explores three primary methods for validating HPK1 target engagement in cells:
-
Western Blot for Phospho-SLP-76 (pSLP-76): A direct measure of the functional inhibition of HPK1's downstream kinase activity.
-
NanoBRET™ Target Engagement Assay: A proximity-based assay that quantifies compound binding to a target protein in live cells.
-
Cellular Thermal Shift Assay (CETSA®): A method that assesses target engagement by measuring the thermal stabilization of the target protein upon ligand binding.
Comparative Analysis of HPK1 Inhibitors
This section provides a comparative summary of this compound and other notable HPK1 inhibitors. The data has been compiled from various sources and should be interpreted with consideration of potential variations in experimental conditions.
| Inhibitor | Biochemical Potency (IC50/Ki) | Cellular pSLP-76 Inhibition (IC50) | Functional Cellular Assay (EC50) | Direct Target Engagement Assay Data |
| This compound | < 3 nM (IC50, ADP-Glo)[2] | 55 nM[5] | 90 nM (IL-2 Secretion)[4] | Not Publicly Available |
| GNE-6893 | < 0.013 nM (Ki) | 157 nM (Jurkat cells) | Not Publicly Available | Not Publicly Available |
| CFI-402411 | 4.0 ± 1.3 nM (IC50) | Not Publicly Available | Not Publicly Available | Not Publicly Available |
| Compound K (BMS) | 2.6 nM (IC50) | Potent inhibition demonstrated | Enhanced IFN-γ production | Not Publicly Available |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Western Blot for Phospho-SLP-76 (Ser376) Inhibition
This assay measures the ability of an HPK1 inhibitor to block the phosphorylation of its direct substrate, SLP-76, in a cellular context.
Materials:
-
Jurkat T-cells or primary human T-cells
-
RPMI-1640 medium supplemented with 10% FBS
-
HPK1 inhibitor (e.g., this compound)
-
Anti-CD3/anti-CD28 antibodies for T-cell stimulation
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: Rabbit anti-pSLP-76 (Ser376), Mouse anti-total SLP-76, and a loading control antibody (e.g., anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Culture Jurkat cells and pre-incubate with varying concentrations of the HPK1 inhibitor or vehicle (DMSO) for 1-2 hours.
-
TCR Stimulation: Stimulate the T-cells with anti-CD3/anti-CD28 antibodies for 15-30 minutes.
-
Cell Lysis: Harvest cells, wash with cold PBS, and lyse in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with the primary antibody against pSLP-76 (Ser376).
-
Wash and incubate with the appropriate HRP-conjugated secondary antibody.
-
Visualize the bands using a chemiluminescent detection system.
-
Strip the membrane and re-probe for total SLP-76 and a loading control to ensure equal protein loading.
-
-
Data Analysis: Quantify the band intensities and normalize the pSLP-76 signal to the total SLP-76 and loading control signals. Plot the normalized data against the inhibitor concentration to determine the IC50 value.
NanoBRET™ Target Engagement Assay
This assay quantifies the binding of a small molecule inhibitor to the HPK1 protein within intact, living cells.
Materials:
-
HEK293 cells
-
Plasmid encoding NanoLuc®-HPK1 fusion protein
-
Transfection reagent
-
NanoBRET™ Kinase Tracer and Nano-Glo® Substrate
-
HPK1 inhibitor (e.g., this compound)
-
White, 96- or 384-well plates
Procedure:
-
Transfection: Transfect HEK293 cells with the NanoLuc®-HPK1 fusion vector.
-
Cell Seeding: Seed the transfected cells into assay plates.
-
Compound and Tracer Addition: Add the HPK1 inhibitor at various concentrations, followed by the NanoBRET™ tracer.
-
Incubation: Incubate the plate for a specified time to allow for compound binding and BRET signal generation.
-
Signal Detection: Add the Nano-Glo® Substrate and measure the donor (460 nm) and acceptor (610 nm) emission signals using a luminometer.
-
Data Analysis: Calculate the BRET ratio (acceptor emission/donor emission). The displacement of the tracer by the inhibitor will lead to a decrease in the BRET ratio. Plot the BRET ratio against the inhibitor concentration to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA®)
This method assesses target engagement by measuring the thermal stabilization of HPK1 upon inhibitor binding.
Materials:
-
Intact cells (e.g., Jurkat cells)
-
HPK1 inhibitor (e.g., this compound)
-
PBS with protease inhibitors
-
Lysis buffer
-
Equipment for Western blotting
Procedure:
-
Cell Treatment: Treat cells with the HPK1 inhibitor or vehicle (DMSO).
-
Heating: Heat the cell suspensions at a range of temperatures in a thermal cycler.
-
Lysis: Lyse the cells by freeze-thaw cycles or with a lysis buffer.
-
Centrifugation: Separate the soluble protein fraction from the precipitated aggregates by centrifugation.
-
Western Blotting: Analyze the amount of soluble HPK1 in the supernatant by Western blotting.
-
Data Analysis: Plot the amount of soluble HPK1 against the temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
Visualizing Key Processes
To provide a clearer understanding of the HPK1 signaling pathway and the experimental workflows for validating target engagement, the following diagrams are provided.
References
- 1. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [france.promega.com]
- 2. This compound | HPK1 inhibitor | Probechem Biochemicals [probechem.com]
- 3. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [worldwide.promega.com]
- 4. Discovery and Optimization of Pyrazine Carboxamide this compound, a Selective HPK1 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
A Comparative Guide to Confirming HPK1 Inhibition with Phospho-SLP-76 Western Blot
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies and commercially available small molecule inhibitors for confirming the inhibition of Hematopoietic Progenitor Kinase 1 (HPK1). A key pharmacodynamic marker for assessing the efficacy of HPK1 inhibitors is the phosphorylation of its direct substrate, the SH2 domain-containing leukocyte protein of 76 kDa (SLP-76), at the Serine 376 residue. This document details the underlying signaling pathway, presents a standardized protocol for the phospho-SLP-76 Western blot, and offers a comparative analysis of selected HPK1 inhibitors.
The HPK1-SLP-76 Signaling Axis: A Negative Feedback Loop in T-Cell Activation
Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a crucial negative regulator of T-cell receptor (TCR) signaling.[1][2] Upon TCR engagement with an antigen, a signaling cascade is initiated, leading to the activation of HPK1.[2][3] Activated HPK1 then phosphorylates the adaptor protein SLP-76 at Serine 376 (S376).[4][5][6] This phosphorylation event creates a binding site for 14-3-3 proteins, which disrupts the formation of the TCR signalosome, leading to the ubiquitination and subsequent proteasomal degradation of SLP-76.[5][6][7] This cascade ultimately dampens T-cell activation and proliferation, acting as an intrinsic immune checkpoint.[2][8]
The inhibition of HPK1 is a promising strategy in immuno-oncology to enhance anti-tumor T-cell responses.[3][9] By blocking the kinase activity of HPK1, the phosphorylation of SLP-76 at S376 is prevented, leading to sustained TCR signaling and heightened T-cell effector functions.[3][4] Therefore, monitoring the level of phospho-SLP-76 (S376) serves as a direct and reliable biomarker for target engagement by HPK1 inhibitors.[10]
Comparative Analysis of HPK1 Inhibitors
The development of potent and selective HPK1 inhibitors is an active area of research. The following table summarizes the reported cellular potencies of several commercially available or preclinical small molecule inhibitors in reducing the phosphorylation of SLP-76. It is important to note that assay conditions and cell types can influence the observed IC50/EC50 values.
| Inhibitor Name/Code | Cell Type | Assay Type | IC50/EC50 (nM) | Reference |
| Compound 1 | Human PBMCs | pSLP-76 TE Assay | 17.59 - 19.8 | [1] |
| Compound 2 | Human PBMCs | pSLP-76 TE Assay | 141.44 - 193.41 | [1] |
| Bosutinib | Human PBMCs | pSLP-76 TE Assay | 492.08 - 676.86 | [1] |
| EMD Serono Cpd [I] | Jurkat | pSLP-76 Cellular Assay | 3 | [11][12] |
| XHS | Human PBMC | pSLP-76 Assay | 600 | [12] |
| Hpk1-IN-37 | Jurkat | Western Blot | Dose-dependent decrease | [10] |
| Hpk1-IN-19 | Jurkat/PBMCs | Western Blot/ELISA | Dose-dependent decrease | [13] |
Note: TE stands for Target Engagement. IC50 is the half-maximal inhibitory concentration, while EC50 is the half-maximal effective concentration. The data presented are for comparative purposes and have been compiled from different studies.
Experimental Protocol: Phospho-SLP-76 (Ser376) Western Blot
This protocol provides a detailed methodology for assessing HPK1 inhibition in a cellular context by measuring the levels of phosphorylated SLP-76.
Materials
-
Cell Lines: Jurkat (human T-lymphocyte cell line) or primary human T-cells.
-
Cell Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
T-Cell Activators: Anti-CD3 and anti-CD28 antibodies.
-
HPK1 Inhibitors: Test compounds and vehicle control (e.g., DMSO).
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Assay: BCA Protein Assay Kit.
-
SDS-PAGE: Gels, running buffer, and loading buffer.
-
Membrane: PVDF or nitrocellulose membrane.
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) or non-fat dry milk in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies: Rabbit anti-phospho-SLP-76 (Ser376) and Rabbit anti-SLP-76.
-
Loading Control Antibody: Mouse or Rabbit anti-β-Actin or GAPDH.
-
Secondary Antibodies: HRP-conjugated anti-rabbit and anti-mouse IgG.
-
Detection Reagent: Enhanced Chemiluminescence (ECL) substrate.
Procedure
-
Cell Culture and Treatment:
-
Culture Jurkat cells to a density of 1-2 x 10⁶ cells/mL.
-
Pre-treat cells with varying concentrations of the HPK1 inhibitor or vehicle control for 1-2 hours at 37°C.
-
-
Cell Stimulation:
-
Stimulate the cells with anti-CD3 (e.g., 1-2 µg/mL) and anti-CD28 (e.g., 1-2 µg/mL) antibodies for 15-30 minutes at 37°C to induce TCR signaling.
-
Include an unstimulated control group.
-
-
Cell Lysis:
-
Pellet the cells by centrifugation and wash once with ice-cold PBS.
-
Lyse the cells with ice-cold lysis buffer on ice for 30 minutes.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate proteins on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against pSLP-76 (Ser376) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate.
-
-
Stripping and Re-probing:
-
Strip the membrane and re-probe with antibodies for total SLP-76 and a loading control to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the pSLP-76 signal to the total SLP-76 signal, and then to the loading control.
-
A dose-dependent decrease in the normalized pSLP-76 signal in inhibitor-treated samples compared to the vehicle-treated control confirms HPK1 inhibition.[10]
-
Alternative Methods for Confirming HPK1 Inhibition
While Western blotting is a gold-standard technique, other methods can also be employed to assess HPK1 inhibition by measuring pSLP-76 levels:
-
ELISA (Enzyme-Linked Immunosorbent Assay): A quantitative method that can be adapted for high-throughput screening of HPK1 inhibitors.[1][11]
-
Flow Cytometry (Phospho-flow): Allows for the analysis of pSLP-76 levels in specific cell populations within a heterogeneous sample.[11]
Furthermore, downstream functional consequences of HPK1 inhibition can be measured to provide additional evidence of target engagement. These include:
-
Increased IL-2 Secretion: Inhibition of HPK1 leads to enhanced T-cell activation and proliferation, which can be quantified by measuring the secretion of cytokines such as Interleukin-2 (IL-2).[1][7]
-
Enhanced T-cell Proliferation: Assays such as CFSE or BrdU incorporation can be used to measure the increase in T-cell proliferation upon HPK1 inhibition.
By employing the methodologies and comparative data presented in this guide, researchers can effectively validate the on-target activity of HPK1 inhibitors and advance the development of novel immunotherapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification of Potent Reverse Indazole Inhibitors for HPK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A perspective on HPK1 as a novel immuno-oncology drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibitors of immuno-oncology target HPK1 - a patent review (2016 to 2020) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders [frontiersin.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
AZ3246 in the Landscape of Selective HPK1 Inhibitors: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical performance of AZ3246, a selective Hematopoietic Progenitor Kinase 1 (HPK1) inhibitor, with other notable alternatives. This document summarizes key experimental data, details relevant methodologies, and visualizes the underlying biological pathways and workflows to facilitate informed decision-making in immuno-oncology research.
Introduction to HPK1 Inhibition
Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), is a critical negative regulator of T-cell receptor (TCR) signaling.[1][2] Expressed predominantly in hematopoietic cells, HPK1 acts as an intracellular checkpoint by dampening T-cell activation and proliferation.[3] Upon TCR engagement, HPK1 phosphorylates key downstream targets, including the adaptor protein SLP-76 at Serine 376.[2][4] This phosphorylation event leads to the dissociation of the SLP-76 signaling complex, ultimately attenuating the T-cell response, including the production of crucial cytokines like Interleukin-2 (IL-2).[2]
The immunosuppressive function of HPK1 makes it an attractive therapeutic target for enhancing anti-tumor immunity.[3] By inhibiting HPK1, the natural brake on T-cell activation is released, leading to a more robust and sustained anti-cancer immune response.[1] Small molecule inhibitors of HPK1, such as this compound, are being developed to leverage this mechanism, with the goal of improving cancer immunotherapy outcomes, both as monotherapies and in combination with other treatments like checkpoint inhibitors.[1][5]
Quantitative Comparison of Selective HPK1 Inhibitors
The following table summarizes the preclinical data for this compound and other selective HPK1 inhibitors. The data has been compiled from various public sources, and direct comparisons should be made with caution as experimental conditions may vary between studies.
| Compound Name | Biochemical IC50 (HPK1) | Kinase Selectivity (IC50) | Cellular pSLP-76 Inhibition (EC50) | IL-2 Secretion (EC50) | Reference |
| This compound | <3 nM | GLK: 216 nM (>72-fold)LCK: >100,000 nM | Not explicitly reported | 90 nM (T-cells) | [5][6][7] |
| CFI-402411 | 4.0 nM | Not explicitly reported | Not explicitly reported | Not explicitly reported | [1] |
| BGB-15025 | Not explicitly reported | Not explicitly reported | Not explicitly reported | Not explicitly reported | [3] |
| Compound 17 | Not explicitly reported | Not explicitly reported | 32 nM (PBMCs) | 12 nM (PBMCs) | [8] |
| Compound 22 | Not explicitly reported | Not explicitly reported | 78 nM (PBMCs) | 19 nM (PBMCs) | [8] |
| Hpk1-IN-43 | 0.32 nM | Not explicitly reported | Not explicitly reported | Not explicitly reported | [4] |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the evaluation process for these inhibitors, the following diagrams are provided.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental data. Below are representative protocols for key assays used to evaluate HPK1 inhibitor activity.
HPK1 Biochemical Kinase Assay (e.g., ADP-Glo™)
This assay is designed to measure the direct inhibitory activity of a compound against the HPK1 enzyme by quantifying the amount of ADP produced during the kinase reaction.
Materials:
-
Recombinant Human HPK1
-
Myelin Basic Protein (MBP) or a specific peptide substrate
-
Test compounds (e.g., this compound) serially diluted in DMSO
-
ADP-Glo™ Kinase Assay Kit
-
Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compound in DMSO, followed by a further dilution in the reaction buffer.
-
Add 5 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 10 µL of a mixture containing the HPK1 substrate and ATP to each well to initiate the kinase reaction.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP and induce a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Plot the percent inhibition relative to the DMSO control against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[9]
Cellular pSLP-76 (Ser376) Inhibition Assay (Flow Cytometry)
This assay measures the ability of an inhibitor to block the phosphorylation of SLP-76, a direct substrate of HPK1, in a cellular context.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs) or Jurkat T-cells
-
RPMI-1640 medium with 10% FBS
-
Test compounds (e.g., this compound)
-
Anti-CD3/CD28 antibodies for stimulation
-
Fixation and permeabilization buffers
-
Fluorochrome-conjugated anti-pSLP-76 (Ser376) antibody
-
Flow cytometer
Procedure:
-
Culture PBMCs or Jurkat T-cells in appropriate media.
-
Plate the cells at a density of 2 x 10⁵ cells/well in a 96-well plate.
-
Pre-treat the cells with a serial dilution of the HPK1 inhibitor or DMSO for 1-2 hours.
-
Stimulate the cells with anti-CD3/CD28 antibodies for 30 minutes at 37°C.
-
Fix and permeabilize the cells according to the manufacturer's protocol for intracellular staining.
-
Stain the cells with the anti-pSLP-76 (Ser376) antibody.
-
Acquire the samples on a flow cytometer.
-
Gate on the T-cell population and quantify the median fluorescence intensity (MFI) of the pSLP-76 signal.
-
Calculate the percent inhibition of pSLP-76 phosphorylation for each inhibitor concentration relative to the stimulated control and determine the EC50 value.[2][10]
IL-2 Release Assay
This assay quantifies the enhancement of T-cell effector function by measuring the production of IL-2, a key cytokine indicative of T-cell activation.
Materials:
-
PBMCs
-
RPMI-1640 medium with 10% FBS
-
Test compounds (e.g., this compound)
-
Anti-CD3/CD28 antibodies for stimulation
-
Human IL-2 ELISA kit
-
96-well plates
Procedure:
-
Isolate PBMCs and plate them in a 96-well plate.
-
Pre-treat the cells with a serial dilution of the HPK1 inhibitor or DMSO for 2 hours.
-
Stimulate the T-cells with anti-CD3/CD28 antibodies for 48-72 hours.
-
Collect the cell culture supernatant.
-
Measure the concentration of IL-2 in the supernatant using a standard ELISA kit according to the manufacturer's instructions.
-
Plot the IL-2 concentration against the inhibitor concentration to determine the EC50 value for IL-2 production enhancement.[4][11]
In Vivo Efficacy
Preclinical in vivo studies in syngeneic mouse models are critical for evaluating the anti-tumor activity of HPK1 inhibitors. This compound has demonstrated tumor stasis when used in combination with a murine PD-1 antibody in preclinical mouse tumor models.[5] Specifically, in the EMT6 syngeneic mouse model, this compound showed anti-tumor activity.[6][7] A soluble prodrug of this compound, AZ-3201, has also been developed to improve aqueous solubility and has shown greater efficacy against tumor growth than vehicle or an anti-PD-L1 agent alone in the CT26 and EMT6 models.[5] When combined with an anti-PD-L1 agent, AZ-3201 demonstrated even greater tumor stasis.[5]
Conclusion
The preclinical data available for this compound and other selective HPK1 inhibitors highlight the therapeutic potential of targeting this kinase in immuno-oncology. This compound demonstrates potent and selective inhibition of HPK1, leading to enhanced T-cell function as evidenced by increased IL-2 secretion. Its in vivo efficacy, particularly in combination with checkpoint blockade, further supports its development. The comparative data and detailed protocols provided in this guide serve as a valuable resource for researchers in the field, enabling a better understanding of the current landscape of selective HPK1 inhibitors and facilitating the design of future studies to further elucidate their therapeutic utility. As more clinical data for these and other HPK1 inhibitors emerge, a clearer picture of their safety and efficacy profiles will inform their potential role in cancer treatment.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Astrazeneca reveals new oral, selective HPK1 inhibitor and prodrug to increase IO therapy response | BioWorld [bioworld.com]
- 6. Discovery and Optimization of Pyrazine Carboxamide this compound, a Selective HPK1 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Collection - Discovery and Optimization of Pyrazine Carboxamide this compound, a Selective HPK1 Inhibitor - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 8. Discovery of Diaminopyrimidine Carboxamide HPK1 Inhibitors as Preclinical Immunotherapy Tool Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
A Comparative Analysis of AZ3246 and NDI-101150: Next-Generation HPK1 Inhibitors for Immuno-Oncology
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical and early clinical efficacy of two promising Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors: AZ3246 and NDI-101150. This document summarizes key experimental data, outlines methodologies for pivotal experiments, and visualizes the underlying signaling pathway.
Introduction
Hematopoietic Progenitor Kinase 1 (HPK1), a member of the MAP4K family of serine/threonine kinases, has emerged as a critical negative regulator of immune cell activation.[1][2][3] Its inhibition is a compelling therapeutic strategy in immuno-oncology to enhance anti-tumor immunity.[3][4] Both this compound, developed by AstraZeneca, and NDI-101150, from Nimbus Therapeutics, are potent, orally bioavailable small molecule inhibitors of HPK1.[4][5][6] This guide focuses on a comparative evaluation of their efficacy based on publicly available data.
Efficacy Data Summary
The following tables summarize the key in vitro and in vivo efficacy data for this compound and NDI-101150. It is important to note that this data is not from head-to-head studies and direct comparisons should be made with caution.
In Vitro Potency and Selectivity
| Compound | Target | Assay Type | IC50 | EC50 (IL-2 Secretion) | Selectivity | Reference |
| This compound | HPK1 | ADP-Glo | <3 nM | 90 nM | 20-fold over GLK, no activity against LCK | |
| NDI-101150 | HPK1 | Enzymatic | Single-digit nM | - | >300-fold against MAP4K family kinases | [1] |
Preclinical In Vivo Efficacy
| Compound | Mouse Model | Dosing | Key Findings | Reference |
| This compound | EMT6 Syngeneic | 30 mg/kg, b.i.d | Efficacious as monotherapy and in combination with PD-L1 inhibition | |
| NDI-101150 | CT26 Syngeneic | Once daily oral | 50% Tumor Growth Inhibition (TGI) | [1] |
| NDI-101150 | EMT-6 Syngeneic | Once daily oral | 85% TGI; 7/10 mice with complete tumor regression; established immune memory | [1] |
Clinical Efficacy (NDI-101150)
NDI-101150 is currently in a Phase 1/2 clinical trial (NCT05128487) as a monotherapy and in combination with pembrolizumab (B1139204) in patients with advanced solid tumors.[2][7]
| Trial Phase | Patient Population | Key Findings | Reference |
| Phase 1/2 | Advanced solid tumors (monotherapy) | Generally well-tolerated. In response-evaluable renal cell carcinoma (RCC) patients (n=17), an 18% objective response rate (1 CR, 2 PRs) was observed. The disease control rate was 65%. | [7] |
| Phase 1/2 | Clear Cell Renal Cell Carcinoma (ccRCC) | Showed clinical activity in patients who progressed on anti-PD-1 therapy, with one complete response, two partial responses, and three patients with stable disease. | [8] |
As of the latest available information, this compound has not yet entered clinical trials.
Signaling Pathway and Mechanism of Action
Both this compound and NDI-101150 are designed to inhibit HPK1, which acts as a negative regulator of T-cell receptor (TCR) signaling.[4][9][10] By inhibiting HPK1, these molecules aim to enhance the activation and proliferation of T-cells, B-cells, and dendritic cells, thereby mounting a robust anti-tumor immune response.[2][7][11]
Caption: HPK1 negatively regulates T-cell activation.
Experimental Protocols
Detailed experimental protocols are crucial for the interpretation and replication of scientific findings. Below are summaries of the methodologies used in the key experiments cited.
HPK1 Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay is a common method to determine the half-maximal inhibitory concentration (IC50) of a compound against a target kinase.
Caption: Workflow for determining kinase inhibition using the ADP-Glo assay.
The protocol involves incubating the HPK1 enzyme with its substrate and ATP in the presence of varying concentrations of the inhibitor (this compound or NDI-101150). The amount of ADP produced, which is inversely proportional to the kinase inhibition, is then quantified by adding ADP-Glo™ reagent followed by a kinase detection reagent. The resulting luminescence is measured, and the IC50 value is calculated from the dose-response curve.
T-Cell Activation Assay (IL-2 Secretion)
This cellular assay measures the ability of a compound to enhance T-cell activation, a key downstream effect of HPK1 inhibition. The half-maximal effective concentration (EC50) is determined.
References
- 1. jitc.bmj.com [jitc.bmj.com]
- 2. nimbustx.com [nimbustx.com]
- 3. Discovery of NDI-101150, A highly potent and selective HPK1 inhibitor for the treatment of cancer, through structure-based drug design - American Chemical Society [acs.digitellinc.com]
- 4. AZ-3246 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. drughunter.com [drughunter.com]
- 6. Collection - Discovery and Optimization of Pyrazine Carboxamide this compound, a Selective HPK1 Inhibitor - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 7. NDI-101150 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 8. vjoncology.com [vjoncology.com]
- 9. Discovery and Optimization of Pyrazine Carboxamide this compound, a Selective HPK1 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. onclive.com [onclive.com]
Assessing T-Cell Activation Markers Post-AZD3246 Treatment: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for assessing the impact of the novel Spleen Tyrosine Kinase (SYK) inhibitor, AZD3246, on T-cell activation markers. Due to the limited availability of public data on AZD3246, this document leverages available information on other SYK inhibitors, such as Fostamatinib (B613848), Entospletinib, and Cerdulatinib, to provide a comparative context. The experimental protocols and data presentation formats outlined herein are intended to serve as a template for future studies on AZD3246.
Introduction to SYK Inhibition and T-Cell Activation
Spleen Tyrosine Kinase (SYK) is a critical non-receptor tyrosine kinase that plays a pivotal role in the signaling pathways of various immune cells.[1] While extensively studied in B-cells and myeloid cells, the role of SYK in T-cell activation is also significant. SYK is involved in T-cell receptor (TCR) signaling, a fundamental process for initiating an adaptive immune response.[2] Inhibition of SYK, therefore, has the potential to modulate T-cell activity, which is a key consideration in the development of therapies for autoimmune diseases and cancer.
This guide focuses on the assessment of key T-cell activation markers—CD69, CD25, and PD-1—following treatment with SYK inhibitors. These markers provide insights into the early, intermediate, and exhaustion/regulatory states of T-cells, respectively.
Comparative Analysis of SYK Inhibitors on T-Cell Activation Markers
Direct comparative data for AZD3246 is not yet publicly available. The following table summarizes the known or inferred effects of other SYK inhibitors on T-cell activation. This table serves as a predictive framework for assessing AZD3246.
| SYK Inhibitor | Reported Effect on T-Cell Proliferation | Effect on CD69 Expression | Effect on CD25 Expression | Effect on PD-1/PD-L1 Expression | Primary Therapeutic Area(s) of Research |
| AZD3246 | Data not available | Expected to be inhibitory | Expected to be inhibitory | Data not available | Oncology, Autoimmune Disease (presumed) |
| Fostamatinib | Inhibitory[3] | Inferred to be inhibitory | Inferred to be inhibitory | Downregulates PD-L1 expression[4] | Immune Thrombocytopenia, Rheumatoid Arthritis[3] |
| Entospletinib | Investigated in hematological malignancies[5] | Data not available | Data not available | Data not available | Hematological Malignancies[5] |
| Cerdulatinib | Potent suppression in T-cell lines[2] | Inferred to be inhibitory | Inferred to be inhibitory | Data not available | B-cell and T-cell Non-Hodgkin Lymphoma[2][6] |
Note: Inferred effects are based on the known role of SYK in T-cell receptor signaling. Inhibition of this pathway is expected to reduce the expression of activation markers.
Signaling Pathways and Experimental Workflow
To understand the mechanism of action and the methods for assessment, the following diagrams illustrate the SYK signaling pathway in T-cells and a typical experimental workflow for analyzing T-cell activation markers.
Caption: Simplified SYK signaling pathway in T-cell activation.
Caption: Experimental workflow for assessing T-cell activation.
Experimental Protocols
The following is a detailed protocol for assessing T-cell activation markers using flow cytometry.
Objective: To quantify the expression of CD69, CD25, and PD-1 on CD4+ and CD8+ T-cells following treatment with AZD3246 and other SYK inhibitors.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
AZD3246 and other SYK inhibitors (e.g., Fostamatinib, Entospletinib, Cerdulatinib) dissolved in DMSO
-
T-cell stimulation reagents (e.g., anti-CD3 and anti-CD28 antibodies)
-
Fluorescently-conjugated monoclonal antibodies:
-
Anti-human CD3 (e.g., PE-Cy7)
-
Anti-human CD4 (e.g., APC)
-
Anti-human CD8 (e.g., PerCP-Cy5.5)
-
Anti-human CD69 (e.g., FITC)
-
Anti-human CD25 (e.g., PE)
-
Anti-human PD-1 (e.g., BV421)
-
-
Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS)
-
96-well round-bottom plates
-
Flow cytometer
Procedure:
-
PBMC Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Cell Plating: Resuspend PBMCs in complete RPMI-1640 medium and plate at a density of 1 x 10^6 cells/well in a 96-well round-bottom plate.
-
Inhibitor Treatment: Prepare serial dilutions of AZD3246 and other SYK inhibitors. Add the inhibitors to the respective wells. Include a vehicle control (DMSO).
-
T-Cell Stimulation: Add a pre-determined optimal concentration of anti-CD3 and anti-CD28 antibodies to the wells to stimulate T-cell activation. Include unstimulated control wells.
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a 5% CO2 incubator. The incubation time will affect the expression levels of early (CD69) versus later (CD25, PD-1) activation markers.[7]
-
Cell Staining:
-
Harvest the cells and wash with Flow Cytometry Staining Buffer.
-
Resuspend the cells in the antibody cocktail containing anti-CD3, CD4, CD8, CD69, CD25, and PD-1 antibodies.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with Flow Cytometry Staining Buffer.
-
-
Data Acquisition: Resuspend the cells in Flow Cytometry Staining Buffer and acquire data on a flow cytometer.
-
Data Analysis:
-
Gate on the lymphocyte population based on forward and side scatter.
-
Identify T-cells (CD3+).
-
Further gate on CD4+ and CD8+ T-cell subsets.
-
Quantify the percentage of positive cells and the mean fluorescence intensity (MFI) for CD69, CD25, and PD-1 within the CD4+ and CD8+ populations for each treatment condition.
-
Conclusion and Future Directions
While direct experimental data on the effects of AZD3246 on T-cell activation markers are currently limited, the established role of SYK in T-cell signaling suggests that AZD3246 will likely modulate T-cell activation. The provided comparative framework and detailed experimental protocol offer a robust methodology for future investigations. It is crucial for researchers to conduct head-to-head studies of AZD3246 against other SYK inhibitors to fully characterize its immunological profile. Such studies will be instrumental in understanding the therapeutic potential and guiding the clinical development of AZD3246 in oncology and autoimmune diseases. Future studies could also explore the impact of AZD3246 on a broader range of T-cell functions, including cytokine production and cytotoxic activity.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Anti-adult T‑cell leukemia/lymphoma activity of cerdulatinib, a dual SYK/JAK kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Syk Inhibition with Fostamatinib Leads to Transitional B Lymphocyte Depletion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Drug repurposing of fostamatinib against cancer via potential cytotoxicity and immune checkpoint regulation [frontiersin.org]
- 5. Frontiers | The selective inhibition of the Syk tyrosine kinase ameliorates experimental autoimmune arthritis [frontiersin.org]
- 6. Cerdulatinib, a novel dual SYK/JAK kinase inhibitor, has broad anti-tumor activity in both ABC and GCB types of diffuse large B cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Interpreting Flow Cytometry Data for AZD3246 Experiments: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for interpreting flow cytometry data from experiments investigating the effects of AZD3246, a spleen tyrosine kinase (SYK) inhibitor, on microglial activation. While specific public flow cytometry data for AZD3246 is limited, this document synthesizes known effects of SYK inhibitors on microglia and presents a comparative analysis with other relevant compounds. The experimental protocols and data presented are illustrative, based on published research on similar molecules, to guide the design and interpretation of future studies with AZD3246.
Introduction to AZD3246 and its Mechanism of Action
AZD3246 is a potent and selective inhibitor of spleen tyrosine kinase (SYK). SYK is a non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of various immune cells, including microglia, the resident immune cells of the central nervous system (CNS).[1][] In the context of neuroinflammation, which is a hallmark of many neurodegenerative diseases, SYK is involved in mediating microglial activation, phagocytosis, and the production of inflammatory cytokines.[3][4][5] By inhibiting SYK, AZD3246 is hypothesized to modulate microglial activity, thereby reducing neuroinflammation and its detrimental effects on neurons.
The SYK signaling pathway in microglia is activated by various stimuli, including the binding of ligands to receptors such as TREM2 (Triggering Receptor Expressed on Myeloid Cells 2) and Fc receptors.[3][5] This activation leads to a downstream cascade of phosphorylation events that ultimately result in the activation of transcription factors, such as NF-κB, which regulate the expression of genes involved in inflammation and other cellular responses.[6][7]
Comparative Analysis of SYK Inhibitors on Microglia
To understand the potential effects of AZD3246, it is useful to compare it with other well-characterized SYK inhibitors, such as Fostamatinib (B613848) and BAY 61-3606.
| Inhibitor | Target | Reported Effects on Microglia | Relevant Disease Models |
| AZD3246 | SYK | Hypothesized: Reduction of pro-inflammatory cytokine production, modulation of phagocytosis, and a shift from a pro-inflammatory to a homeostatic phenotype. | Alzheimer's Disease, Multiple Sclerosis[3] |
| Fostamatinib | SYK | Inhibits the expression and secretion of inflammatory factors.[8][9] Reduces microglial activation.[10] | Immune Thrombocytopenia,[9][11] Autoimmune Diseases[10][11] |
| BAY 61-3606 | SYK | Prevents microglia-dependent neurodegeneration.[5][12] Reduces microglial phagocytosis.[5][12] Attenuates neuroinflammation by inhibiting the Mincle/Syk signaling pathway.[6][7] | Traumatic Brain Injury,[6][7] Alzheimer's Disease models[13] |
Experimental Protocols
Primary Microglia Isolation and Culture
A standardized protocol for isolating microglia from adult mouse brains is crucial for obtaining reliable and reproducible flow cytometry data.[14]
-
Tissue Dissociation: Brain tissue is mechanically and enzymatically dissociated to create a single-cell suspension. Enzymes like papain or dispase II can be used.[14]
-
Myelin Removal: Myelin debris can interfere with flow cytometry and should be removed, often using a Percoll gradient.[14]
-
Cell Culture: Isolated microglia are cultured in appropriate media, often supplemented with factors like GM-CSF and M-CSF to maintain viability and a resting state.
In Vitro Treatment with SYK Inhibitors
-
Primary microglia are seeded in multi-well plates.
-
Cells are treated with varying concentrations of AZD3246 or other SYK inhibitors (e.g., Fostamatinib, BAY 61-3606) for a specified period (e.g., 24 hours).
-
A pro-inflammatory stimulus, such as lipopolysaccharide (LPS), can be added to induce microglial activation.[5][12]
Flow Cytometry Staining and Analysis
A typical flow cytometry panel for assessing microglial activation includes markers to identify the cell population and markers to characterize their activation state.
-
Cell Surface Staining:
-
Intracellular Staining (for activation markers):
-
Iba1: Ionized calcium-binding adapter molecule 1, upregulated in activated microglia.[17]
-
CD68: A lysosomal protein that is a marker for phagocytic activity.[15][17]
-
MHC Class II: Upregulated on activated microglia, indicating an antigen-presenting phenotype.
-
Pro-inflammatory Cytokines: Antibodies against TNF-α, IL-1β, and IL-6 can be used to measure intracellular cytokine levels.
-
Interpreting Flow Cytometry Data: Hypothetical Results
The following tables present hypothetical data illustrating the expected outcomes of a flow cytometry experiment comparing the effects of AZD3246 with a vehicle control and another SYK inhibitor on LPS-stimulated primary microglia.
Table 1: Effect of SYK Inhibitors on Microglial Activation Markers (% Positive Cells)
| Treatment | CD68+ | MHC Class II+ |
| Vehicle Control | 15% | 10% |
| LPS (100 ng/mL) | 75% | 60% |
| LPS + AZD3246 (1 µM) | 35% | 25% |
| LPS + Fostamatinib (1 µM) | 40% | 30% |
Table 2: Effect of SYK Inhibitors on Pro-inflammatory Cytokine Production (Median Fluorescence Intensity - MFI)
| Treatment | TNF-α MFI | IL-1β MFI |
| Vehicle Control | 150 | 120 |
| LPS (100 ng/mL) | 1200 | 950 |
| LPS + AZD3246 (1 µM) | 450 | 300 |
| LPS + Fostamatinib (1 µM) | 500 | 350 |
Interpretation of Hypothetical Data:
The data suggests that both AZD3246 and Fostamatinib reduce the percentage of microglia expressing the activation markers CD68 and MHC Class II in response to LPS stimulation. Furthermore, both inhibitors decrease the production of the pro-inflammatory cytokines TNF-α and IL-1β. These hypothetical results are consistent with the known anti-inflammatory effects of SYK inhibition.
Visualizations
Caption: Simplified SYK signaling pathway in microglia.
Caption: Experimental workflow for flow cytometry analysis.
References
- 1. What are Syk inhibitors and how do they work? [synapse.patsnap.com]
- 3. SYK enzyme modulates microglia in Alzheimer's disease, multiple sclerosis | BioWorld [bioworld.com]
- 4. tvst.arvojournals.org [tvst.arvojournals.org]
- 5. Syk inhibitors protect against microglia-mediated neuronal loss in culture - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. BAY61-3606 attenuates neuroinflammation and neurofunctional damage by inhibiting microglial Mincle/Syk signaling response after traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fostamatinib, a Spleen Tyrosine Kinase Inhibitor, Exerts Anti-Inflammatory Activity via Inhibiting STAT1/3 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fostamatinib, a Spleen Tyrosine Kinase Inhibitor, Exerts Anti-Inflammatory Activity via Inhibiting STAT1/3 Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anti-PD-1 therapy triggers microglia, causing CNS side effects | BioWorld [bioworld.com]
- 11. Recent advances in understanding spleen tyrosine kinase (SYK) in human biology and disease, with a focus on fostamatinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Syk inhibitors protect against microglia-mediated neuronal loss in culture [repository.cam.ac.uk]
- 13. biorxiv.org [biorxiv.org]
- 14. Frontiers | Proposed practical protocol for flow cytometry analysis of microglia from the healthy adult mouse brain: Systematic review and isolation methods’ evaluation [frontiersin.org]
- 15. Microglia subtype markers | Abcam [abcam.com]
- 16. biocompare.com [biocompare.com]
- 17. Microglia markers | Abcam [abcam.com]
Comparative Guide to Counter-Screening Assays for AZ3246 Selectivity
This guide provides a comprehensive comparison of counter-screening assays to evaluate the selectivity of AZ3246, a potent and selective inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1). The information is intended for researchers, scientists, and drug development professionals working on kinase inhibitors and immuno-oncology.
This compound is an investigational compound designed to enhance T-cell-mediated antitumor immunity by inhibiting HPK1 (also known as MAP4K1), a negative regulator of T-cell receptor signaling.[1][2][3][4][5] Achieving high selectivity is critical for HPK1 inhibitors to avoid off-target effects on other kinases involved in T-cell activation, which could blunt the desired therapeutic effect.[2][5][6][7] This guide details the key assays used to confirm the selectivity of this compound, particularly against closely related kinases.
Data Presentation: this compound Selectivity Profile
The following table summarizes the quantitative data on this compound's potency and selectivity against its primary target, HPK1, and key off-targets identified during its development.
| Target | Assay Type | Metric | This compound Value (nM) | Alternative Compound: Compound 19 (nM) |
| HPK1 (MAP4K1) | Biochemical (ADP-Glo) | IC₅₀ | < 3[8][9] | ~0.8 |
| GLK (MAP4K3) | Biochemical (ADP-Glo) | IC₅₀ | 216 - 220[1][8] | > 510 (>637-fold selective)[7] |
| LCK | Biochemical (ADP-Glo) | IC₅₀ | > 100,000[8] | > 817 (>1022-fold selective)[7] |
| MYLK | Kinase Panel Screen | % Inhibition @ 100nM | > 80%[9] | Not Reported |
| SLP76 Phosphorylation | Cellular (Target Engagement) | IC₅₀ | 82[1] | Not Reported |
| IL-2 Production | Cellular (Functional) | EC₅₀ | 90 - 110[1][2][5][6][7][8] | Not Reported |
Experimental Protocols
Detailed methodologies for the key biochemical and cellular assays are provided below. These protocols are essential for replicating the selectivity profiling of this compound and other HPK1 inhibitors.
1. Biochemical Kinase Inhibition Assay (ADP-Glo™)
This assay quantitatively measures the amount of ADP produced during a kinase reaction, which is inversely proportional to the inhibitory activity of the test compound. The ADP-Glo™ assay is a robust, luminescence-based method suitable for high-throughput screening and profiling of kinase inhibitors.[10]
-
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a compound against a panel of kinases.
-
Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the produced ADP is converted into ATP, which is then used to generate a luminescent signal via a luciferase/luciferin reaction.
-
Materials:
-
Kinase of interest (e.g., recombinant HPK1, GLK, LCK)
-
Kinase-specific substrate and cofactors
-
Test compound (e.g., this compound) serially diluted
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
White, opaque 384-well assay plates
-
-
Procedure:
-
Prepare the kinase reaction buffer containing ATP at the desired concentration (e.g., near the Kₘ for ATP for the specific kinase).
-
Add 2.5 µL of the test compound at various concentrations to the wells of the assay plate.
-
Add 2.5 µL of the kinase/substrate mixture to initiate the reaction.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate the luminescent reaction. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the IC₅₀ values by fitting the dose-response data to a four-parameter logistic equation.
-
2. Cellular Target Engagement Assay (pSLP76)
This assay measures the phosphorylation of SLP76, a direct substrate of HPK1, in a cellular context to confirm target engagement by the inhibitor.[1][3]
-
Objective: To quantify the inhibition of HPK1 activity within T-cells by measuring the levels of phosphorylated SLP76 (pSLP76).
-
Principle: T-cells are stimulated to activate the T-cell receptor signaling pathway, leading to HPK1-mediated phosphorylation of SLP76. The levels of pSLP76 are then measured using a sensitive detection method like flow cytometry or a plate-based immunoassay.
-
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs) or a T-cell line (e.g., Jurkat).
-
Test compound (e.g., this compound).
-
T-cell stimulants (e.g., anti-CD3/anti-CD28 antibodies).
-
Fixation and permeabilization buffers.
-
Fluorescently labeled antibody specific for pSLP76 (Ser376).
-
Flow cytometer or plate reader.
-
-
Procedure:
-
Isolate and prepare PBMCs or T-cells.
-
Pre-incubate the cells with serially diluted concentrations of the test compound for 1-2 hours.
-
Stimulate the cells with anti-CD3/anti-CD28 antibodies for a short period (e.g., 15-30 minutes).
-
Fix the cells immediately to preserve the phosphorylation state of the proteins.
-
Permeabilize the cells to allow intracellular antibody staining.
-
Stain the cells with the fluorescently labeled anti-pSLP76 antibody.
-
Analyze the samples using a flow cytometer to measure the mean fluorescence intensity (MFI) of pSLP76 in the T-cell population.
-
Determine the IC₅₀ value based on the reduction in pSLP76 signal with increasing compound concentration.
-
3. Cellular Functional Assay (IL-2 Secretion)
This distal assay measures the functional consequence of HPK1 inhibition, which is the enhancement of Interleukin-2 (IL-2) production by activated T-cells.[1][2][5][6][7][8]
-
Objective: To determine the half-maximal effective concentration (EC₅₀) of a compound for enhancing T-cell function.
-
Principle: Inhibition of the negative regulator HPK1 potentiates T-cell receptor signaling, leading to increased production and secretion of the cytokine IL-2 upon stimulation.
-
Materials:
-
Human PBMCs.
-
Test compound (e.g., this compound).
-
T-cell stimulants (e.g., anti-CD3/anti-CD28 antibodies).
-
IL-2 ELISA kit or similar cytokine detection assay.
-
-
Procedure:
-
Plate PBMCs in a 96-well plate.
-
Add serially diluted concentrations of the test compound and incubate for 1-2 hours.
-
Add T-cell stimulants to the wells.
-
Incubate the plate for 24-72 hours to allow for cytokine production and secretion.
-
Collect the cell culture supernatant.
-
Measure the concentration of IL-2 in the supernatant using an ELISA kit according to the manufacturer's instructions.
-
Calculate the EC₅₀ value by plotting the IL-2 concentration against the compound concentration.
-
Mandatory Visualizations
HPK1 Signaling Pathway and Assay Intervention Points
Caption: HPK1 negatively regulates T-cell signaling by phosphorylating SLP76.
Counter-Screening Experimental Workflow
Caption: A tiered workflow for identifying selective HPK1 inhibitors.
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]
- 2. Collection - Discovery and Optimization of Pyrazine Carboxamide this compound, a Selective HPK1 Inhibitor - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound | Ligand page | IUPHAR/BPS Guide to MALARIA PHARMACOLOGY [guidetomalariapharmacology.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery and Optimization of Pyrazine Carboxamide this compound, a Selective HPK1 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. AZ-3246 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 8. Astrazeneca reveals new oral, selective HPK1 inhibitor and prodrug to increase IO therapy response | BioWorld [bioworld.com]
- 9. This compound | HPK1 inhibitor | Probechem Biochemicals [probechem.com]
- 10. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.sg]
AZ3246: A Comparative Analysis of Its Cross-Reactivity Profile
For Researchers, Scientists, and Drug Development Professionals: A detailed guide to the selectivity of the HPK1 inhibitor AZ3246, with a comparative look at other leading alternatives.
This compound, a potent and selective inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), has emerged as a significant tool in immuno-oncology research. Its ability to modulate T-cell activation through the inhibition of HPK1 makes it a compound of high interest. This guide provides a comprehensive analysis of the cross-reactivity profile of this compound, presenting a comparative landscape against other notable HPK1 inhibitors to inform research and development decisions.
Executive Summary
This compound demonstrates a highly selective inhibition profile. Data from a comprehensive kinase panel reveals that its activity is predominantly focused on HPK1, with minimal off-target effects. This high degree of selectivity is a critical attribute for a therapeutic candidate, as it minimizes the potential for unintended biological consequences and toxicity. This guide will delve into the quantitative data supporting this profile, compare it with other HPK1 inhibitors, and provide detailed experimental methodologies for the key assays used in these assessments.
Comparative Cross-Reactivity Data
The selectivity of a kinase inhibitor is paramount for its clinical potential. Off-target activity can lead to unforeseen side effects and diminish the therapeutic window. The following tables summarize the cross-reactivity data for this compound and two other well-characterized HPK1 inhibitors, GNE-6893 and Compound K (CompK). The data for this compound and GNE-6893 is derived from extensive kinome scans, providing a broad view of their selectivity.
Table 1: Potency and Selectivity of HPK1 Inhibitors
| Compound | HPK1 IC50 (nM) | Key Off-Targets (>50% Inhibition @ 100 nM) | Kinase Panel Size | Reference |
| This compound | <3[1] | MYLK (>80% inhibition)[1] | 357 | [1] |
| GNE-6893 | Subnanomolar | AAK1, ERK5, MELK, MASTL, PRKR, PhK (gamma1 & 2) | 356 | [2] |
| Compound K (CompK) | 2.6 | Data not fully disclosed, >50-fold selectivity against other MAP4K family members | >300 |
Table 2: Detailed Kinome Scan Data for this compound (% Inhibition at 100 nM)
| Kinase Target | % Inhibition |
| HPK1 (MAP4K1) | >80 [1] |
| MYLK | >80 [1] |
| Other 355 kinases | <80[1] |
Note: The full kinome scan data for this compound reveals a very clean profile, with only HPK1 and MYLK (Myosin Light Chain Kinase) showing significant inhibition at a concentration of 100 nM.[1]
Table 3: Selected Kinome Scan Data for GNE-6893 (% Inhibition at 100 nM)
| Kinase Target | % Inhibition |
| HPK1 (MAP4K1) | >90 |
| AAK1 | 63 |
| ERK5 | 52 |
| MELK | 78 |
| MASTL | 58 |
| PRKR | 55 |
| PhK_gamma1 | 54 |
| PhK_gamma2 | 51 |
| Other 347 kinases | <50[2] |
Note: GNE-6893, while highly potent against HPK1, shows some off-target activity against a handful of other kinases at a 100 nM concentration.[2]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the cross-reactivity assessment of this compound and its comparators.
ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescent-based assay that measures the activity of a kinase by quantifying the amount of ADP produced during the enzymatic reaction.
Principle: The assay is performed in two steps. First, the kinase reaction is terminated, and the remaining ATP is depleted by a recombinant thermostable luciferase. In the second step, the ADP generated in the kinase reaction is converted to ATP by a kinase detection reagent. This newly synthesized ATP is then consumed by an Ultra-Glo™ Luciferase, and the emitted light is measured. The light output is directly proportional to the amount of ADP produced and thus the kinase activity.
Protocol:
-
Compound Preparation: A stock solution of the test compound (e.g., this compound) is prepared in 100% DMSO. A serial dilution is then performed to create a range of concentrations for IC50 determination.
-
Kinase Reaction:
-
In a 384-well plate, add 1 µL of the diluted test compound or DMSO (vehicle control).
-
Add 2 µL of a solution containing the purified HPK1 enzyme in kinase reaction buffer.
-
Initiate the reaction by adding 2 µL of a substrate/ATP mixture (e.g., Myelin Basic Protein as substrate).
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
-
ATP Depletion and Signal Generation:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
The IC50 value, the concentration of the inhibitor at which 50% of the kinase activity is inhibited, is calculated by plotting the luminescence signal against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Kinome Scanning (e.g., KINOMEscan™)
Kinome scanning is a high-throughput method used to profile the selectivity of a kinase inhibitor against a large panel of kinases.
Principle: The KINOMEscan™ approach is a competition-based binding assay. It measures the ability of a test compound to compete with an immobilized, active-site-directed ligand for binding to a DNA-tagged kinase. The amount of kinase that binds to the immobilized ligand is quantified using qPCR of the DNA tag. A lower amount of bound kinase indicates stronger binding of the test compound.
Protocol:
-
Assay Preparation: A library of DNA-tagged kinases is prepared. An immobilized, active-site-directed ligand is coated onto a solid support.
-
Competition Binding: The test compound is incubated with the kinase and the immobilized ligand in a multi-well plate.
-
Washing and Elution: Unbound components are washed away. The bound kinase is then eluted.
-
Quantification: The amount of eluted, DNA-tagged kinase is quantified using qPCR.
-
Data Analysis: The results are typically expressed as a percentage of the control (%Ctrl), where a lower value indicates a stronger interaction between the test compound and the kinase. The data can also be used to calculate dissociation constants (Kd) for the interactions.
Visualizing Key Pathways and Workflows
To provide a clearer understanding of the biological context and the experimental procedures, the following diagrams have been generated.
Caption: HPK1 Signaling Pathway and Inhibition by this compound.
References
Safety Operating Guide
Essential Guide to the Proper Disposal of AZ3246
Disclaimer: This document provides general guidance on the proper disposal of the research chemical AZ3246 based on established best practices for laboratory waste management. A specific Safety Data Sheet (SDS) for this compound was not found in the public domain. It is imperative to consult the SDS provided by the manufacturer or supplier for detailed and specific disposal instructions. This guide is intended to supplement, not replace, the official SDS and your institution's Environmental Health and Safety (EHS) protocols.
The proper disposal of chemical compounds is a critical aspect of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals handling specialized compounds like this compound, a selective inhibitor of hematopoietic progenitor kinase 1 (HPK1), adherence to strict disposal protocols is paramount.
Immediate Safety and Logistical Information
The disposal of any chemical, including this compound, must be approached with a thorough understanding of its properties and potential hazards. The primary objective is to manage waste in a manner that is safe, compliant with regulations, and environmentally sound.
Physico-Chemical Properties of this compound
A summary of the available physico-chemical properties for this compound is presented below. This information is crucial for a preliminary hazard assessment in the absence of a comprehensive SDS.
| Property | Value |
| Molecular Formula | C₂₃H₂₄F₃N₅O₃ |
| Molecular Weight | 491.47 g/mol |
| Appearance | Solid (presumed) |
| Solubility | Soluble in DMSO |
| Chemical Class | Pyrazine Carboxamide |
Step-by-Step Disposal Protocol for this compound
The following is a general, step-by-step procedure for the proper disposal of this compound and materials contaminated with it.
Waste Identification and Segregation
-
Unused Product: Any unwanted, expired, or surplus this compound should be treated as chemical waste. Do not dispose of it down the drain or in the regular trash.
-
Contaminated Materials: All materials that have come into direct contact with this compound must be considered contaminated waste. This includes, but is not limited to:
-
Gloves
-
Pipette tips
-
Vials and tubes
-
Bench paper and absorbent pads
-
Wipes
-
-
Solutions: Liquid solutions containing this compound must be collected in a designated, sealed, and properly labeled waste container.
Waste Collection and Containerization
-
Solid Waste:
-
Collect dry, solid waste such as contaminated lab supplies in a designated, puncture-resistant container or a clearly labeled bag for chemical waste.
-
For pure, unused this compound, it is best to leave it in its original, labeled container if possible.
-
-
Liquid Waste:
-
Use a dedicated, leak-proof, and chemically compatible container for collecting liquid waste containing this compound. Plastic containers are often preferred.
-
Ensure the container has a secure, screw-on cap to prevent leaks and spills.
-
Do not overfill the container; leave at least 10% of the volume as headspace to allow for expansion.
-
Labeling of Waste Containers
Proper labeling is a critical compliance and safety step.
-
Clearly label all waste containers with the words "Hazardous Waste ".
-
The label must include the full chemical name: "This compound ".
-
List all constituents of a mixture, including solvents, with their approximate percentages.
-
Indicate the date when waste was first added to the container.
Safe Storage of Chemical Waste
-
Store all waste containers in a designated and secure Satellite Accumulation Area (SAA) within the laboratory.[1][2]
-
The SAA should be at or near the point of waste generation.
-
Ensure that the waste is segregated from incompatible materials to prevent accidental reactions.[3]
-
Use secondary containment, such as a tray or bin, to capture any potential leaks from the primary container.[4]
Arranging for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for your chemical waste.[5]
-
Provide the EHS department with accurate information about the waste you are disposing of.
-
Follow all institutional procedures for waste pickup and handover.
Experimental Protocols: Rinsing of Empty Containers
Empty containers that once held this compound must be properly decontaminated before they can be disposed of as regular lab glass or plastic.
-
Initial Rinse:
-
Rinse the empty container with a suitable solvent that is known to dissolve this compound (e.g., DMSO followed by ethanol (B145695) or acetone).
-
This first rinseate is considered hazardous and must be collected and added to your liquid chemical waste container.[3]
-
-
Subsequent Rinses:
-
Perform a triple rinse with a solvent or water. For highly toxic compounds, the first three rinses should be collected as hazardous waste.[3]
-
-
Final Disposal:
-
After thorough rinsing and air-drying in a ventilated area (like a fume hood), deface or remove the original label. The clean container can then be disposed of according to your institution's policy for non-hazardous lab waste.[6]
-
Logical Workflow for Chemical Waste Disposal
The following diagram illustrates the general decision-making process and workflow for the proper disposal of a research chemical like this compound.
References
- 1. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 2. ehrs.upenn.edu [ehrs.upenn.edu]
- 3. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 4. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 5. benchchem.com [benchchem.com]
- 6. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
Essential Safety and Logistical Information for Handling AZ3246
Disclaimer: This document provides essential safety and logistical information for handling the investigational compound AZ3246. As a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following guidance is based on best practices for handling potent, potentially hazardous research compounds, such as antineoplastic agents and kinase inhibitors.[1][2][3][4] A thorough risk assessment should be conducted by the user before handling this compound.
This guide is intended for researchers, scientists, and drug development professionals to ensure the safe and effective use of this compound in a laboratory setting.
Personal Protective Equipment (PPE)
The appropriate Personal Protective Equipment (PPE) is mandatory to prevent dermal, ocular, and respiratory exposure when handling this compound.[5][6] The required PPE varies based on the specific procedure being performed.
| Activity | Recommended PPE |
| Receiving and Storage | - Single pair of chemotherapy-tested gloves.[3] |
| Weighing and Aliquoting (in a certified chemical fume hood or ventilated balance enclosure) | - Double pair of chemotherapy-tested nitrile gloves.[2][3] - Disposable, impermeable, long-sleeved gown with tight cuffs.[3][6] - NIOSH-certified respirator (e.g., N95) or a Powered Air-Purifying Respirator (PAPR) for operations with a high risk of aerosol generation.[2][3] - Chemical splash goggles and a face shield.[2] |
| Solution Preparation and Handling | - Double pair of chemotherapy-tested nitrile gloves.[2][3] - Disposable, impermeable, long-sleeved gown with tight cuffs.[3][6] - Chemical splash goggles.[2] |
| Waste Disposal | - Double pair of chemotherapy-tested nitrile gloves.[2][3] - Disposable, impermeable, long-sleeved gown with tight cuffs.[3][6] - Chemical splash goggles and a face shield.[2] |
| Spill Cleanup | - Double pair of chemotherapy-tested nitrile gloves.[3] - Disposable, impermeable, long-sleeved gown with tight cuffs.[3] - NIOSH-certified respirator (e.g., N95 or higher).[3] - Chemical splash goggles and a face shield.[2] |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach is crucial for the safe handling of potent compounds like this compound.[2]
1. Pre-Experiment Preparation:
-
Risk Assessment: Conduct a thorough risk assessment for the planned experiment.
-
Designated Area: Designate a specific area for handling the compound, preferably within a certified chemical fume hood.[1]
-
Gather Materials: Assemble all necessary equipment, PPE, and waste disposal containers before starting work.[1][2]
2. Handling the Compound:
-
Weighing: If weighing the solid compound, perform this task within a fume hood or a ventilated balance enclosure to minimize inhalation exposure.[2] Use disposable weigh boats.
-
Solution Preparation: When preparing a solution, slowly add the solvent to the solid compound to prevent splashing.[2] Keep containers covered whenever possible.
-
Experimental Manipulations: Conduct all procedures involving the open compound within the designated handling area.
3. Post-Experiment Decontamination:
-
Work Surfaces: Decontaminate all work surfaces with an appropriate cleaning agent.
-
Equipment: Decontaminate all reusable equipment according to established laboratory procedures.
-
PPE Removal: Remove PPE in the reverse order it was put on to avoid self-contamination. Dispose of single-use PPE in the designated hazardous waste container.[1]
-
Personal Hygiene: Thoroughly wash hands and any potentially exposed skin with soap and water after removing PPE.[2]
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and accidental exposure.[7]
| Waste Type | Disposal Procedure |
| Unused Compound | - Dispose of as hazardous chemical waste in accordance with institutional, local, and federal regulations.[7][8] - Do not dispose of down the drain.[1] - High-temperature incineration is the preferred method for many pharmaceutical wastes.[1][9] |
| Contaminated Materials (e.g., gloves, wipes, weigh boats) | - Place in a clearly labeled, sealed hazardous waste container.[1] - Segregate from regular trash.[1] |
| Empty Containers | - Rinse the container with an appropriate solvent three times. - Dispose of the rinsate as hazardous waste. - Deface or remove the label before disposing of the empty container in accordance with institutional guidelines.[1] |
| Liquid Waste (e.g., cell culture media containing this compound) | - Collect in a clearly labeled, leak-proof hazardous waste container. - Do not pour down the drain. |
Visual Guides: Diagrams
The following diagrams illustrate key pathways and workflows relevant to the handling and use of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Antineoplastic Agents Risk Factors | Healthcare Workers | CDC [cdc.gov]
- 5. Personal protective equipment for antineoplastic safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pogo.ca [pogo.ca]
- 7. rxdestroyer.com [rxdestroyer.com]
- 8. research.cuanschutz.edu [research.cuanschutz.edu]
- 9. Effective Methods for Disposal of Pharmaceutical Waste: A Guide to Safe and Compliant Practices [gicmd.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
